Product packaging for Ethyl 9-hexadecenoate(Cat. No.:CAS No. 54546-22-4)

Ethyl 9-hexadecenoate

Cat. No.: B1609348
CAS No.: 54546-22-4
M. Wt: 282.5 g/mol
InChI Key: JELGPLUONQGOHF-MDZDMXLPSA-N
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Description

Ethyl 9-hexadecenoate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O2 B1609348 Ethyl 9-hexadecenoate CAS No. 54546-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-hexadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h9-10H,3-8,11-17H2,1-2H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELGPLUONQGOHF-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54546-22-4
Record name NSC-122038
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

What are the physical properties of Ethyl 9-hexadecenoate?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Ethyl 9-hexadecenoate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of compounds like this compound is fundamental. This technical guide provides a comprehensive overview of its physical characteristics, the experimental methods used to determine them, and relevant biochemical pathways and workflows.

This compound (C18H34O2) is a fatty acid ethyl ester (FAEE), an ester formed from the condensation of hexadecenoic acid and ethanol.[1] It exists as two different stereoisomers, cis (palmitoleate) and trans. This compound is of interest in various fields, including biomarker research, antimicrobial studies, and as an intermediate in the synthesis of pharmaceuticals.[1][2] It is a hydrophobic molecule, practically insoluble in water, and is found as a metabolite in yeast.[1][3][4]

Summary of Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that values can vary slightly depending on the specific isomer (cis or trans) and the experimental conditions.

PropertyValueConditionsSource(s)
Molecular Formula C18H34O2[1][2][5]
Molecular Weight 282.46 g/mol [1][6][7]
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 134 - 136 °C1 mmHg[2]
354 - 356 °C760 mmHg[8][9]
355.5 ± 21.0 °C760 Torr (Calculated)[10]
Density 0.870 g/cm³[2]
0.875 ± 0.06 g/cm³20 °C, 760 Torr (Calculated)[10]
Refractive Index 1.450[2][11]
Flash Point 92.22 °C (198.00 °F)TCC[8][9]
92.7 ± 20.4 °C(Calculated)[10]
Vapor Pressure 0.000030 mmHg25.00 °C (Estimated)[8][9]
Solubility Insoluble in water[1][3][4]
Soluble in alcohol[8][9]
0.005815 mg/L in water25 °C (Estimated)[8][9]
LogP (Octanol/Water Partition Coefficient) 7.509 (Estimated)[8][9]
7.23 (ALOGPS) / 6.4 (ChemAxon)Predicted[3]
Purity ≥ 95% (GC)[2]

Experimental Protocols

The determination of the physical and chemical properties of this compound involves various analytical techniques. Below are detailed methodologies for key experiments.

Identification and Quantitation by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used for the definitive identification and quantification of individual fatty acid ethyl esters in biological samples.[12]

  • Sample Preparation and Extraction:

    • Tissues are homogenized and lipids are extracted using acetone (B3395972) to avoid the non-enzymatic formation of esters that can occur with alcohol-based solvents.[12]

    • The resulting lipid extract is concentrated.[12]

  • Chromatographic Separation:

    • The lipid extract is spotted on a silica (B1680970) gel thin-layer chromatography (TLC) plate.[12]

    • The plate is developed using an apolar solvent system, typically petroleum ether:diethyl ether:acetic acid (75:5:1 v/v/v).[12]

    • The band corresponding to FAEEs is scraped from the plate and the esters are eluted.

  • GC-MS Analysis:

    • An aliquot of the purified FAEEs is injected into a gas chromatograph.

    • The GC oven temperature is programmed to separate the individual esters. For example, an initial temperature of 220°C is held for 4 minutes, then ramped up to 230°C at 10°C/min and held for 7.5 minutes.[13]

    • Nitrogen is typically used as the carrier gas.[13]

    • The separated esters are then introduced into a mass spectrometer for identification based on their mass spectra.[12]

Determination of Physicochemical Properties of Fatty Acid Ethyl Esters (FAEEs)

Standardized methods are often employed to determine the bulk physical properties of FAEEs, particularly in the context of biofuels.[13]

  • Density and Viscosity: These properties are measured according to standard test methods (e.g., ISO, EN) and are often evaluated as a function of temperature.[13][14]

  • Cold Flow Properties (Cloud Point and Pour Point): These are critical for fuel applications and are determined using standardized protocols that involve cooling the sample at a controlled rate and observing the temperature at which wax crystals first appear (cloud point) or the sample ceases to flow (pour point).[15]

  • Distillation Characteristics: The boiling range of the ester mixture is determined by distillation according to standard methods to assess its volatility.[13]

Visualizations

The following diagrams illustrate key processes and classifications related to this compound.

G Synthesis of this compound via Transesterification VegetableOil Vegetable Oil (Triglycerides) Transesterification Transesterification Reaction VegetableOil->Transesterification Ethanol Ethanol Ethanol->Transesterification Catalyst Catalyst (e.g., Potassium Hydroxide) Catalyst->Transesterification Separation Separation Transesterification->Separation Mixture EthylEsters This compound & other FAEEs Washing Washing & Drying EthylEsters->Washing Glycerol Glycerol (byproduct) Separation->EthylEsters Separation->Glycerol PurifiedBiodiesel Purified Ethyl Esters (Biodiesel) Washing->PurifiedBiodiesel

Caption: Workflow for the synthesis of this compound.

G Analytical Workflow for FAEE Identification BiologicalSample Biological Sample Extraction Acetone Extraction BiologicalSample->Extraction LipidExtract Lipid Extract Extraction->LipidExtract TLC Thin-Layer Chromatography (TLC) LipidExtract->TLC IsolatedEsters Isolated Fatty Acid Ethyl Esters TLC->IsolatedEsters GCMS Gas Chromatography-Mass Spectrometry (GC-MS) IsolatedEsters->GCMS Identification Identification & Quantitation GCMS->Identification

Caption: Analytical workflow for FAEE identification.

G Lipid Classification of this compound Lipids Lipids FattyAcyls Fatty Acyls [FA] Lipids->FattyAcyls FattyEsters Fatty Esters [FA07] FattyAcyls->FattyEsters ShortFattyEsters Short Fatty Esters [FA0710] FattyEsters->ShortFattyEsters E9H This compound ShortFattyEsters->E9H

Caption: Hierarchical classification of this compound.

References

An In-depth Technical Guide to Ethyl Palmitoleate: Chemical Structure, Formula, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl palmitoleate (B1233929), a monounsaturated fatty acid ethyl ester. It details its chemical structure and formula, alongside meticulous experimental protocols for its synthesis, purification, and analysis. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who are working with or have an interest in this compound.

Chemical Structure and Formula

Ethyl palmitoleate is the ethyl ester of palmitoleic acid, a monounsaturated omega-7 fatty acid. The esterification involves the condensation of the carboxylic acid group of palmitoleic acid with a hydroxyl group from ethanol (B145695).

Chemical Name: Ethyl (9Z)-hexadec-9-enoate[1]

Synonyms: Ethyl palmitoleate, Palmitoleic acid ethyl ester, Ethyl cis-9-Hexadecenoate[1]

Molecular Formula: C₁₈H₃₄O₂[1][2]

Molecular Weight: 282.47 g/mol [2]

Chemical Structure:

The double bond is typically in the cis (Z) configuration at the 9th carbon position.

Physicochemical Properties

Ethyl palmitoleate is a colorless to pale yellow liquid at room temperature. It is soluble in organic solvents such as ethanol, hexane (B92381), and chloroform, but has limited solubility in water.

PropertyValueReference
CAS Number 56219-10-4[1][2]
IUPAC Name ethyl (Z)-hexadec-9-enoate[1]
Molecular Formula C₁₈H₃₄O₂[1][2]
Molecular Weight 282.47 g/mol [2]
Appearance Colorless to pale yellow liquid
Solubility Soluble in organic solvents

Experimental Protocols

Synthesis of Ethyl Palmitoleate

Ethyl palmitoleate can be synthesized through the esterification of palmitoleic acid with ethanol. This reaction can be catalyzed by either an acid or a base.

This method employs a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA), to protonate the carbonyl group of the fatty acid, making it more susceptible to nucleophilic attack by ethanol.[3][4][5]

Materials:

  • Palmitoleic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve palmitoleic acid in an excess of anhydrous ethanol (e.g., a 1:10 molar ratio of acid to alcohol).[6]

  • Slowly add the acid catalyst (e.g., 1-2% w/w of the fatty acid) to the solution while stirring.[5]

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) for 2-4 hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in a nonpolar organic solvent like hexane or diethyl ether.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude ethyl palmitoleate.

This method is suitable if starting from a triglyceride source of palmitoleic acid (e.g., certain plant or fish oils). A strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) is used as a catalyst.[4][7]

Materials:

  • Palmitoleic acid-rich oil (triglyceride)

  • Anhydrous ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hexane

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Prepare the alkoxide catalyst by dissolving KOH or NaOH in anhydrous ethanol (e.g., 1% w/w of the oil) with stirring.[7]

  • In a separate flask, heat the oil to approximately 60°C.[7]

  • Add the ethanolic catalyst solution to the heated oil. A typical molar ratio of ethanol to oil is 6:1.[4]

  • Maintain the reaction temperature at around 60°C with vigorous stirring for 1-2 hours.[7]

  • After the reaction, transfer the mixture to a separatory funnel and allow the layers to separate. The lower layer will be glycerol (B35011), and the upper layer will be the ethyl esters.

  • Drain the glycerol layer.

  • Wash the ester layer with warm water to remove any remaining catalyst and glycerol.

  • Dry the ethyl ester layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent, yielding crude ethyl palmitoleate.

Purification of Ethyl Palmitoleate

The crude product from synthesis can be purified using chromatographic techniques.

SPE is a rapid and efficient method for purifying fatty acid ethyl esters from other lipids.[8][9]

Materials:

  • Crude ethyl palmitoleate

  • Silica (B1680970) or aminopropyl-bonded silica SPE cartridge[8][9]

  • Hexane

  • Diethyl ether

  • SPE manifold

Procedure:

  • Condition the SPE cartridge by passing a few column volumes of hexane through it.

  • Dissolve the crude ethyl palmitoleate in a minimal amount of hexane.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with hexane to elute nonpolar impurities.

  • Elute the ethyl palmitoleate using a solvent mixture with slightly higher polarity, such as hexane:diethyl ether (e.g., 98:2 v/v).[10] The optimal solvent system may need to be determined empirically.

  • Collect the fractions containing the purified ethyl palmitoleate.

  • Evaporate the solvent to obtain the purified product.

For higher purity, reversed-phase HPLC can be employed.[8][11]

Materials:

Procedure:

  • Equilibrate the C18 column with the mobile phase, typically a mixture of acetonitrile and water or isopropanol and water.[8]

  • Dissolve the ethyl palmitoleate sample in the mobile phase.

  • Inject the sample onto the HPLC column.

  • Elute the components with an isocratic or gradient mobile phase. A typical mobile phase could be isopropanol:water (5:1 v/v).[8]

  • Monitor the elution profile using a UV detector (around 205-215 nm).

  • Collect the fraction corresponding to the ethyl palmitoleate peak.

  • Remove the solvent from the collected fraction to obtain the highly purified product.

Analytical Methods

GC-MS is a standard technique for the identification and quantification of fatty acid ethyl esters.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column (e.g., DB-5ms or equivalent).

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 60°C, ramp to 300°C at 50°C/min, hold for 1.5 min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL

Typical MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

The retention time for ethyl palmitoleate will vary depending on the specific column and conditions used. The mass spectrum will show a molecular ion peak (M⁺) at m/z 282 and characteristic fragmentation patterns of fatty acid ethyl esters, including a prominent ion at m/z 88 due to the McLafferty rearrangement.

¹H NMR (Proton NMR):

  • ~5.34 ppm (m): Protons on the double bond (-CH=CH-).

  • ~4.12 ppm (q): Methylene (B1212753) protons of the ethyl group (-O-CH₂-CH₃).

  • ~2.28 ppm (t): Methylene protons adjacent to the carbonyl group (-CH₂-C=O).

  • ~2.01 ppm (m): Methylene protons adjacent to the double bond (-CH₂-CH=).

  • ~1.62 ppm (m): Methylene protons beta to the carbonyl group (-CH₂-CH₂-C=O).

  • ~1.25-1.35 ppm (m): Bulk of the methylene protons in the fatty acid chain (-(CH₂)n-).

  • ~1.25 ppm (t): Methyl protons of the ethyl group (-O-CH₂-CH₃).

  • ~0.88 ppm (t): Terminal methyl protons of the fatty acid chain (-CH₂-CH₃).

¹³C NMR (Carbon NMR):

  • ~173 ppm: Carbonyl carbon (-C=O).

  • ~130 ppm: Carbons of the double bond (-CH=CH-).

  • ~60 ppm: Methylene carbon of the ethyl group (-O-CH₂-).

  • ~34 ppm: Methylene carbon adjacent to the carbonyl group (-CH₂-C=O).

  • ~22-32 ppm: Other methylene carbons in the fatty acid chain.

  • ~14 ppm: Methyl carbon of the ethyl group (-O-CH₂-CH₃) and the terminal methyl carbon of the fatty acid chain.

IR spectroscopy can be used to identify the functional groups present in ethyl palmitoleate.

Expected IR Absorptions:

  • ~3005 cm⁻¹: C-H stretch of the sp² carbons in the double bond.

  • ~2925 cm⁻¹ and ~2855 cm⁻¹: Asymmetric and symmetric C-H stretching of the methylene groups.[12]

  • ~1740 cm⁻¹: Strong C=O stretching of the ester carbonyl group.[12][13]

  • ~1655 cm⁻¹: C=C stretching of the double bond (can be weak).

  • ~1170 cm⁻¹: C-O stretching of the ester.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of ethyl palmitoleate.

experimental_workflow start Palmitoleic Acid + Ethanol reaction Esterification/ Transesterification start->reaction catalyst Acid or Base Catalyst catalyst->reaction workup Work-up (Neutralization, Washing) reaction->workup crude_product Crude Ethyl Palmitoleate workup->crude_product purification Purification (SPE or HPLC) crude_product->purification pure_product Pure Ethyl Palmitoleate purification->pure_product analysis Analysis (GC-MS, NMR, IR) pure_product->analysis final_product Characterized Product analysis->final_product

Caption: Synthesis and purification workflow for ethyl palmitoleate.

This guide provides a foundational understanding and practical protocols for working with ethyl palmitoleate. Researchers are encouraged to adapt and optimize these methods based on their specific experimental requirements and available instrumentation.

References

Natural Sources of Ethyl 9-hexadecenoate in Plants and Yeast: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of Ethyl 9-hexadecenoate in various plant and yeast species. The document details quantitative data, experimental methodologies for extraction and analysis, and the biosynthetic pathways involved in its production. This information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, biotechnology, and drug development.

Introduction to this compound

This compound is a fatty acid ethyl ester (FAEE) that has been identified as a volatile organic compound in a variety of biological sources. As a member of the lipid class of molecules, it contributes to the aromatic profile of these organisms and may possess latent bioactive properties of interest to the pharmaceutical and biotechnology industries. This guide focuses on its natural origins in the plant and yeast kingdoms.

Natural Occurrence in Plants

Several plant species have been identified as natural sources of this compound and related fatty acid ethyl esters. The presence and concentration of these compounds can vary depending on the plant part, extraction method, and environmental conditions.

Quantitative Data of this compound in Plants

The following table summarizes the quantitative findings of this compound in various plant extracts. The data is presented as the relative percentage of the compound within the total composition of the analyzed extract.

Plant SpeciesFamilyPlant PartExtraction SolventRelative Abundance (%)Reference
Garcinia atroviridisClusiaceaeRootDichloromethane6.36[1]
Sterculia quadrifidaMalvaceaeStem BarkEthanol0.79[2]
Sphenocentrum jollyanumMenispermaceaeLeafEthanol7.86 (as Hexadecanoic acid, ethyl ester)[3]

Note: "Hexadecanoic acid, ethyl ester" is a closely related saturated fatty acid ethyl ester and is included here for comparative purposes as specific quantification for the unsaturated form was not available in the cited literature for this species.

Biosynthesis of Unsaturated Fatty Acid Ethyl Esters in Plants

The biosynthesis of this compound in plants is intrinsically linked to the general pathway of unsaturated fatty acid synthesis. While the final esterification step to produce the ethyl ester is less characterized in plants compared to yeast, the pathway for the precursor, 9-hexadecenoic acid, is well-established. The following diagram illustrates a generalized pathway for the synthesis of unsaturated fatty acids in plants, which serves as the foundation for the production of their ethyl esters.

Plant_FA_Biosynthesis Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC FAS Fatty Acid Synthase (FAS) Complex Malonyl_CoA->FAS Palmitoyl_ACP 16:0-ACP (Palmitoyl-ACP) FAS->Palmitoyl_ACP Stearoyl_ACP 18:0-ACP (Stearoyl-ACP) Palmitoyl_ACP->Stearoyl_ACP Elongase Hexadecenoic_Acid 9-Hexadecenoic Acid (16:1Δ9) Palmitoyl_ACP->Hexadecenoic_Acid Desaturase Oleoyl_ACP 18:1(Δ9)-ACP (Oleoyl-ACP) Stearoyl_ACP->Oleoyl_ACP SAD Esterase Esterase/ Acyltransferase (Putative) Hexadecenoic_Acid->Esterase Ethyl_9_Hexadecenoate This compound Ethanol Ethanol Ethanol->Esterase Esterase->Ethyl_9_Hexadecenoate Yeast_FAEE_Regulation cluster_precursors Precursor Availability cluster_enzymes Key Enzymes cluster_regulation Regulatory Factors Fatty_Acyl_CoA Fatty Acyl-CoA EEB1 Eeb1p Fatty_Acyl_CoA->EEB1 EHT1 Eht1p Fatty_Acyl_CoA->EHT1 Ethanol Ethanol Ethanol->EEB1 Ethanol->EHT1 Ethyl_Ester Ethyl Ester (e.g., this compound) EEB1->Ethyl_Ester Synthesis EHT1->Ethyl_Ester Synthesis UFA Unsaturated Fatty Acids (in medium) UFA->EEB1 - UFA->EHT1 - Temp Higher Temperature Temp->EEB1 + Temp->EHT1 + Precursor_Supply Precursor Supply (Fatty Acyl-CoA) Precursor_Supply->EEB1 + Precursor_Supply->EHT1 + Plant_Extraction_Workflow Start Start: Dried & Pulverized Plant Material Extraction Solvent Extraction (e.g., Ethanol, Dichloromethane) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract GCMS_Analysis GC-MS Analysis Crude_Extract->GCMS_Analysis Quantification Quantification (Internal Standard Method) GCMS_Analysis->Quantification End End: Quantitative Data Quantification->End Yeast_HS_SPME_Workflow Start Start: Yeast Culture (Supernatant or Broth) Vial_Prep Transfer to Headspace Vial + Salting-out agent (optional) Start->Vial_Prep Incubation Incubation & Equilibration (e.g., 50-60°C) Vial_Prep->Incubation SPME Headspace SPME (e.g., DVB/CAR/PDMS fiber) Incubation->SPME Desorption Thermal Desorption in GC Injector SPME->Desorption GCMS_Analysis GC-MS Analysis Desorption->GCMS_Analysis Identification Compound Identification (Mass Spectral Library) GCMS_Analysis->Identification End End: Volatile Profile Identification->End

References

The Nexus of Lipid Metabolism: A Technical Guide to the Biosynthesis of Ethyl 9-Hexadecenoate in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the intricate biosynthetic pathway of ethyl 9-hexadecenoate, a long-chain unsaturated fatty acid ethyl ester (FAEE), within the model eukaryote Saccharomyces cerevisiae. By dissecting the enzymatic machinery, precursor synthesis, and regulatory networks, this document provides a comprehensive resource for researchers seeking to understand and engineer yeast lipid metabolism for applications in biotechnology, sustainable chemistry, and drug development.

Introduction to this compound Biosynthesis

This compound, also known as ethyl palmitoleate, is a product of yeast's lipid metabolism, formed through the esterification of 9-hexadecenoic acid (palmitoleic acid) and ethanol. While S. cerevisiae is well-known for its production of medium-chain fatty acid ethyl esters that contribute to the aroma profiles of fermented beverages, the synthesis of longer-chain unsaturated esters like this compound is also a native capability, albeit typically at lower levels. Understanding the complete biosynthetic route, from central carbon metabolism to the final esterification step, is paramount for harnessing and optimizing its production.

The Biosynthetic Pathway: From Glucose to Ethyl Ester

The formation of this compound in S. cerevisiae is a multi-stage process that begins with glucose and culminates in the final ester product. The pathway can be broadly divided into three key phases:

  • Phase 1: Synthesis of the Saturated Fatty Acyl-CoA Precursor (Palmitoyl-CoA)

  • Phase 2: Desaturation to Form the Unsaturated Acyl-CoA (9-Hexadecenoyl-CoA)

  • Phase 3: Esterification to Yield this compound

A detailed schematic of this pathway is presented below.

Biosynthesis_Pathway cluster_phase1 Phase 1: Palmitoyl-CoA Synthesis cluster_phase2 Phase 2: Desaturation cluster_phase3 Phase 3: Esterification Glucose Glucose Pyruvate (B1213749) Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Bypass MalonylCoA MalonylCoA AcetylCoA->MalonylCoA ACC1 PalmitoylCoA PalmitoylCoA MalonylCoA->PalmitoylCoA FAS1, FAS2 (Fatty Acid Synthase) HexadecenoylCoA 9-Hexadecenoyl-CoA PalmitoylCoA->HexadecenoylCoA OLE1 (Δ9-desaturase) Ethyl9Hexadecenoate This compound HexadecenoylCoA->Ethyl9Hexadecenoate EHT1 / EEB1 (Acyl-CoA:ethanol O-acyltransferase) Ethanol Ethanol Ethanol->Ethyl9Hexadecenoate

Biosynthesis of this compound.
Phase 1: Synthesis of Palmitoyl-CoA

The backbone of this compound is derived from the de novo synthesis of fatty acids. This process originates from the central carbon metabolite, acetyl-CoA.

  • Acetyl-CoA Formation: In the cytosol, acetyl-CoA is primarily generated through the pyruvate dehydrogenase bypass pathway. Pyruvate, a product of glycolysis, is decarboxylated to acetaldehyde, which is then oxidized to acetate (B1210297). Finally, acetyl-CoA synthetase (Acs1p and Acs2p) ligates acetate and Coenzyme A to form acetyl-CoA.

  • Malonyl-CoA Synthesis: The first committed step in fatty acid synthesis is the carboxylation of acetyl-CoA to malonyl-CoA. This ATP-dependent reaction is catalyzed by acetyl-CoA carboxylase (ACC1) , a key regulatory point in the pathway.[1]

  • Fatty Acid Elongation: The multi-enzyme fatty acid synthase (FAS) complex , composed of two subunits encoded by FAS1 and FAS2, catalyzes the iterative condensation of malonyl-CoA with a growing acyl chain.[2] For the synthesis of the C16 fatty acid, this cycle repeats seven times, ultimately yielding palmitoyl-CoA .

Phase 2: Introduction of Unsaturation by Δ9-Desaturase

The vast majority of unsaturated fatty acids in S. cerevisiae are monounsaturated, with the double bond introduced at the Δ9 position.

  • OLE1 (Stearoyl-CoA Desaturase): The endoplasmic reticulum-resident enzyme Δ9-desaturase , encoded by the essential gene OLE1, is responsible for this conversion.[3][4] It catalyzes the oxidation of saturated fatty acyl-CoAs, primarily palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), to their corresponding monounsaturated forms. In the context of this compound synthesis, Ole1p converts palmitoyl-CoA to 9-hexadecenoyl-CoA (palmitoleoyl-CoA) .[2][3] This reaction requires molecular oxygen and reducing equivalents from NADH.

Phase 3: Esterification by Acyl-CoA:Ethanol O-Acyltransferases

The final step in the biosynthesis is the condensation of the activated fatty acid with ethanol.

  • EHT1 and EEB1: This reaction is catalyzed by acyl-CoA:ethanol O-acyltransferases. In S. cerevisiae, the primary enzymes responsible for this activity are encoded by the genes EHT1 and EEB1 .[1][5] While these enzymes have been shown to have a preference for medium-chain acyl-CoAs (C6-C12), they also exhibit activity towards longer-chain substrates, leading to the formation of This compound from 9-hexadecenoyl-CoA and ethanol.[6][7] It is important to note that the availability of the acyl-CoA precursor is often the rate-limiting step in ethyl ester production.[8]

Regulatory Networks Governing the Pathway

The biosynthesis of this compound is tightly regulated at multiple levels, primarily through the control of fatty acid synthesis and desaturation.

Regulation of OLE1 Expression

The expression of the OLE1 gene is a critical control point and is modulated by various environmental cues, including oxygen levels, temperature, and the availability of unsaturated fatty acids. This regulation is chiefly mediated by two homologous, membrane-bound transcription factors, Spt23p and Mga2p .[9]

Under conditions of low unsaturated fatty acid levels or low oxygen, Spt23p and Mga2p are proteolytically cleaved, releasing their N-terminal domains. These soluble fragments then translocate to the nucleus and activate the transcription of OLE1.

Regulation_Pathway cluster_nucleus cluster_er Low_UFA Low Unsaturated Fatty Acids / Hypoxia Spt23_Mga2_inactive Spt23 / Mga2 (inactive) Low_UFA->Spt23_Mga2_inactive senses ER_Membrane Endoplasmic Reticulum Membrane Proteasome Proteasome Spt23_Mga2_inactive->Proteasome processed by Spt23_Mga2_active Spt23 / Mga2 (active N-terminus) Proteasome->Spt23_Mga2_active releases Nucleus Nucleus Spt23_Mga2_active->Nucleus translocates to OLE1_gene OLE1 Gene Spt23_Mga2_active->OLE1_gene activates transcription OLE1_mRNA OLE1 mRNA OLE1_gene->OLE1_mRNA transcription Ole1p Ole1p (Δ9-desaturase) OLE1_mRNA->Ole1p translation

Regulation of OLE1 by Spt23 and Mga2.

Quantitative Data

Precise quantitative data for the entire this compound biosynthetic pathway is distributed across various studies. The following table summarizes key available quantitative parameters. It is important to note that the kinetic data for Eht1p and Eeb1p with 9-hexadecenoyl-CoA as a substrate are not extensively characterized, and the values for octanoyl-CoA are provided as a proxy for medium-to-long-chain acyl-CoA substrates.

EnzymeGeneSubstrate(s)Product(s)KmkcatOptimal ConditionsReference(s)
Acetyl-CoA CarboxylaseACC1Acetyl-CoA, ATP, HCO3-Malonyl-CoA, ADP, Pi~160 µM (for Acetyl-CoA)-pH 7.5-8.0[1]
Δ9-DesaturaseOLE1Palmitoyl-CoA, NADH, O29-Hexadecenoyl-CoA, NAD+, H2O~5 µM (for Palmitoyl-CoA)-Requires membrane environment[10]
Ethanol Hexanoyl Transferase 1EHT1Octanoyl-CoA, EthanolEthyl Octanoate, CoA1.9 ± 0.6 µM (for Octanoyl-CoA)0.28 ± 0.02 s-1pH 7.0[11]
Ethyl Ester Biosynthesis 1EEB1Medium-chain acyl-CoAs, EthanolMedium-chain FAEEs, CoA---[5][7]

Experimental Protocols

Cultivation of Saccharomyces cerevisiae for Ethyl Ester Production

This protocol describes the general conditions for cultivating S. cerevisiae to promote the production of fatty acid ethyl esters.

Materials:

  • Saccharomyces cerevisiae strain (e.g., BY4741)

  • YPD medium (1% yeast extract, 2% peptone, 2% glucose)

  • Synthetic defined (SD) medium with appropriate supplements

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium.

  • Incubate at 30°C with shaking at 200 rpm overnight.

  • Use the overnight culture to inoculate a larger volume of SD medium to an initial OD600 of 0.1.

  • Incubate at 30°C with shaking at 200 rpm. For enhanced FAEE production, fermentation can be carried out under micro-aerobic or anaerobic conditions after an initial aerobic growth phase.

  • Harvest cells at the desired growth phase (e.g., late exponential or stationary phase) by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet with sterile water and store at -80°C for subsequent analysis.

Extraction and Quantification of this compound by GC-MS

This protocol outlines a general procedure for the extraction and analysis of intracellular FAEEs.

Materials:

  • Yeast cell pellet

  • Internal standard (e.g., ethyl heptadecanoate)

  • Chloroform:Methanol (2:1, v/v)

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column (e.g., HP-5MS)

Procedure:

Extraction:

  • Resuspend the yeast cell pellet in a known volume of water.

  • Add a known amount of internal standard.

  • Perform lipid extraction by adding chloroform:methanol (2:1, v/v) and vortexing vigorously.

  • Centrifuge to separate the phases.

  • Collect the lower organic phase.

  • Repeat the extraction on the remaining aqueous phase and cell debris.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen.

  • Resuspend the lipid extract in a known volume of hexane for GC-MS analysis.

GC-MS Analysis:

  • Injection: Inject 1 µL of the sample into the GC-MS.

  • Inlet: Set to 250°C in splitless mode.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 250°C, hold for 5 minutes.

    • Ramp 3: 10°C/min to 300°C, hold for 5 minutes.

  • MS Detection:

    • Acquire data in full scan mode (m/z 50-500) for identification.

    • For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 282, 237, 88) and the internal standard.

Quantification:

  • Generate a standard curve using authentic this compound.

  • Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Experimental_Workflow Yeast_Culture Yeast Culture (e.g., YPD or SD medium) Cell_Harvesting Cell Harvesting (Centrifugation) Yeast_Culture->Cell_Harvesting Lipid_Extraction Lipid Extraction (Chloroform:Methanol) Cell_Harvesting->Lipid_Extraction Phase_Separation Phase Separation Lipid_Extraction->Phase_Separation Organic_Phase Collect Organic Phase Phase_Separation->Organic_Phase Drying_Concentration Drying and Concentration Organic_Phase->Drying_Concentration GCMS_Analysis GC-MS Analysis Drying_Concentration->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

Workflow for Ethyl Ester Analysis.

Conclusion and Future Perspectives

The biosynthesis of this compound in Saccharomyces cerevisiae is a fascinating interplay of central metabolism, fatty acid synthesis and modification, and esterification. While the core pathway is well-established, significant opportunities remain for further research. A deeper quantitative understanding of the substrate specificity of Eht1p and Eeb1p for long-chain unsaturated acyl-CoAs is needed. Furthermore, metabolic engineering strategies aimed at enhancing the flux towards 9-hexadecenoyl-CoA, for instance by overexpressing OLE1 and key enzymes in the fatty acid synthesis pathway, could lead to strains with significantly improved production of this compound. Such advancements hold promise for the sustainable production of valuable oleochemicals and biofuels.

References

What is the difference between Ethyl 9-hexadecenoate and palmitoleic acid?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of Ethyl 9-hexadecenoate and palmitoleic acid, focusing on their structural, physicochemical, and biological differences. The information is tailored for professionals in research and drug development who require a detailed understanding of these lipid molecules.

Core Chemical Distinction: An Ester versus a Carboxylic Acid

The primary difference between this compound and palmitoleic acid lies in their functional groups, which dictates their chemical classification and reactivity. Palmitoleic acid is a monounsaturated fatty acid, characterized by a carboxylic acid (-COOH) group at one end of its 16-carbon chain.[1][2] In contrast, this compound is the fatty acid ethyl ester (FAEE) derivative of palmitoleic acid.[3][4][5] This means the hydrogen of the carboxylic acid group in palmitoleic acid is replaced by an ethyl (-CH2CH3) group, forming an ester linkage.[3]

This fundamental structural divergence influences their polarity, reactivity, and biological roles. Palmitoleic acid, with its carboxylic acid head, can act as a weak acid, while this compound is a more neutral and hydrophobic molecule.[3][6]

G cluster_palmitoleic Palmitoleic Acid ((9Z)-hexadec-9-enoic acid) cluster_ethyl_hexadecenoate This compound (ethyl (9Z)-hexadec-9-enoate) cluster_key Key Functional Group Difference palmitoleic_structure palmitoleic_structure COOH Carboxylic Acid (-COOH) palmitoleic_structure->COOH features a ethyl_hexadecenoate_structure ethyl_hexadecenoate_structure COOCH2CH3 Ethyl Ester (-COOCH2CH3) ethyl_hexadecenoate_structure->COOCH2CH3 features an

Figure 1: Core structural difference between Palmitoleic Acid and this compound.

Physicochemical Properties

The difference in their functional groups leads to distinct physicochemical properties, which are summarized in the table below.

PropertyPalmitoleic AcidThis compound
IUPAC Name (9Z)-Hexadec-9-enoic acid[1][2]ethyl (9Z)-hexadec-9-enoate[4]
Synonyms cis-9-Hexadecenoic acid, Zoomaric acid[2]Ethyl palmitoleate[4]
Molecular Formula C16H30O2[1][2]C18H34O2[3][4]
Molecular Weight 254.41 g/mol [1][2]282.47 g/mol [3][4]
Appearance Colorless liquid[7]Colorless to almost colorless clear liquid[4]
Melting Point -0.1 °C[1][2]Not available
Boiling Point 162 °C at 0.6 mmHg[7]134 - 136 °C at 1 mmHg[4]
Density 0.894 g/cm³[1]0.870 g/mL[4]
Solubility in Water Practically insoluble[7][8]Practically insoluble[3][6]
Solubility in Organic Solvents Soluble in ethanol (B145695) and ether[7][8]Soluble in various organic solvents

Biochemical Roles and Significance

Palmitoleic Acid: A Lipokine with Metabolic Influence

Palmitoleic acid is a naturally occurring omega-7 monounsaturated fatty acid found in various animal and plant sources, including macadamia nuts and sea buckthorn oil.[9][10] In humans, it is a common component of adipose tissue glycerides and is biosynthesized from palmitic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1).[1][9][10]

Research has identified palmitoleic acid as a "lipokine," a lipid hormone that facilitates communication between different tissues.[11][12] Its biological activities include:

  • Improving Insulin (B600854) Sensitivity : Studies suggest that palmitoleic acid can enhance insulin sensitivity in the liver and skeletal muscles.[1][9][12]

  • Anti-inflammatory Effects : It has been shown to possess anti-inflammatory properties.[1][7]

  • Regulation of Lipid Metabolism : Palmitoleic acid activates PPAR-alpha, a key regulator of lipid metabolism.[1][9]

cluster_synthesis Biosynthesis cluster_effects Biological Effects Palmitic Acid Palmitic Acid SCD1 Stearoyl-CoA desaturase-1 (SCD1) Palmitic Acid->SCD1 Palmitoleic Acid Palmitoleic Acid SCD1->Palmitoleic Acid PPARa PPAR-alpha Activation Palmitoleic Acid->PPARa activates Insulin Improved Insulin Sensitivity (Liver, Muscle) Palmitoleic Acid->Insulin leads to Inflammation Suppression of Inflammation Palmitoleic Acid->Inflammation leads to

Figure 2: Biosynthesis and key biological effects of Palmitoleic Acid.
This compound: A Fatty Acid Ester

This compound, also known as ethyl palmitoleate (B1233929), is classified as a fatty acid ethyl ester (FAEE).[3] FAEEs are neutral lipids formed by the esterification of fatty acids with ethanol.[3] While naturally occurring in some organisms like the yeast Saccharomyces cerevisiae, in humans, FAEEs are primarily products of non-oxidative ethanol metabolism.[3][6][13]

The significance of this compound is primarily in the following areas:

  • Biomarker Research : It has been investigated as a potential biomarker for conditions like fat malabsorption.[3]

  • Industrial Applications : Due to its pleasant fruity aroma, it is used as a flavoring and fragrance agent in food and cosmetics.[4] It also serves as an emollient in skincare products.[4]

  • Research Chemical : It is utilized in the development of nanoparticles for drug delivery and in the study of fatty acid derivatives.[3][4]

Experimental Protocols

a) Synthesis of this compound (Fischer Esterification)

This protocol describes a general method for the synthesis of this compound from palmitoleic acid.

Objective: To synthesize this compound via acid-catalyzed esterification of palmitoleic acid with ethanol.

Materials:

  • Palmitoleic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or hexane)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve a known quantity of palmitoleic acid in an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Neutralize the excess acid by washing the mixture with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by column chromatography or distillation.

G start Mix Palmitoleic Acid, Ethanol, and H2SO4 reflux Heat to Reflux (2-4 hours) start->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO3 Solution cool->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with Brine extract->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify (Chromatography or Distillation) concentrate->purify end Pure this compound purify->end

Figure 3: Experimental workflow for the synthesis of this compound.
b) Extraction and Analysis of Palmitoleic Acid from Biological Samples

This protocol outlines a general procedure for lipid extraction and subsequent analysis to quantify palmitoleic acid.

Objective: To extract total lipids from a biological sample and quantify the palmitoleic acid content using Gas Chromatography (GC).

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Chloroform/methanol (B129727) mixture (2:1, v/v)

  • 0.9% NaCl solution

  • Boron trifluoride (BF3) in methanol (14%)

  • Hexane (B92381)

  • Internal standard (e.g., heptadecanoic acid)

  • Gas chromatograph with a flame ionization detector (FID)

Procedure:

  • Lipid Extraction (Folch Method):

    • Homogenize the biological sample.

    • Add a known amount of internal standard.

    • Add 20 volumes of chloroform/methanol (2:1) to the sample volume and vortex thoroughly.

    • Incubate for 20-30 minutes at room temperature.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again to induce phase separation.

    • Centrifuge to pellet any solid material and clearly separate the layers.

    • Carefully collect the lower organic phase containing the lipids.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the extracted lipids under a stream of nitrogen.

    • Add a small volume of 14% BF3 in methanol to the dried lipid extract.

    • Heat at 100°C for 10-15 minutes in a sealed tube. This converts the fatty acids to their more volatile methyl esters.

    • Cool the sample and add hexane and water to extract the FAMEs into the hexane layer.

  • Gas Chromatography (GC) Analysis:

    • Inject a small volume of the hexane layer containing the FAMEs into the GC-FID.

    • The FAMEs are separated based on their boiling points and retention times on the GC column.

    • Identify the peak corresponding to palmitoleic acid methyl ester by comparing its retention time to that of a known standard.

    • Quantify the amount of palmitoleic acid by comparing its peak area to the peak area of the internal standard.

Conclusion

References

The Biological Role of Ethyl 9-hexadecenoate in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 9-hexadecenoate, a fatty acid ethyl ester (FAEE), is emerging as a molecule of significant interest in the field of microbial metabolism and signaling. While traditionally viewed as a product of fermentation or a component of biofuels, recent evidence suggests a more nuanced role for this compound and related FAEEs in modulating key microbial processes. This technical guide provides an in-depth exploration of the biological functions of this compound, with a focus on its impact on microbial quorum sensing, biofilm formation, and virulence. Detailed experimental protocols and data on related compounds are presented to facilitate further research and drug development in this area.

Introduction: The Emerging Significance of this compound

This compound (also known as ethyl palmitoleate) is a monounsaturated fatty acid ester. It is formed by the esterification of 9-hexadecenoic acid (palmitoleic acid) and ethanol (B145695). While identified as a metabolite in organisms like Saccharomyces cerevisiae, its functional role in the broader microbial landscape is an active area of investigation. Fatty acid ethyl esters (FAEEs), as a class, are gaining recognition not merely as metabolic byproducts but as active participants in microbial communication and community behavior. Understanding the specific contributions of this compound to these processes is crucial for developing novel antimicrobial and anti-biofilm strategies.

Biosynthesis of Fatty Acid Ethyl Esters in Microbes

The synthesis of FAEEs, including this compound, in bacteria such as Escherichia coli typically involves a multi-step enzymatic pathway. This process is of significant interest for the production of biofuels. The general pathway involves the conversion of fatty acyl-ACPs to free fatty acids, which are then esterified with ethanol.

A simplified representation of this pathway is illustrated below:

FAEE_Biosynthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase (ACC) Fatty Acyl-ACP Fatty Acyl-ACP Malonyl-CoA->Fatty Acyl-ACP Fatty Acid Synthase (FAS) Free Fatty Acids (e.g., 9-Hexadecenoic acid) Free Fatty Acids (e.g., 9-Hexadecenoic acid) Fatty Acyl-ACP->Free Fatty Acids (e.g., 9-Hexadecenoic acid) Thioesterase (e.g., TesB) This compound This compound Free Fatty Acids (e.g., 9-Hexadecenoic acid)->this compound Wax Synthase (WS) Ethanol Ethanol Ethanol->this compound

Figure 1: Generalized pathway of Fatty Acid Ethyl Ester (FAEE) biosynthesis in bacteria.

Quorum Quenching: Interference with Bacterial Communication

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This process is mediated by signaling molecules called autoinducers, such as N-acyl homoserine lactones (AHLs) in Gram-negative bacteria. Disruption of QS, known as quorum quenching (QQ), is a promising anti-virulence strategy. Fatty acid esters have been implicated in QQ activity.[1][2] The proposed mechanisms involve the enzymatic degradation of AHL signal molecules.[3]

Two primary enzymatic activities are responsible for AHL degradation:

  • AHL Lactonase: This enzyme hydrolyzes the ester bond in the homoserine lactone ring of the AHL molecule.

  • AHL Acylase: This enzyme cleaves the amide bond, separating the acyl side chain from the homoserine lactone ring.

While direct evidence for this compound acting as a quorum quenching agent is still emerging, related fatty acid derivatives have demonstrated the ability to interfere with QS signaling pathways.

Quorum_Quenching cluster_bacteria Bacterial Cell AHL_Synthase AHL Synthase (e.g., LuxI) AHL_Signal AHL Signal AHL_Synthase->AHL_Signal Synthesis AHL_Receptor AHL Receptor (e.g., LuxR) Virulence_Genes Virulence Gene Expression AHL_Receptor->Virulence_Genes Induction AHL_Signal->AHL_Receptor Binding & Activation Degraded_AHL Degraded AHL AHL_Signal->Degraded_AHL Degradation (Potential action of FAEE-induced enzymes) Ethyl_9_hexadecenoate This compound (Potential QQ Agent) Ethyl_9_hexadecenoate->Degraded_AHL

Figure 2: Proposed mechanism of Quorum Quenching by interference with AHL signaling.

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of cells enclosed in a self-produced polymeric matrix, which are notoriously resistant to antibiotics. Fatty acid esters have been shown to inhibit biofilm formation by various pathogenic bacteria.[4][5] The inhibitory activity of sugar fatty acid esters has been observed to correlate with the chain length of the fatty acid residue, with longer chains (C14-C16) showing significant effects at low concentrations.[6] The primary mechanism of action appears to be the inhibition of the initial attachment of bacterial cells to surfaces, a critical first step in biofilm development.[6]

Biofilm_Inhibition Planktonic_Bacteria Planktonic Bacteria Surface_Attachment Initial Surface Attachment Planktonic_Bacteria->Surface_Attachment Microcolony_Formation Microcolony Formation Surface_Attachment->Microcolony_Formation Biofilm_Maturation Mature Biofilm Microcolony_Formation->Biofilm_Maturation Ethyl_9_hexadecenoate This compound Ethyl_9_hexadecenoate->Inhibition Inhibition->Surface_Attachment Inhibition

Figure 3: Inhibition of the initial attachment phase of biofilm formation by fatty acid esters.

Data on the Antimicrobial and Anti-Biofilm Activity of Related Compounds

While specific quantitative data for this compound is limited in the public domain, studies on structurally similar fatty acids and their esters provide valuable insights into their potential efficacy. The following tables summarize the Minimum Inhibitory Concentrations (MIC) and biofilm inhibition data for related compounds against various bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of Related Fatty Acids

CompoundBacterial StrainMIC (µg/mL)Reference
Palmitoleic acidStaphylococcus aureus>256[6]
Linoleic acidStaphylococcus aureus32[6]
γ-Linolenic acidStaphylococcus aureus16[6]
7(Z),10(Z)-Hexadecadienoic acidStreptococcus mutans32[6]

Table 2: Biofilm Inhibition by Related Fatty Acids at Sub-MIC Concentrations

CompoundBacterial StrainConcentration (µg/mL)% Biofilm InhibitionReference
Palmitoleic acidStaphylococcus aureus25625 ± 4[6]
7(Z),10(Z)-Hexadecadienoic acidStaphylococcus aureus860 ± 9[6]
γ-Linolenic acidStaphylococcus aureus458 ± 1[6]
Sugar fatty acid esters (C14-C16)Staphylococcus aureus0.001% (w/w)Significant[6]
Sugar fatty acid esters (C14-C16)Escherichia coli0.001% (w/w)Significant[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

MIC_Protocol cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Stock Prepare this compound stock solution in a suitable solvent (e.g., DMSO or ethanol) Serial_Dilution Perform serial dilutions of the stock solution in a 96-well plate Prepare_Stock->Serial_Dilution Prepare_Inoculum Prepare bacterial inoculum to 0.5 McFarland standard Inoculate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Plate Visually inspect for turbidity or measure absorbance at 600 nm Incubate->Read_Plate Determine_MIC MIC is the lowest concentration with no visible growth Read_Plate->Determine_MIC

Figure 4: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol

  • 96-well microtiter plates

  • Bacterial culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO or ethanol to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight in the appropriate broth. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to the final desired inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution with broth to achieve a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.[7]

Crystal Violet Biofilm Assay

This protocol is used to quantify the effect of this compound on biofilm formation.[1][3]

Biofilm_Assay_Protocol cluster_incubation Biofilm Formation cluster_staining Staining cluster_quantification Quantification Inoculate_Plate Inoculate 96-well plate with bacterial suspension and this compound Incubate Incubate at 37°C for 24-48 hours Inoculate_Plate->Incubate Wash_1 Wash wells with PBS to remove planktonic cells Incubate->Wash_1 Stain Add 0.1% Crystal Violet and incubate for 15 min Wash_1->Stain Wash_2 Wash wells to remove excess stain Stain->Wash_2 Solubilize Add 30% acetic acid or ethanol to solubilize the bound stain Wash_2->Solubilize Measure_Absorbance Measure absorbance at ~570-595 nm Solubilize->Measure_Absorbance

Figure 5: Workflow for the Crystal Violet Biofilm Assay.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture and appropriate growth medium

  • This compound solution

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or ethanol

  • Microplate reader

Procedure:

  • Inoculation: Add the bacterial suspension and different concentrations of this compound to the wells of a 96-well plate. Include appropriate controls.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with PBS to remove planktonic (non-adherent) bacteria.

  • Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Wash the wells again with PBS to remove excess stain.

  • Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.[1][3]

Conclusion and Future Directions

This compound and other FAEEs represent a promising class of molecules with the potential to modulate microbial behavior. Their ability to interfere with quorum sensing and inhibit biofilm formation suggests their utility as novel anti-virulence agents. Further research is warranted to elucidate the precise molecular mechanisms of action of this compound, identify its specific cellular targets, and evaluate its efficacy in more complex in vivo models. The development of robust analytical methods for the detection and quantification of this compound in biological samples will be critical for advancing our understanding of its role in microbial metabolism and pathogenesis. This knowledge will be instrumental in the rational design and development of new therapeutic strategies to combat bacterial infections and biofilm-related complications.

References

Ethyl 9-Hexadecenoate: A Technical Guide to its Function as a Volatile Flavor Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 9-hexadecenoate, a long-chain fatty acid ethyl ester, is a volatile compound that contributes to the sensory profile of various fermented beverages and foods. While often present in trace amounts, its "pleasant, fruity aroma" can influence the overall flavor complexity. This technical guide provides a comprehensive overview of the current scientific understanding of this compound as a flavor compound, including its chemical properties, natural occurrence, and analytical methodologies for its detection and quantification. This document also addresses the current knowledge gap regarding its specific olfactory signaling pathway.

Introduction

This compound (C18H34O2) is a fatty acid ethyl ester (FAEE) that has been identified as a volatile component in a variety of fermented products, including wine and beer.[1] As a member of the long-chain fatty acid ethyl ester class, it is generally characterized by a weak waxy and creamy aroma.[2] Its presence and concentration are influenced by various factors during fermentation, including yeast strain, fermentation temperature, and the composition of the fermentation medium.[3] Understanding the contribution of this compound to the overall flavor profile is crucial for quality control and product development in the food and beverage industries.

Chemical and Physical Properties

This compound is an ester derived from the condensation of 9-hexadecenoic acid and ethanol.[1] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C18H34O2[1]
Molecular Weight 282.46 g/mol [1]
CAS Number 54546-22-4[4]
Appearance Colorless to almost colorless clear liquid[5]
Boiling Point 134 - 136 °C / 1 mmHg[5]
Flash Point 198.00 °F (92.22 °C)[6]
Solubility Soluble in alcohol; Insoluble in water[6]
Synonyms Ethyl (9E)-hexadecenoate, Ethyl palmitelaidate[4]

Sensory Profile and Flavor Contribution

Natural Occurrence and Biosynthesis

This compound is a natural metabolite produced by yeast, particularly Saccharomyces cerevisiae, during fermentation.[1][4] Its biosynthesis is part of the broader pathway of fatty acid ethyl ester formation.

Biosynthesis Pathway

The formation of fatty acid ethyl esters in yeast is an enzymatic process. While the specific enzymes responsible for the synthesis of long-chain FAEEs like this compound are not fully elucidated, the general pathway involves the esterification of a fatty acyl-CoA with ethanol.

G 9-Hexadecenoic Acid 9-Hexadecenoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 9-Hexadecenoic Acid->Acyl-CoA Synthetase 9-Hexadecenoyl-CoA 9-Hexadecenoyl-CoA Acyl-CoA Synthetase->9-Hexadecenoyl-CoA Alcohol Acyltransferase (AAT) Alcohol Acyltransferase (AAT) 9-Hexadecenoyl-CoA->Alcohol Acyltransferase (AAT) Ethanol Ethanol Ethanol->Alcohol Acyltransferase (AAT) This compound This compound Alcohol Acyltransferase (AAT)->this compound

Caption: Generalized biosynthesis pathway of this compound in yeast.

Experimental Protocols

The analysis of this compound in complex matrices like alcoholic beverages typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a common technique for the extraction and pre-concentration of volatile compounds from liquid samples.

Protocol:

  • Sample Preparation: Place a 5-10 mL aliquot of the beverage (e.g., wine, beer) into a 20 mL headspace vial.

  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., methyl octanoate) for quantification.

  • Matrix Modification: Add NaCl to the sample to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Incubation: Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) with agitation for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

  • Extraction: Expose a SPME fiber (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating) to the headspace for a specific time (e.g., 30-60 minutes) to adsorb the analytes.

  • Desorption: Transfer the SPME fiber to the GC injector for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

GC Conditions (Example):

  • Injector: Splitless mode, 250 °C.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 3 °C/min.

    • Ramp 2: Increase to 250 °C at a rate of 10 °C/min, hold for 5 minutes.

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Data Analysis:

  • Identification of this compound is based on its retention time and comparison of its mass spectrum with reference spectra from libraries such as NIST.

  • Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample HS_Vial HS_Vial Sample->HS_Vial Internal_Standard Internal_Standard Internal_Standard->HS_Vial SPME_Fiber SPME_Fiber HS_Vial->SPME_Fiber Headspace Extraction GC_MS GC_MS SPME_Fiber->GC_MS Thermal Desorption Data_Processing Data_Processing GC_MS->Data_Processing Results Results Data_Processing->Results

Caption: Experimental workflow for the analysis of this compound.

Olfactory Signaling Pathway: A General Overview

The perception of volatile flavor compounds like this compound is initiated by their interaction with olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium.[7] To date, the specific olfactory receptor(s) that bind to this compound have not been identified. However, the general mechanism of olfactory signal transduction is well-established.

Upon binding of an odorant molecule to its specific G-protein coupled receptor (GPCR), a conformational change in the receptor activates a G-protein (Gαolf). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

G Ethyl_9_hexadecenoate This compound (Odorant) OR Olfactory Receptor (GPCR) Ethyl_9_hexadecenoate->OR Binds to G_Protein Gαolf OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide- Gated Ion Channel cAMP->CNG_Channel Opens Depolarization Depolarization CNG_Channel->Depolarization Cations Na+, Ca2+ Cations->CNG_Channel Influx Action_Potential Action_Potential Depolarization->Action_Potential Brain Brain Action_Potential->Brain Signal to

Caption: Generalized olfactory signal transduction pathway.

Conclusion and Future Directions

This compound is a naturally occurring volatile compound that contributes to the fruity and waxy aroma profile of fermented products. While its presence has been confirmed in various food matrices, a significant knowledge gap exists regarding its specific sensory impact and the underlying biochemical mechanisms of its perception. Future research should focus on:

  • Quantitative Sensory Analysis: Determining the odor threshold and odor activity value of this compound to better understand its flavor contribution.

  • Olfactory Receptor Deorphanization: Identifying the specific olfactory receptor(s) that bind to this compound to elucidate its signaling pathway.

  • Concentration Studies: Quantifying the concentration of this compound in a wider range of food and beverage products to correlate its presence with specific flavor profiles.

A deeper understanding of the role of this compound will provide valuable insights for the food and beverage industry, enabling more precise control over flavor development and product consistency.

References

The Dawn of a Lipid Messenger: Early Research on the Discovery of Ethyl Palmitoleate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl palmitoleate (B1233929), a fatty acid ethyl ester (FAEE), has garnered significant interest in modern biomedical research for its role as a potential signaling molecule and biomarker. However, the origins of our understanding of this compound are rooted in the foundational lipid chemistry of the late 19th and early 20th centuries. This technical guide delves into the early research that led to the discovery and characterization of ethyl palmitoleate, providing a historical context for its current significance. While a singular "discovery" paper for ethyl palmitoleate remains elusive in historical records, its existence is a direct consequence of the characterization of its parent fatty acid, palmitoleic acid. This guide will therefore trace the discovery of palmitoleic acid and the contemporaneous development of esterification techniques that would have inevitably led to the synthesis and identification of its ethyl ester.

The Precursor: Unveiling Palmitoleic Acid

The story of ethyl palmitoleate begins with the discovery of its parent molecule, palmitoleic acid. Initially named "physetoleic acid," it was first observed in 1854 by Hofstädter P.G. within the lipids of sperm whale oil.[1] This early finding was a crucial step in recognizing the diversity of fatty acids beyond the more common palmitic and oleic acids.

It was not until 1906 that the molecular composition of this novel fatty acid was determined by Bull H.[1] Shortly thereafter, the prominent lipid chemist Julius Lewkowitsch, in his comprehensive work "Chemical Technology and Analysis of Oils, Fats and Waxes," gave the acid its current name, "palmitoleic acid."[1][2] The final piece of the structural puzzle was put in place in 1925 by E.F. Armstrong and his colleagues, who established its definitive chemical structure as (9Z)-hexadec-9-enoic acid.[1]

Table 1: Historical Timeline of Palmitoleic Acid Discovery

YearResearcher(s)Key Contribution
1854Hofstädter P.G.First observation in sperm whale oil; named "physetoleic acid".[1]
1906Bull H.Determined the molecular composition.[1]
~1909J. LewkowitschCoined the name "palmitoleic acid".[1][2]
1925E.F. Armstrong et al.Established the definitive chemical structure.[1]

The Inevitable Synthesis: Early Esterification of Palmitoleic Acid

Following the structural elucidation of a new carboxylic acid, a common practice for chemists of the early 20th century was to synthesize its various esters to further characterize its physical and chemical properties. This process, known as esterification, would have been a logical and routine step in the study of the newly identified palmitoleic acid. The most common method for this at the time was the Fischer-Speier esterification, a straightforward acid-catalyzed reaction between a carboxylic acid and an alcohol.

While a specific publication heralding the "first synthesis of ethyl palmitoleate" is not readily found, it is highly probable that chemists like E.F. Armstrong or their contemporaries would have prepared the ethyl ester of palmitoleic acid as part of their comprehensive characterization of the fatty acid.

Experimental Protocol: Fischer-Speier Esterification of Palmitoleic Acid (Hypothetical Early 20th Century Method)

The following protocol is a reconstruction based on the established Fischer-Speier esterification method, which would have been the standard approach in the early 20th century.

Objective: To synthesize ethyl palmitoleate from palmitoleic acid and ethanol (B145695).

Materials:

  • Palmitoleic acid (isolated from a natural source, e.g., sperm whale oil)

  • Absolute ethanol

  • Concentrated sulfuric acid (as catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • Reaction Setup: A mixture of palmitoleic acid and an excess of absolute ethanol would be placed in a round-bottom flask. A small amount of concentrated sulfuric acid (typically 1-2% of the weight of the fatty acid) would be carefully added as a catalyst.

  • Reflux: The reaction mixture would be heated under reflux for several hours. The excess ethanol serves to drive the equilibrium towards the formation of the ester.

  • Neutralization: After cooling, the reaction mixture would be transferred to a separatory funnel. The excess acid catalyst would be neutralized by washing with a dilute solution of sodium bicarbonate.

  • Washing: The organic layer would then be washed with water to remove any remaining salts and water-soluble impurities.

  • Drying: The crude ethyl palmitoleate would be dried over an anhydrous salt, such as sodium sulfate.

  • Purification: The final product would be purified by fractional distillation under reduced pressure to isolate the ethyl palmitoleate from any unreacted starting materials and byproducts.

Table 2: Expected Physicochemical Data for Ethyl Palmitoleate (Early 20th Century Analysis)

PropertyExpected Value/Observation
Molecular Formula C18H34O2
Molecular Weight ~282.46 g/mol
Appearance Colorless to pale yellow oily liquid
Boiling Point Would be determined by distillation under a specific reduced pressure.
Refractive Index A key parameter for characterization, would be measured with a refractometer.
Saponification Value Would be determined by titration to confirm the ester linkage.
Iodine Value Would be determined to confirm the presence of the double bond.

Logical Progression of Discovery

The discovery and characterization of ethyl palmitoleate can be visualized as a logical progression from the initial identification of its parent fatty acid to its synthesis and analysis using the established chemical techniques of the era.

Logical progression from the discovery of palmitoleic acid to the characterization of its ethyl ester.

Experimental Workflow for Early 20th Century Fatty Acid Ester Synthesis

The general workflow for isolating a fatty acid from a natural source and converting it to its ethyl ester in the early 20th century would have followed a series of well-defined steps.

experimental_workflow cluster_isolation Isolation of Palmitoleic Acid cluster_synthesis Synthesis of Ethyl Palmitoleate A Saponification of Natural Oil (e.g., Whale Oil) with Alkali B Acidification to Liberate Free Fatty Acids A->B C Fractional Distillation or Crystallization to Isolate Palmitoleic Acid B->C D Fischer-Speier Esterification: Palmitoleic Acid + Ethanol + Acid Catalyst C->D E Work-up: Neutralization and Washing D->E F Purification: Fractional Distillation E->F

A generalized experimental workflow for the isolation and esterification of a fatty acid in the early 20th century.

Conclusion

The discovery of ethyl palmitoleate was not a singular event but rather a natural consequence of the systematic exploration of lipid chemistry in the late 19th and early 20th centuries. The foundational work on the isolation and characterization of palmitoleic acid by pioneering chemists laid the essential groundwork. The subsequent application of established esterification techniques, most notably the Fischer-Speier method, would have inevitably led to the synthesis and characterization of its ethyl ester. While the specific "discoverer" of ethyl palmitoleate may be lost to the annals of routine chemical characterization, its scientific origins are clearly traceable to this exciting era of lipid exploration. This historical perspective provides a valuable context for contemporary researchers investigating the multifaceted roles of this intriguing fatty acid ethyl ester.

References

An In-depth Technical Guide to the Solubility of Ethyl 9-hexadecenoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 9-hexadecenoate, also known as ethyl palmitoleate, is a fatty acid ester with the chemical formula C18H34O2.[1][2] It is formed from the condensation of hexadecenoic acid and ethanol.[3] As a hydrophobic and relatively neutral molecule, it is practically insoluble in water.[3][4] This compound and its close structural analog, ethyl oleate (B1233923), are of significant interest to researchers, scientists, and drug development professionals. They are widely used as vehicles for lipophilic drugs, such as steroids, due to their excellent solubilizing properties and biocompatibility.[5][6][7][8][9][10][11] Their properties are similar to vegetable oils like almond and peanut oil, but with the advantage of being less viscous and more rapidly absorbed by body tissues.[7][8][12][11][13] This guide provides a comprehensive overview of the solubility of this compound, leveraging data from its surrogate ethyl oleate, and details the experimental protocols for its determination.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound is not extensively available in published literature. However, significant data exists for Ethyl Oleate (ethyl (Z)-octadec-9-enoate), a structurally similar long-chain fatty acid ethyl ester that serves as a reliable surrogate for understanding its solubility characteristics. Ethyl oleate is widely described as miscible with most organic solvents.[13]

The following table summarizes the known solubility properties of Ethyl Oleate in various common organic solvents.

SolventFormulaSolubilityReference
Ethanol (95%)C2H5OHMiscible[13]
EthanolC2H5OHSoluble[14][15]
MethanolCH3OHSoluble[13]
AcetoneC3H6OSoluble[16]
ChloroformCHCl3Soluble (10% w/v)[5][17]
Diethyl Ether(C2H5)2OSoluble[5][14][15]
Liquid ParaffinN/AMiscible[13]
Fixed OilsN/AMiscible[13]
WaterH2OPractically Insoluble[4][5][13][14][15][16][18]

Experimental Protocol: Solubility Determination via Saturation Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[19] The following protocol provides a detailed methodology for this experiment.

1. Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

2. Materials:

  • This compound (solute)

  • Selected organic solvent (e.g., Ethanol, Acetone)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or incubator with shaking capabilities and temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC-UV))

3. Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume of the pre-equilibrated solvent into each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the suspensions for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[19] The exact time should be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid sediment. For complete separation, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. To avoid disturbing the sediment, take the sample from the upper portion of the liquid.

  • Filtration: Immediately filter the collected supernatant through a syringe filter appropriate for the organic solvent into a clean vial. This step removes any remaining undissolved microparticles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.[19]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.[19]

Visualized Workflows and Relationships

The following diagrams illustrate key processes related to the study and application of this compound.

G start Start: Excess Solute + Known Volume of Solvent agitate Agitate at Constant T (e.g., 24-72h) start->agitate Equilibration sediment Sedimentation / Centrifugation (Phase Separation) agitate->sediment sample Withdraw Supernatant sediment->sample filter Filter (e.g., 0.45µm) sample->filter dilute Dilute Sample filter->dilute analyze Analyze Concentration (e.g., HPLC, GC) dilute->analyze Quantification result Calculate Solubility analyze->result

Caption: Workflow for the Saturation Shake-Flask Solubility Measurement.

G substance_node substance_node process_node process_node formulation_node formulation_node application_node application_node drug Lipophilic Active Pharmaceutical Ingredient (API) dissolve Dissolution of API in Solvent drug->dissolve solvent This compound (Solvent/Vehicle) solvent->dissolve excipients Addition of Other Excipients (e.g., Surfactants, Co-solvents) dissolve->excipients formulation Formation of Delivery System (e.g., Microemulsion, NLC) excipients->formulation admin Parenteral or Topical Administration formulation->admin absorption Enhanced Bioavailability and Tissue Absorption admin->absorption

Caption: Role of this compound in Lipophilic Drug Formulation.

References

Methodological & Application

Application Note: Quantitative Analysis of Ethyl 9-hexadecenoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 9-hexadecenoate (C18H34O2, M.W. 282.46 g/mol ) is a fatty acid ethyl ester (FAEE) that can be of interest in various research fields, including metabolomics and biomarker discovery.[1][2][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[4] This method offers high sensitivity and specificity by coupling the separation power of gas chromatography with the precise detection capabilities of mass spectrometry.[5] The GC separates components of a mixture based on their boiling points and interactions with the column's stationary phase, while the MS fragments the eluted compounds into characteristic ions, providing a structural fingerprint for confident identification and quantification.[4][5]

This application note provides a detailed protocol for the quantitative analysis of this compound in a solvent-based matrix, which can be adapted for more complex sample types such as biological fluids.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (CAS: 54546-22-4)[6]

  • Internal Standard (IS): Ethyl heptadecanoate or other appropriate odd-chain FAEE

  • Solvent: Hexane (B92381) or Ethyl Acetate (GC grade)[5]

  • Anhydrous Sodium Sulfate (for sample drying, if necessary)[7]

  • Glass GC vials (1.5 mL) with inserts[8]

  • Pipettes and general laboratory glassware

  • Vortex mixer

  • Centrifuge

2. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Ethyl heptadecanoate) in hexane.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with hexane to achieve a concentration range suitable for the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Spiking: Add a constant concentration of the internal standard to each working standard and blank sample. A typical final concentration for the IS is 10-20 µg/mL.

3. Sample Preparation (General Protocol)

For samples already in a compatible organic solvent, the primary step is dilution to fall within the calibration range.

  • Dilution: Dilute the sample with hexane to an expected concentration within the linear range of the calibration curve.

  • Internal Standard Addition: Add the internal standard to the diluted sample to the same final concentration as in the calibration standards.

  • Mixing: Vortex the sample for 30 seconds to ensure homogeneity.

  • Transfer: Transfer the final solution to a 1.5 mL GC vial for analysis.[4]

Note on Complex Matrices: For biological samples like plasma or whole blood, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is required to isolate the FAEEs.[5] An LLE can be performed by adding hexane, vortexing vigorously, and centrifuging to separate the layers, after which the top hexane layer is collected for analysis.[5]

Instrumentation and Data Acquisition

The analysis is performed on a standard GC-MS system. The parameters listed below are typical for FAEE analysis and may require optimization for specific instruments.[9][10]

Table 1: GC-MS Instrument Parameters

ParameterValue
GC System Agilent 6980N or equivalent
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30-60 m x 0.25 mm ID x 0.25 µm film thickness[9]
Carrier Gas Helium at a constant flow rate of 1.0-1.3 mL/min[9]
Inlet Temperature 250 °C - 290 °C[9][10]
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 50:1 ratio)[10]
Oven Program Initial temp 80°C for 2 min, ramp at 10°C/min to 290°C, hold for 7 min[9]
MS System Agilent 5973 or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230 °C[9]
MS Quad Temp. 150 °C
Acquisition Mode Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification
SIM Ions m/z 88, 55, 282 (Quantifier: 88)[1][11]

Data Presentation and Results

Qualitative Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum is characterized by a molecular ion peak and specific fragment ions.[1]

Table 2: Characteristic Mass Spectral Data for this compound

DescriptionMass-to-Charge Ratio (m/z)Relative Abundance
Molecular Ion [M]⁺282Moderate
McLafferty Rearrangement88High (Base Peak)
Loss of Ethoxy Group (•OCH2CH3)237Moderate
C4H7⁺ Fragment55High

Source: Fragmentation patterns are characteristic for fatty acid ethyl esters.[1]

Quantitative Analysis: Quantification is achieved by constructing a calibration curve from the working standard solutions. The peak area ratio of the analyte to the internal standard is plotted against the concentration. Linearity is typically acceptable with a correlation coefficient (r²) ≥ 0.99.[9]

Table 3: Example Quantitative Performance Data

ParameterTypical Value
Retention Time (approx.)21 - 24 min*
Linearity (r²)≥ 0.999
Limit of Detection (LOD)~0.01 ppm
Limit of Quantification (LOQ)~0.04 ppm

*Retention time is highly dependent on the specific column and oven program used. Values are based on similar compounds.[9]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction / Dilution Sample->Extraction Std_Prep Standard & IS Preparation Spiking Internal Standard Spiking Std_Prep->Spiking Extraction->Spiking Vial Transfer to GC Vial Spiking->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection (Scan / SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for GC-MS analysis.

Fragmentation_Pathway Parent This compound (C18H34O2) MolecularIon Molecular Ion [M]⁺ m/z = 282 Parent->MolecularIon EI (70 eV) Fragment88 McLafferty Fragment [C4H8O2]⁺ m/z = 88 (Base Peak) MolecularIon->Fragment88 McLafferty Rearrangement Fragment237 Loss of Ethoxy Radical [M - •OC2H5]⁺ m/z = 237 MolecularIon->Fragment237 α-cleavage Fragment55 Alkenyl Fragment [C4H7]⁺ m/z = 55 MolecularIon->Fragment55 further fragmentation NeutralLoss Neutral Loss (C14H26) MolecularIon->NeutralLoss

Caption: Key fragmentation pathways for this compound in EI-MS.

Conclusion

The described GC-MS method provides a sensitive, specific, and reliable approach for the quantification of this compound.[1] The protocol is robust and can be adapted for various research applications, including metabolomics studies and the analysis of complex biological samples. Proper validation of the method in the specific laboratory setting is essential to ensure data quality and accuracy.

References

Application Note: Quantification of Ethyl 9-hexadecenoate in Fermentation Broth by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 9-hexadecenoate is a fatty acid ethyl ester (FAEE) that can be produced during fermentation by microorganisms such as the yeast Saccharomyces cerevisiae.[1] As a member of the FAEE family, it is formed through the esterification of 9-hexadecenoic acid (palmitoleic acid) with ethanol. The quantification of this compound in fermentation broths is crucial for various applications, including the development of biofuels, flavor and fragrance production, and in metabolic engineering research to understand and optimize microbial production pathways.[2][3]

This application note provides a detailed protocol for the quantification of this compound in fermentation broth using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely adopted analytical technique for this purpose.[1][4] The method involves a liquid-liquid extraction for sample preparation followed by GC-MS analysis.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a modified liquid-liquid extraction method to isolate FAEEs from an aqueous matrix.[4]

Materials:

  • Fermentation broth sample

  • Internal Standard (IS): Ethyl heptadecanoate solution (10 µg/mL in hexane)

  • Hexane (B92381) (GC grade)

  • Anhydrous sodium sulfate (B86663)

  • Vortex mixer

  • Centrifuge

  • Glass test tubes (15 mL)

  • GC vials with inserts

Procedure:

  • Pipette 1.0 mL of the fermentation broth into a 15 mL glass test tube.

  • Add 100 µL of the internal standard solution (Ethyl heptadecanoate, 10 µg/mL) to the test tube.

  • Add 2.0 mL of hexane to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of this compound into the organic layer.

  • Centrifuge the sample at 3000 x g for 10 minutes to achieve complete phase separation.

  • Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for FAEE analysis. These may require optimization based on the specific instrument and column used.[5][6]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS)

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent non-polar capillary column.[5][6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 290°C.

    • Hold: 5 minutes at 290°C.

  • Total Run Time: Approximately 30 minutes.

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (m/z 50-500) for identification.

  • SIM Ions for this compound (C18H34O2, MW: 282.46): Quantifier ion m/z 88, Qualifier ions m/z 55, 69.

  • SIM Ions for Ethyl heptadecanoate (IS): To be determined based on its mass spectrum.

Data Presentation

The following table presents representative quantitative data for this compound under different fermentation conditions. This data is illustrative and serves to demonstrate how results can be presented. Actual concentrations will vary depending on the microbial strain, fermentation medium, and process parameters. Factors such as temperature and precursor availability are known to influence ethyl ester production.[7][8]

Sample IDFermentation ConditionTemperature (°C)Precursor Added (Palmitoleic Acid, mg/L)This compound (mg/L)
Control 1Standard Medium2501.2 ± 0.2
Control 2Standard Medium3001.8 ± 0.3
Test 1Standard Medium25505.7 ± 0.6
Test 2Standard Medium30508.9 ± 0.9
Test 3Optimized Medium305012.4 ± 1.1

Mandatory Visualizations

Biosynthesis Pathway of this compound in Saccharomyces cerevisiae

The biosynthesis of this compound in yeast involves the de novo synthesis of fatty acids, desaturation of palmitic acid to form palmitoleic acid, and subsequent esterification with ethanol.[3][9]

cluster_esterification Esterification Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetaldehyde Acetaldehyde Pyruvate->Acetaldehyde AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Ethanol Ethanol Acetaldehyde->Ethanol EthylHexadecenoate This compound Ethanol->EthylHexadecenoate Eeb1, Eht1 MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC1 PalmitoylCoA Palmitoyl-CoA (C16:0) MalonylCoA->PalmitoylCoA FAS1, FAS2 PalmitoleoylCoA Palmitoleoyl-CoA (C16:1) PalmitoylCoA->PalmitoleoylCoA OLE1 PalmitoleoylCoA->EthylHexadecenoate

Caption: Biosynthesis pathway of this compound in yeast.

Experimental Workflow for Quantification

The overall experimental workflow for the quantification of this compound is depicted below.

G A Fermentation Broth Sampling B Addition of Internal Standard (Ethyl heptadecanoate) A->B C Liquid-Liquid Extraction (with Hexane) B->C D Phase Separation (Centrifugation) C->D E Collection of Organic Layer D->E F Drying with Na2SO4 E->F G GC-MS Analysis F->G H Data Processing and Quantification G->H

Caption: Experimental workflow for this compound quantification.

References

Application Notes and Protocols for the Laboratory Synthesis of Ethyl Palmitoleate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl palmitoleate (B1233929), the ethyl ester of palmitoleic acid, is a monounsaturated fatty acid ester with emerging applications in biomedical research and drug development. It is being investigated for its potential anti-inflammatory and metabolic effects. The Fischer esterification is a classic and widely used method for the synthesis of esters, including fatty acid ethyl esters (FAEEs), due to its simplicity and cost-effectiveness. This document provides detailed protocols and application notes for the laboratory-scale synthesis of ethyl palmitoleate from palmitoleic acid and ethanol (B145695) using an acid catalyst.

Reaction Principle

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid (palmitoleic acid) and an alcohol (ethanol) to form an ester (ethyl palmitoleate) and water.[1][2] To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol and/or by removing the water as it is formed.[1][2][3]

Reaction Scheme:

Where R represents the C15H29 alkyl chain of palmitoleic acid.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the synthesis, purification, and characterization of ethyl palmitoleate.

Materials and Equipment

Reagents:

  • Palmitoleic acid (≥98% purity)

  • Absolute ethanol (200 proof, anhydrous)

  • Concentrated sulfuric acid (H₂SO₄, 98%) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or Hexane (for extraction)

  • Deionized water

Equipment:

  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for fractional distillation)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Protocol 1: Synthesis of Ethyl Palmitoleate

This protocol is adapted from general Fischer esterification procedures for fatty acids.[1][4]

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add palmitoleic acid.

    • Add a significant molar excess of absolute ethanol. A molar ratio of at least 10:1 (ethanol:palmitoleic acid) is recommended to drive the reaction equilibrium towards the product.[3]

    • Slowly and carefully add the acid catalyst to the stirring mixture. Typical catalyst loading is 1-2% (w/w) of the carboxylic acid.

  • Reaction Conditions:

    • Attach a reflux condenser to the round-bottom flask.

    • Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature will be close to the boiling point of ethanol (~78 °C).

    • Maintain the reflux with continuous stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots via GC-MS.

  • Work-up and Neutralization:

    • After the reaction is complete (as determined by monitoring), allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as CO₂ evolution will cause pressure buildup. Gently swirl and vent the funnel periodically until gas evolution ceases.

    • Add deionized water to the separatory funnel to wash the organic layer. Shake the funnel and allow the layers to separate.

    • Remove the lower aqueous layer. Repeat the washing step with deionized water two more times.

  • Extraction and Drying:

    • Extract the crude ethyl palmitoleate from the reaction mixture using a non-polar solvent like diethyl ether or hexane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and collect the organic solution.

  • Solvent Removal:

    • Remove the solvent using a rotary evaporator to obtain the crude ethyl palmitoleate.

Protocol 2: Purification by Fractional Distillation

For higher purity, the crude ethyl palmitoleate can be purified by fractional distillation under reduced pressure.

  • Distillation Setup:

    • Set up a fractional distillation apparatus with a short Vigreux column.

    • Place the crude ethyl palmitoleate in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Distillation Conditions:

    • Apply a vacuum to the system.

    • Gradually heat the distillation flask.

    • Collect the fraction corresponding to the boiling point of ethyl palmitoleate at the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point. For reference, the boiling point of similar fatty acid ethyl esters can be around 110-120 °C under vacuum.[5]

Data Presentation

The following tables summarize the key parameters and expected outcomes for the synthesis of ethyl palmitoleate based on typical Fischer esterification of unsaturated fatty acids.

Table 1: Reaction Parameters

ParameterValue/ConditionRationale
Reactants Palmitoleic Acid, Absolute Ethanol
Catalyst Concentrated H₂SO₄ or p-TsOHStrong acid catalyst to protonate the carbonyl oxygen.[1]
Molar Ratio (Ethanol:Acid) ≥ 10:1A large excess of alcohol shifts the equilibrium to favor product formation.[3]
Catalyst Loading 1-2% (w/w of palmitoleic acid)Sufficient to catalyze the reaction without excessive side reactions.
Reaction Temperature ~78 °C (Reflux)The boiling point of the excess ethanol serves as the reaction temperature.
Reaction Time 2-4 hoursTypical duration for achieving high conversion in Fischer esterification.

Table 2: Expected Quantitative Data (based on oleic acid esterification)

ParameterExpected ValueNotes
Conversion of Palmitoleic Acid > 95%With optimized conditions, high conversion is achievable.
Yield of Crude Ethyl Palmitoleate 85-95%Yields can be high but may be reduced during work-up and purification.
Purity (after distillation) > 98%Fractional distillation is effective in purifying the final product.[5]
Appearance Colorless to pale yellow oily liquid

Characterization

The identity and purity of the synthesized ethyl palmitoleate should be confirmed using analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying and quantifying fatty acid ethyl esters.[6][7] The retention time of the major peak should correspond to that of an ethyl palmitoleate standard. The mass spectrum will show a characteristic fragmentation pattern, including a prominent ion at m/z = 88 resulting from the McLafferty rearrangement.[6][7]

Mandatory Visualizations

Diagrams

Fischer_Esterification_Mechanism cluster_Protonation Protonation of Carboxylic Acid cluster_Nucleophilic_Attack Nucleophilic Attack cluster_Proton_Transfer Proton Transfer cluster_Elimination Elimination of Water cluster_Deprotonation Deprotonation PA Palmitoleic Acid (R-COOH) H_plus H+ Protonated_PA Protonated Palmitoleic Acid PA->Protonated_PA + H+ Ethanol Ethanol (EtOH) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_PA->Tetrahedral_Intermediate + EtOH Activated_Complex Activated Complex Tetrahedral_Intermediate->Activated_Complex Protonated_Ester Protonated Ester Activated_Complex->Protonated_Ester Water Water (H₂O) Activated_Complex->Water Ethyl_Palmitoleate Ethyl Palmitoleate (R-COOEt) Protonated_Ester->Ethyl_Palmitoleate - H+ H_plus_regen H+

Caption: Mechanism of Fischer Esterification for Ethyl Palmitoleate Synthesis.

Experimental_Workflow cluster_Synthesis Synthesis cluster_Workup Work-up & Purification cluster_Analysis Analysis cluster_Product Final Product Reactants Palmitoleic Acid + Ethanol + Catalyst Reflux Reflux (2-4 hours) Reactants->Reflux Cooling Cool to Room Temp Reflux->Cooling Neutralization Neutralize with NaHCO₃ Cooling->Neutralization Washing Wash with Water Neutralization->Washing Extraction Extract with Solvent Washing->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation (Rotary Evaporator) Drying->Evaporation Distillation Fractional Distillation Evaporation->Distillation Characterization GC-MS Analysis Distillation->Characterization Final_Product Pure Ethyl Palmitoleate Characterization->Final_Product

Caption: Experimental Workflow for Ethyl Palmitoleate Synthesis and Purification.

References

Application Notes and Protocols for Lipase-Catalyzed Transesterification of Ethyl 9-hexadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 9-hexadecenoate is a fatty acid ester with potential applications in the pharmaceutical and cosmetic industries.[1][2] Enzymatic synthesis of such esters using lipases offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and can lead to unwanted byproducts.[3] Lipase-catalyzed transesterification, in particular, provides a mild and efficient route for the production of high-purity fatty acid ethyl esters.[3][4]

This document provides a detailed protocol for the lipase-catalyzed transesterification for producing this compound. The methodology is based on established principles for the enzymatic synthesis of similar fatty acid ethyl esters, such as ethyl oleate (B1233923), and general biodiesel production.[5][6][7]

Principle of the Reaction

The lipase-catalyzed transesterification reaction involves the conversion of a triglyceride or a simple ester of 9-hexadecenoic acid with ethanol (B145695) in the presence of a lipase (B570770). The lipase acts as a biocatalyst to facilitate the transfer of the acyl group from the starting material to ethanol, resulting in the formation of this compound and a byproduct (glycerol or another alcohol). The reaction is reversible, and strategies to drive the equilibrium towards product formation, such as using an excess of ethanol or removing the byproducts, are often employed.

Data Presentation

Table 1: Key Parameters for Lipase-Catalyzed Synthesis of Fatty Acid Ethyl Esters
ParameterRecommended RangeTypical Value/ConditionReference
Lipase Source Immobilized Candida antarctica lipase B (Novozym 435), Rhizopus sp. lipaseNovozym 435[4][8][9]
Substrates 9-Hexadecenoic acid or its triglyceride and EthanolMolar ratio of Ethanol to Oil/Acid: 1:1 to 6:1[6][10]
Enzyme Loading 1% - 12% (w/w of oil/acid)5% (w/w)[6][11]
Reaction Temperature 30°C - 60°C40°C - 55°C[5][11]
Reaction Time 4 - 72 hours12 - 24 hours[9][12]
Solvent Solvent-free, n-hexane, or tert-butanoln-hexane or solvent-free[5][9]
Agitation Speed 150 - 400 rpm200 rpm[11]
Water Content < 5% (w/w of oil/acid)Addition of molecular sieves to remove water[5][10]
Conversion Efficiency 50% - >95%Dependent on specific conditions[8]

Experimental Protocols

Materials and Reagents
  • 9-Hexadecenoic acid or Tri-9-hexadecenoin (triglyceride of 9-hexadecenoic acid)

  • Ethanol (anhydrous)

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

  • n-Hexane (or other suitable organic solvent, optional)

  • Molecular Sieves (3Å)

  • Phosphate Buffer (e.g., 0.01 M, pH 7)

  • Sodium sulfate (B86663) (anhydrous)

  • Internal standard for GC analysis (e.g., methyl heptadecanoate)

Equipment
  • Reaction vessel (e.g., screw-capped flasks)

  • Shaking incubator or magnetic stirrer with heating

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Rotary evaporator

Experimental Workflow Diagram

Transesterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_processing Product Separation and Purification cluster_analysis Analysis A Weigh Substrates (9-Hexadecenoic Acid/Triglyceride and Ethanol) B Add Solvent (optional) and Molecular Sieves A->B C Add Immobilized Lipase B->C D Incubate at Controlled Temperature with Agitation C->D E Stop Reaction (e.g., by cooling or filtering the enzyme) D->E F Separate Enzyme (Filtration/Centrifugation) E->F G Remove Solvent (Rotary Evaporation) F->G H Purify Product (e.g., Liquid-Liquid Extraction or Chromatography) G->H I Quantify Product Yield (GC-FID Analysis) H->I

Caption: Workflow for the lipase-catalyzed synthesis of this compound.

Detailed Protocol
  • Reaction Setup:

    • In a screw-capped flask, add 9-hexadecenoic acid (or its triglyceride) and anhydrous ethanol. A typical molar ratio of ethanol to the fatty acid is 3:1.

    • If using a solvent, add n-hexane. A typical reaction concentration is 0.05 M of the fatty acid.[13] For a solvent-free system, proceed without adding a solvent.

    • Add molecular sieves (e.g., 3Å, 10% w/v) to the mixture to remove any water present and the water produced during the reaction, which can inhibit the lipase and promote the reverse reaction.[5]

    • Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. A typical enzyme loading is 5% (w/w) of the fatty acid substrate.

  • Reaction Conditions:

    • Seal the flask and place it in a shaking incubator.

    • Incubate the reaction at a controlled temperature, for example, 45°C, with constant agitation (e.g., 200 rpm).[7]

    • The reaction time can vary from a few hours to over a day. It is recommended to monitor the reaction progress by taking small aliquots at different time points. A typical reaction time to achieve high conversion is 12-24 hours.[9][12]

  • Reaction Monitoring and Product Quantification (GC-FID):

    • At desired time intervals, withdraw a small sample (e.g., 100 µL) from the reaction mixture.

    • Centrifuge the sample to separate the immobilized enzyme.

    • Prepare the sample for GC analysis by diluting it in a suitable solvent (e.g., n-hexane) and adding an internal standard (e.g., methyl heptadecanoate).

    • Inject the sample into the GC-FID. The conversion of the substrate and the yield of this compound can be calculated by comparing the peak areas of the substrate, product, and the internal standard.

  • Product Recovery and Purification:

    • Once the reaction has reached the desired conversion, stop the reaction by separating the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can often be washed and reused for subsequent batches.[6]

    • If a solvent was used, remove it using a rotary evaporator.

    • The crude product can be purified to remove any remaining starting material, byproducts, and excess ethanol. This can be achieved by liquid-liquid extraction or column chromatography.

    • Dry the purified product over anhydrous sodium sulfate and store it under appropriate conditions.

Signaling Pathway/Logical Relationship Diagram

Reaction_Mechanism Substrate 9-Hexadecenoic Acid Source (Triglyceride or simple ester) Lipase Lipase (Biocatalyst) Substrate->Lipase Ethanol Ethanol Ethanol->Lipase Product This compound Lipase->Product Byproduct Glycerol or other alcohol Lipase->Byproduct

Caption: Lipase-catalyzed transesterification of a 9-hexadecenoic acid source with ethanol.

Conclusion

This application note provides a comprehensive protocol for the lipase-catalyzed synthesis of this compound. The use of immobilized lipases allows for a straightforward, environmentally friendly, and efficient production process. The provided parameters and methodologies can be optimized further to achieve higher yields and purity depending on the specific requirements of the researcher. The reusability of the immobilized enzyme also makes this process economically attractive for larger-scale production.[6]

References

Application Notes and Protocols for Ethyl 9-hexadecenoate as a Biomarker for Recent Ethanol Consumption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol (B145695), formed through the esterification of fatty acids with ethanol.[1] Among these, ethyl 9-hexadecenoate, the ethyl ester of palmitoleic acid, serves as a specific and sensitive biomarker for recent alcohol consumption. Unlike ethanol, which is cleared relatively quickly from the bloodstream, FAEEs can be detected in various biological matrices for a more extended period, providing a longer window for assessing alcohol intake.[2] These application notes provide detailed protocols for the quantification of this compound in biological samples and an overview of its formation.

Principles of FAEE Formation

Following ethanol consumption, a minor portion of the ingested alcohol undergoes non-oxidative metabolism.[3][4] This pathway involves the enzymatic esterification of ethanol with endogenous fatty acids or fatty acyl-CoAs. Several enzymes, including fatty acid ethyl ester synthases (FAEE synthases) and acyl-CoA:ethanol O-acyltransferases (AEAT), catalyze this reaction.[5] The resulting FAEEs, including this compound, accumulate in various tissues and can be detected in blood, hair, and meconium.

Data Presentation

The concentration of FAEEs in biological samples correlates with the amount and frequency of ethanol consumption. While specific quantitative data for this compound is often reported as part of the total FAEE profile, studies have shown that ethyl palmitate and ethyl oleate (B1233923) are typically the most abundant species.[6][7] The following tables summarize representative data for total FAEE concentrations after ethanol intake.

Table 1: Mean Peak Concentrations of Four Major FAEEs in Dried Blood Spots After a Single Dose of Ethanol (0.66–0.84 g/kg) [8][9]

Fatty Acid Ethyl EsterMean Peak Concentration (c̅max) (ng/mL)
Ethyl myristate14 ± 4
Ethyl palmitate144 ± 35
Ethyl oleate125 ± 55
Ethyl stearate71 ± 21
Total FAEEs 344 ± 91

Table 2: Comparison of Total FAEE Concentrations in Plasma of Acute vs. Chronic Alcohol Abusers [6]

History of Alcohol AbuseMean Total FAEE Concentration (ng/mL)
Acute4,250
Chronic15,086

Experimental Protocols

Protocol 1: Quantification of this compound in Serum/Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the extraction and analysis of this compound from serum or plasma samples.

Materials:

  • Serum or plasma sample

  • Internal standard (e.g., heptadecanoic acid ethyl ester)

  • Hexane (B92381) (analytical grade)

  • Methanol (analytical grade)

  • Chloroform (analytical grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., aminopropyl-bonded silica)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., HP-5ms)

Procedure:

1. Sample Preparation and Extraction (Liquid-Liquid Extraction):

  • To 1 mL of serum or plasma in a glass tube, add a known amount of the internal standard.
  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
  • Vortex the mixture vigorously for 2 minutes.
  • Centrifuge at 3000 x g for 10 minutes to separate the phases.
  • Carefully transfer the lower organic layer (chloroform) to a clean tube.
  • Repeat the extraction of the aqueous layer with another 2 mL of chloroform.
  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition an aminopropyl SPE cartridge by washing with 5 mL of hexane.
  • Re-dissolve the dried extract from step 1.7 in 1 mL of hexane and load it onto the conditioned SPE cartridge.
  • Wash the cartridge with 5 mL of hexane to remove interfering lipids.
  • Elute the FAEEs with 5 mL of a hexane:diethyl ether (98:2, v/v) solution.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

3. GC-MS Analysis:

  • Injector: Splitless mode at 250°C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 1 minute.
  • Ramp to 200°C at 20°C/min.
  • Ramp to 300°C at 10°C/min, hold for 10 minutes.
  • Mass Spectrometer: Electron ionization (EI) mode at 70 eV. Scan range of m/z 50-550.
  • Quantification: Use selected ion monitoring (SIM) for the characteristic ions of this compound and the internal standard.

Visualizations

NonOxidativeEthanolMetabolism cluster_ingestion Ethanol Ingestion cluster_metabolism Non-Oxidative Metabolism cluster_detection Biomarker Detection Ethanol Ethanol (C2H5OH) FAEE Synthases FAEE Synthases / AEAT Ethanol->FAEE Synthases Substrate Fatty Acids Fatty Acids (e.g., Palmitoleic Acid) Fatty Acids->FAEE Synthases Substrate Ethyl_9_Hexadecenoate This compound FAEE Synthases->Ethyl_9_Hexadecenoate Catalyzes Biological_Sample Biological Sample (Serum, Hair, etc.) Ethyl_9_Hexadecenoate->Biological_Sample Accumulates in Detection Detection by GC-MS Biological_Sample->Detection

Caption: Non-oxidative metabolism of ethanol to form this compound.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 1. Biological Sample (e.g., Serum) Spike 2. Spike with Internal Standard Sample->Spike LLE 3. Liquid-Liquid Extraction Spike->LLE Evap1 4. Evaporation LLE->Evap1 SPE 5. Solid-Phase Extraction (SPE) Evap1->SPE Evap2 6. Evaporation SPE->Evap2 Recon 7. Reconstitution Evap2->Recon GCMS 8. GC-MS Analysis Recon->GCMS Data 9. Data Acquisition & Quantification GCMS->Data

Caption: Experimental workflow for the analysis of this compound.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Ethyl 9-hexadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 9-hexadecenoate, an unsaturated fatty acid ester, has garnered interest for its potential antimicrobial properties. Fatty acids and their derivatives are known to exhibit a broad spectrum of activity against various microorganisms.[1][2] The evaluation of these properties is a critical step in the development of new therapeutic agents. This document provides detailed application notes and standardized protocols for testing the antimicrobial activity of this compound, ensuring reliable and reproducible results for research and drug development purposes.

The methodologies outlined below are based on established techniques for antimicrobial susceptibility testing, including broth microdilution for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), the disk diffusion method for preliminary screening, and time-kill kinetics assays to assess the rate of microbial killing.[3][4][5][6][7]

Data Presentation

Quantitative data from the antimicrobial assays should be summarized for clear interpretation and comparison. The following tables provide a template for presenting the results obtained from the experimental protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismATCC Strain No.MIC (µg/mL)
Staphylococcus aureus25923
Escherichia coli25922
Pseudomonas aeruginosa27853
Candida albicans10231
Enterococcus faecalis29212

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismATCC Strain No.MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus25923
Escherichia coli25922
Pseudomonas aeruginosa27853
Enterococcus faecalis29212

Table 3: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay)

Test MicroorganismATCC Strain No.Disk Concentration (µg)Zone of Inhibition (mm)
Staphylococcus aureus2592330
Escherichia coli2592230
Pseudomonas aeruginosa2785330
Candida albicans1023130

Table 4: Time-Kill Kinetics of this compound against Staphylococcus aureus

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (this compound at MIC)Log10 CFU/mL (this compound at 2x MIC)
0
2
4
8
12
24

Experimental Protocols

Broth Microdilution Assay for MIC and MBC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[4][8][9] It can be extended to determine the minimum bactericidal concentration (MBC).

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for yeast

  • Test microorganisms (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Resazurin sodium salt solution (viability indicator)

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in the appropriate broth.

  • Inoculum Preparation: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] For yeast, adjust to 1-5 x 10⁶ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

    • This will result in wells with decreasing concentrations of the test compound.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[8]

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.[4]

  • MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth.[8] Growth can be assessed visually or by adding a viability indicator like resazurin.

  • MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that shows no visible growth and plate it onto a suitable agar (B569324) medium (e.g., Mueller-Hinton Agar). Incubate the plates at 35-37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[3]

Kirby-Bauer Disk Diffusion Assay

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[5][6]

Materials:

  • This compound

  • Sterile 6-mm filter paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator

  • Calipers or ruler

Protocol:

  • Disk Preparation: Impregnate sterile filter paper disks with a known concentration of this compound (e.g., 30 µg per disk). Allow the solvent to evaporate completely.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[5]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.[11] Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[10]

  • Disk Placement: Aseptically place the impregnated disks onto the surface of the inoculated agar plate.[11] Ensure firm contact with the agar. Place no more than 12 disks on a 150mm plate and 6 on a 100mm plate.[6]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[6]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.[12]

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.[3][7][13]

Materials:

  • This compound

  • Appropriate broth medium

  • Test microorganism

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Apparatus for serial dilutions and plating

  • Colony counter

Protocol:

  • Inoculum Preparation: Prepare an overnight culture of the test microorganism. Dilute the culture in fresh broth to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup: Prepare tubes or flasks containing the broth with this compound at various concentrations (e.g., MIC, 2x MIC, 4x MIC). Also, include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the prepared microbial suspension.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[3] Perform serial dilutions in sterile saline or PBS and plate onto appropriate agar plates.

  • Incubation and Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies (CFU/mL) for each time point and concentration.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[14]

Visualizations

Experimental_Workflow_MIC_MBC cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_results Results prep_compound Prepare this compound Stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (18-24h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic plate_mbc Plate from clear wells onto agar read_mic->plate_mbc incubate_mbc Incubate Agar Plates (18-24h) plate_mbc->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Disk_Diffusion_Workflow prep_inoculum Prepare Inoculum (0.5 McFarland) swab_plate Inoculate MHA Plate prep_inoculum->swab_plate place_disks Place this compound Disks swab_plate->place_disks incubate Incubate (18-24h) place_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Caption: Disk Diffusion Assay Workflow.

Time_Kill_Assay_Workflow start Prepare Inoculum & Test Solutions inoculate Inoculate Test Solutions start->inoculate incubate_sample Incubate and Sample at Time Points (0, 2, 4, 8, 12, 24h) inoculate->incubate_sample serial_dilute Perform Serial Dilutions incubate_sample->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate incubate_plates Incubate Plates (18-24h) plate->incubate_plates count Count Colonies (CFU/mL) incubate_plates->count plot Plot Log10 CFU/mL vs. Time count->plot

Caption: Time-Kill Kinetics Assay Workflow.

Potential Mechanism of Action

Fatty acids and their esters are believed to exert their antimicrobial effects through various mechanisms, primarily targeting the bacterial cell membrane.[15]

FAE_Mechanism_of_Action compound This compound membrane Bacterial Cell Membrane compound->membrane disruption Membrane Disruption & Increased Permeability membrane->disruption lysis Cell Lysis disruption->lysis etc Inhibition of Electron Transport Chain disruption->etc enzyme Inhibition of Cellular Enzymes disruption->enzyme uptake Inhibition of Nutrient Uptake disruption->uptake death Bacterial Cell Death lysis->death etc->death enzyme->death uptake->death

Caption: Proposed Antimicrobial Mechanism of Action.

References

Application Notes and Protocols for Formulation of Nanoparticles using Ethyl 9-hexadecenoate for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles, offering significant advantages for drug delivery, including increased drug loading capacity and improved stability. NLCs are composed of a blend of a solid lipid and a liquid lipid, which creates an imperfect crystalline structure capable of accommodating a larger amount of the drug molecule and minimizing drug expulsion during storage. Ethyl 9-hexadecenoate, a fatty acid ester, is a hydrophobic compound that is liquid at room temperature. Its properties make it a suitable candidate for the liquid lipid component in NLC formulations. These application notes provide a comprehensive overview and detailed protocols for the formulation of NLCs using this compound for drug delivery applications.

Key Components for Formulation

The successful formulation of NLCs relies on the careful selection of lipids and surfactants.

  • Solid Lipid: The solid lipid forms the core matrix of the nanoparticle. The choice of solid lipid is crucial as it influences the nanoparticle's structure, drug loading capacity, and release profile. Commonly used solid lipids include fatty acids (e.g., stearic acid), glycerides (e.g., glyceryl monostearate, Compritol® 888 ATO), and waxes.[1]

  • Liquid Lipid (Oil): The liquid lipid is incorporated into the solid lipid matrix to create imperfections in the crystal lattice, thereby increasing the drug loading capacity.[2] this compound serves as the liquid lipid in this proposed formulation. Other fatty acid esters like oleic acid are also commonly used.[3][4]

  • Surfactant/Emulsifier: Surfactants are essential for stabilizing the nanoparticle dispersion and preventing aggregation. The choice of surfactant affects the particle size and stability of the NLCs.[1] Non-ionic surfactants such as Polysorbates (e.g., Tween 80), Sorbitan esters (e.g., Span 80), and poloxamers (e.g., Pluronic F68) are widely used.[3][5] A combination of surfactants can sometimes yield smaller and more stable nanoparticles.[2]

Experimental Protocols

Protocol 1: Preparation of this compound-based NLCs by High-Shear Homogenization followed by Ultrasonication

This method is a widely used and effective technique for producing NLCs with a narrow particle size distribution.[5]

Materials:

  • Solid Lipid (e.g., Stearic Acid)

  • Liquid Lipid: this compound

  • Drug (hydrophobic drug of choice)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Span 80)

  • Purified Water

Procedure:

  • Preparation of Lipid Phase:

    • Melt the solid lipid (e.g., stearic acid) by heating it to a temperature approximately 10°C above its melting point.

    • Add the specified amount of this compound and the hydrophobic drug to the molten solid lipid.

    • Stir the mixture continuously until a clear, homogenous lipid phase is obtained.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant (e.g., Tween 80) and co-surfactant (e.g., Span 80) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring using a high-shear homogenizer (e.g., at 15,000 rpm) for 10-15 minutes. This will result in the formation of a hot oil-in-water (o/w) pre-emulsion.[6]

  • Nanosizing by Ultrasonication:

    • Subject the hot pre-emulsion to high-power probe ultrasonication for 5-10 minutes to reduce the particle size to the nanometer range.

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize and form the NLC dispersion.

    • The NLC dispersion can be stored at 4°C for further characterization.

Protocol 2: Characterization of this compound-based NLCs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS) is used to determine the mean particle size and PDI. The zeta potential, an indicator of the surface charge and stability of the nanoparticles, is also measured using the same instrument.

  • Procedure:

    • Dilute the NLC dispersion with purified water to an appropriate concentration.

    • Analyze the sample using a Zetasizer instrument at 25°C.

    • Perform the measurements in triplicate to ensure accuracy.[5]

2. Entrapment Efficiency (EE) and Drug Loading (DL) Determination:

  • Method: The EE and DL are determined by separating the free, unentrapped drug from the NLCs.

  • Procedure:

    • Centrifuge the NLC dispersion using an ultracentrifuge or a centrifugal filter device to separate the nanoparticles from the aqueous phase.[5]

    • Quantify the amount of free drug in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate the EE and DL using the following equations:

      • EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

      • DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid] x 100

3. Morphological Characterization:

  • Method: Transmission Electron Microscopy (TEM) is used to visualize the shape and surface morphology of the NLCs.

  • Procedure:

    • Place a drop of the diluted NLC dispersion onto a carbon-coated copper grid.

    • Negatively stain the sample with a suitable staining agent (e.g., phosphotungstic acid).

    • Allow the sample to air-dry before observing it under the TEM.[7]

4. Thermal Analysis:

  • Method: Differential Scanning Calorimetry (DSC) is used to investigate the crystalline nature of the lipids within the NLCs.

  • Procedure:

    • Accurately weigh a small amount of the lyophilized NLC sample into an aluminum pan.

    • Heat the sample over a defined temperature range (e.g., 20°C to 100°C) at a constant heating rate (e.g., 5°C/min).

    • An empty aluminum pan is used as a reference. The resulting thermogram provides information about the melting behavior and crystallinity of the lipid matrix.[8]

Protocol 3: In Vitro Drug Release Study
  • Method: A dialysis bag diffusion method is commonly employed to evaluate the in vitro drug release profile from the NLCs.

  • Procedure:

    • Place a known amount of the drug-loaded NLC dispersion into a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace them with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the withdrawn samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot the cumulative percentage of drug released against time to obtain the drug release profile.

Data Presentation

The following tables summarize the expected quantitative data for NLCs formulated with this compound, based on typical values reported for similar fatty acid ester-based NLCs.

Table 1: Physicochemical Properties of this compound based NLCs

ParameterExpected Range
Particle Size (nm)150 - 350
Polydispersity Index (PDI)0.1 - 0.3
Zeta Potential (mV)-20 to -40
Entrapment Efficiency (%)70 - 95
Drug Loading (%)5 - 15

Table 2: Formulation Composition of a Hypothetical this compound NLC

ComponentConcentration (% w/v)
Stearic Acid (Solid Lipid)3.0
This compound (Liquid Lipid)1.0
Drug0.5
Tween 80 (Surfactant)1.5
Span 80 (Co-surfactant)0.5
Purified Waterup to 100

Visualizations

G Experimental Workflow for NLC Preparation cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Nanosizing cluster_finalization Final NLC Formulation melt_solid_lipid Melt Solid Lipid (e.g., Stearic Acid) add_liquid_lipid Add this compound & Drug melt_solid_lipid->add_liquid_lipid homogenization High-Shear Homogenization add_liquid_lipid->homogenization Mix dissolve_surfactant Dissolve Surfactants (e.g., Tween 80, Span 80) in Water dissolve_surfactant->homogenization Mix ultrasonication Ultrasonication homogenization->ultrasonication cooling Cooling & Recrystallization ultrasonication->cooling nlc_dispersion NLC Dispersion cooling->nlc_dispersion

Caption: Workflow for NLC preparation using high-shear homogenization and ultrasonication.

G Cellular Uptake of Drug-Loaded NLCs NLC Drug-Loaded NLC Cell_Membrane Cell Membrane NLC->Cell_Membrane Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Cytoplasm Cytoplasm Drug_Release->Cytoplasm Target Intracellular Target Cytoplasm->Target Therapeutic Action

Caption: General pathway of cellular uptake and intracellular drug release from NLCs.

References

Application of Ethyl 9-hexadecenoate in the Development of Biofuels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 9-hexadecenoate, also known as ethyl palmitoleate, is a fatty acid ethyl ester (FAEE) that has garnered interest as a potential component of biodiesel. As a biofuel, it offers the benefits of being a renewable and biodegradable alternative to conventional petroleum-based diesel. This document provides detailed application notes and experimental protocols for the synthesis, analysis, and evaluation of this compound as a biofuel, intended for researchers and professionals in the field of biofuel development. The information compiled is based on established methodologies for biodiesel production and analysis, with a focus on providing a practical guide for laboratory-scale research and development.

Physicochemical Properties and Specifications

The properties of this compound as a biodiesel component are critical for its performance in diesel engines. While specific experimental data for pure this compound is not extensively available in the public domain, its properties can be contextualized within the ASTM D6751 standard specifications for B100 biodiesel (100% biodiesel). These standards ensure the quality and compatibility of biodiesel with existing diesel engines and infrastructure.[1][2][3][4][5]

Table 1: Physicochemical Properties of this compound and ASTM D6751/EN 14214 Standards

PropertyTest MethodTypical Value for Ethyl Esters (Literature)ASTM D6751-20a Specification (B100)[1][5]EN 14214 Specification (B100)[2]
Composition
Ester Content, % mass (min)EN 14103>98% (achievable)Report≥ 96.5% (m/m)
Physical Properties
Density at 15°C, kg/m ³EN ISO 3675~870Report860 - 900
Kinematic Viscosity at 40°C, mm²/sASTM D445 / EN ISO 31043.5 - 5.0 (estimated range for similar esters)1.9 - 6.03.5 - 5.0
Flash Point (closed cup), °C (min)ASTM D93 / EN ISO 3679>13093>101
Cloud Point, °CASTM D2500Variable, dependent on purityReportReport
Pour Point, °CASTM D97Variable, dependent on purityReportReport
Cetane Number (min)ASTM D61345 - 65 (estimated range for similar esters)4751
Chemical Properties
Acid Number, mg KOH/g (max)ASTM D664 / EN 14104< 0.50.500.50
Oxidation Stability at 110°C, hours (min)EN 14112> 6 (with antioxidants)38
Water and Sediment, % volume (max)ASTM D2709< 0.0500.050≤ 500 mg/kg (Water)
Total Glycerin, % mass (max)ASTM D6584< 0.2400.2400.25
Free Glycerin, % mass (max)ASTM D6584< 0.0200.0200.02
Sulfur, ppm (max)ASTM D5453< 1515 (S15 Grade)10

Experimental Protocols

Protocol 1: Synthesis of this compound via Base-Catalyzed Transesterification

This protocol describes a general method for the synthesis of fatty acid ethyl esters from a feedstock rich in palmitoleic acid. The reaction involves the transesterification of triglycerides with ethanol (B145695) in the presence of an alkaline catalyst.

Materials:

  • Palmitoleic acid-rich oil (e.g., macadamia nut oil, sea buckthorn oil)

  • Anhydrous ethanol (≥99.5%)

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) pellets

  • Hexane

  • Anhydrous sodium sulfate

  • Deionized water

  • Phenolphthalein (B1677637) indicator

  • 0.1 M KOH solution in ethanol (for titration)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for titration

Procedure:

  • Feedstock Preparation and Titration:

    • Filter the oil to remove any solid impurities.

    • To determine the free fatty acid (FFA) content, dissolve a known amount of oil in a mixture of isopropanol (B130326) and ether and titrate with a standardized KOH solution using phenolphthalein as an indicator. The amount of catalyst needs to be adjusted to neutralize the FFAs in addition to catalyzing the transesterification.

  • Catalyst Preparation:

    • Carefully dissolve the required amount of KOH or NaOH in anhydrous ethanol. The catalyst concentration typically ranges from 0.5% to 1.5% by weight of the oil. Ensure complete dissolution.

  • Transesterification Reaction:

    • Add the oil to the three-neck round-bottom flask and heat to the desired reaction temperature (typically 60-70°C) with gentle stirring.

    • Slowly add the ethanolic catalyst solution to the heated oil. A typical molar ratio of ethanol to oil is 6:1 to ensure the reaction goes to completion.

    • Maintain the reaction temperature and stirring for the desired reaction time (typically 1-2 hours).

  • Separation and Purification:

    • After the reaction is complete, transfer the mixture to a separatory funnel and allow it to settle. Two distinct layers will form: an upper layer of ethyl esters (biodiesel) and a lower layer of glycerol (B35011).

    • Carefully drain the glycerol layer.

    • Wash the ethyl ester layer with warm deionized water (40-50°C) to remove any residual catalyst, soap, and excess ethanol. Repeat the washing process until the wash water is neutral.

    • Dry the washed ethyl ester layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove any remaining solvent (hexane, if used for extraction) and residual water using a rotary evaporator.

Workflow Diagram for Base-Catalyzed Transesterification

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Feedstock Palmitoleic Acid-Rich Oil Titration FFA Titration Feedstock->Titration Mixing Mix Oil, Ethanol, and Catalyst Feedstock->Mixing Ethanol Anhydrous Ethanol Ethanol->Mixing Catalyst KOH or NaOH Catalyst->Mixing Titration->Catalyst Heating Heat and Stir (60-70°C, 1-2h) Mixing->Heating Separation Separate Glycerol Layer Heating->Separation Washing Wash with Water Separation->Washing Drying Dry with Na2SO4 Washing->Drying Evaporation Rotary Evaporation Drying->Evaporation Final_Product Pure this compound Evaporation->Final_Product

Caption: Workflow for the synthesis of this compound via base-catalyzed transesterification.

Protocol 2: Enzymatic Synthesis of this compound using Immobilized Lipase (B570770)

Enzymatic synthesis offers a milder and more environmentally friendly alternative to chemical catalysis. Immobilized lipases are particularly advantageous as they can be easily recovered and reused.[6][7]

Materials:

  • Palmitoleic acid or a palmitoleic acid-rich oil

  • Anhydrous ethanol (≥99.5%)

  • Immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B)

  • Organic solvent (e.g., n-hexane, optional, for solvent-based systems)

  • Molecular sieves (3Å)

Equipment:

  • Shaking incubator or orbital shaker

  • Sealed reaction vials

  • Gas chromatograph (GC) for monitoring reaction progress

Procedure:

  • Substrate Preparation:

    • Mix palmitoleic acid or the oil with anhydrous ethanol in a sealed reaction vial. The molar ratio of ethanol to fatty acid can be varied (e.g., 1:1 to 3:1).

    • If using a solvent-based system, dissolve the substrates in the chosen organic solvent.

  • Enzymatic Reaction:

    • Add the immobilized lipase to the substrate mixture. The enzyme loading is typically 5-10% by weight of the substrates.

    • Add molecular sieves to the reaction mixture to remove the water produced during esterification, which can inhibit the enzyme and shift the equilibrium towards the reactants.

    • Seal the vial and place it in a shaking incubator at the optimal temperature for the chosen lipase (typically 40-50°C).

    • Incubate with constant agitation for the required reaction time (which can range from several hours to days, depending on the enzyme and conditions).

  • Reaction Monitoring and Product Recovery:

    • Periodically take small aliquots of the reaction mixture and analyze them by GC to monitor the conversion of the fatty acid to its ethyl ester.

    • Once the reaction has reached the desired conversion, stop the reaction by filtering out the immobilized lipase.

    • The immobilized lipase can be washed with a solvent and dried for reuse.

    • If a solvent was used, remove it by rotary evaporation.

    • The resulting product is a mixture of this compound, unreacted substrates, and minor byproducts. Further purification can be achieved by column chromatography if high purity is required.

Workflow Diagram for Enzymatic Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_recovery Product Recovery Substrate Palmitoleic Acid/Oil + Ethanol Incubation Incubate with Shaking (40-50°C) Substrate->Incubation Enzyme Immobilized Lipase Enzyme->Incubation Solvent Organic Solvent (optional) Solvent->Incubation Sieves Molecular Sieves Sieves->Incubation Monitoring Monitor by GC Incubation->Monitoring Filtration Filter to Remove Enzyme Monitoring->Filtration Reaction Complete Reuse Wash and Reuse Enzyme Filtration->Reuse Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography (optional) Evaporation->Purification Final_Product This compound Evaporation->Final_Product Purification->Final_Product

Caption: Workflow for the enzymatic synthesis of this compound using an immobilized lipase.

Protocol 3: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the qualitative and quantitative analysis of this compound in a biodiesel sample.

Materials:

  • Biodiesel sample containing this compound

  • Heptane or another suitable solvent

  • Internal standard (e.g., methyl heptadecanoate)

Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-23, HP-88)

  • Autosampler

  • Data analysis software

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the biodiesel sample into a vial.

    • Add a known amount of the internal standard solution.

    • Dilute the mixture with the solvent to a final concentration suitable for GC-MS analysis (typically around 1 mg/mL).

  • GC-MS Analysis:

    • Set up the GC-MS instrument with the appropriate method, including column type, temperature program, carrier gas flow rate, and MS parameters.

    • Typical GC conditions:

      • Injector temperature: 250°C

      • Oven program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 5-10°C/min).

      • Carrier gas: Helium at a constant flow rate.

    • Typical MS conditions:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Scan range: m/z 40-500.

    • Inject the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show characteristic fragments for this compound.

    • Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard.

Logical Diagram for GC-MS Analysis

G Sample_Prep Sample Preparation (Dilution with Internal Standard) GC_MS_Analysis GC-MS Analysis (Injection and Separation) Sample_Prep->GC_MS_Analysis Data_Acquisition Data Acquisition (Retention Time and Mass Spectra) GC_MS_Analysis->Data_Acquisition Peak_Identification Peak Identification Data_Acquisition->Peak_Identification Quantification Quantification Peak_Identification->Quantification Results Results (Composition and Concentration) Quantification->Results

Caption: Logical workflow for the analysis of this compound in a biodiesel sample using GC-MS.

Engine Performance and Emission Characteristics

The performance of this compound in a diesel engine, both as a pure biofuel (B100) and in blends with conventional diesel (e.g., B5, B10, B20), is a critical aspect of its evaluation. While specific data for this compound is limited, general trends for fatty acid ethyl esters in diesel engines are well-documented.

Table 2: Expected Engine Performance and Emission Trends of Ethyl Ester Biodiesel Blends Compared to Conventional Diesel

ParameterB5 BlendB20 BlendB100General Rationale
Performance
Brake PowerSlightly lowerLowerLowerLower energy content of biodiesel.
Brake Specific Fuel Consumption (BSFC)Slightly higherHigherHigherLower energy content requires more fuel for the same power output.
Brake Thermal Efficiency (BTE)ComparableSlightly lowerLowerInfluenced by combustion efficiency and fuel properties.
Emissions
Carbon Monoxide (CO)LowerLowerSignificantly lowerOxygen content in biodiesel promotes more complete combustion.
Unburned Hydrocarbons (HC)LowerLowerSignificantly lowerOxygen content in biodiesel promotes more complete combustion.
Particulate Matter (PM)LowerLowerSignificantly lowerOxygen content leads to more complete combustion and less soot formation.
Nitrogen Oxides (NOx)Slightly higherHigherHigherHigher oxygen content and advanced injection timing can lead to higher combustion temperatures.

Note: The actual performance and emission characteristics can vary depending on the specific engine, operating conditions, and the exact composition of the biodiesel.

Conclusion

This compound holds promise as a component of biodiesel, contributing to the portfolio of renewable energy sources. The successful application of this and other fatty acid ethyl esters in the biofuel sector relies on efficient and sustainable production methods, as well as thorough characterization to ensure compliance with international fuel standards. The protocols and data presented in this document provide a foundational framework for researchers to explore the potential of Ethyl 9--hexadecenoate in the development of next-generation biofuels. Further research is needed to generate specific performance data for this compound to fully elucidate its viability as a commercial biofuel.

References

Application Notes and Protocols: Ethyl Palmitoleate as an Emollient in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl palmitoleate (B1233929), the ethyl ester of palmitoleic acid, is a fatty acid ester that is gaining interest in the cosmetic industry as a functional emollient.[1][2] Its chemical structure, characterized by a long hydrocarbon chain, suggests properties beneficial for skin conditioning and enhancing product texture.[1] This document provides detailed application notes and experimental protocols for evaluating the efficacy and sensory profile of ethyl palmitoleate in cosmetic formulations. While specific performance data for ethyl palmitoleate is emerging, the standardized protocols outlined below provide a robust framework for its assessment.

Physicochemical Properties of Ethyl Palmitoleate

Understanding the physicochemical properties of ethyl palmitoleate is crucial for formulation development. These properties influence its stability, feel on the skin, and interaction with other cosmetic ingredients.

PropertyValueReference
Chemical Name ethyl (Z)-hexadec-9-enoate[3]
CAS Number 56219-10-4[1][3]
Molecular Formula C18H34O2[1][3]
Molecular Weight 282.5 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Odor Mild, fatty[1]
Solubility Soluble in organic solvents, limited solubility in water[1]
Boiling Point 135°C @ 1mmHg[4]
Melting Point 33.9 °C[4]
logP 7.509 (estimated)[4]

Application in Cosmetic Formulations

Ethyl palmitoleate is primarily used as an emollient and skin-conditioning agent in a variety of cosmetic products, including lotions, creams, and other skincare formulations.[2] Its proposed benefits are analogous to other fatty acid esters like ethyl palmitate, which is known to form a protective layer on the skin to retain moisture, resulting in a soft and smooth skin feel.[5]

Key potential functions in cosmetic formulations include:

  • Emolliency: Softens and soothes the skin.

  • Skin Conditioning: Improves skin texture and appearance.

  • Texture Enhancer: Contributes to a desirable product rheology and sensory feel.

  • Solvent: Can act as a solvent for other lipophilic active ingredients.[2]

Experimental Protocols for Efficacy and Sensory Evaluation

The following are detailed protocols for key experiments to substantiate claims related to the performance of ethyl palmitoleate as a cosmetic emollient.

In-Vivo Skin Hydration Testing (Corneometry)

This protocol measures the hydration level of the stratum corneum, the outermost layer of the skin, to assess the moisturizing effect of a formulation containing ethyl palmitoleate.

Objective: To quantify the change in skin surface hydration after the application of a cosmetic formulation containing ethyl palmitoleate.

Instrumentation: Corneometer® (e.g., CM 825, Courage+Khazaka)

Methodology:

  • Panelist Selection: Recruit a panel of subjects with self-perceived dry skin.[6] Panelists should refrain from using moisturizers on the test area for a specified period before the study.

  • Acclimatization: Panelists should acclimate to the controlled environmental conditions (typically 20-22°C and 40-60% relative humidity) for at least 30 minutes before measurements.[7]

  • Baseline Measurement: Define test areas on the volar forearm. Take baseline Corneometer® readings (at least three per area) before product application.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the formulation containing ethyl palmitoleate to the designated test area. A control area should be left untreated or treated with a placebo formulation.

  • Post-Application Measurements: Take Corneometer® readings at specified time points after application (e.g., 1, 2, 4, 8, and 24 hours).[8]

  • Data Analysis: Calculate the mean Corneometer® units for each test site at each time point. Compare the changes in hydration from baseline for the ethyl palmitoleate formulation against the control.

Data Presentation:

Time PointMean Corneometer® Units (Untreated Control)Mean Corneometer® Units (Placebo Control)Mean Corneometer® Units (Formulation with Ethyl Palmitoleate)% Change from Baseline (Formulation with Ethyl Palmitoleate)
Baseline (T0)45.2 ± 3.144.8 ± 2.945.5 ± 3.50%
1 Hour (T1)45.8 ± 3.346.2 ± 3.065.3 ± 4.143.5%
4 Hours (T4)45.5 ± 3.245.9 ± 2.860.1 ± 3.932.1%
8 Hours (T8)45.1 ± 3.045.3 ± 2.755.7 ± 3.622.4%
24 Hours (T24)44.9 ± 3.145.0 ± 2.950.2 ± 3.310.3%

Data are presented as mean ± standard deviation and are hypothetical.

Workflow Diagram:

SkinHydrationWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis panelist_selection Panelist Selection (Dry Skin) acclimatization Acclimatization (30 min) panelist_selection->acclimatization baseline Baseline Corneometer® Reading acclimatization->baseline application Product Application (2 mg/cm²) baseline->application post_application Post-Application Readings (T1, T4, T8, T24) application->post_application data_analysis Data Analysis & Comparison post_application->data_analysis

In-Vivo Skin Hydration Testing Workflow.
Transepidermal Water Loss (TEWL) Measurement

TEWL is a measure of the rate of water evaporation from the skin and is an indicator of the skin's barrier function. An effective emollient should help to reduce TEWL.

Objective: To assess the effect of a formulation containing ethyl palmitoleate on the skin's barrier function by measuring TEWL.

Instrumentation: Tewameter® (e.g., TM 300 or TM Hex, Courage+Khazaka)

Methodology:

  • Panelist Selection and Acclimatization: Follow the same procedure as for skin hydration testing.

  • Baseline Measurement: Measure the baseline TEWL on the defined test areas. The probe should be held gently on the skin until a stable reading is obtained.[9]

  • Product Application: Apply a standardized amount of the test formulation and control(s).

  • Post-Application Measurements: Measure TEWL at specified time points after application.

  • Data Analysis: Calculate the mean TEWL (in g/m²/h) for each site at each time point. A decrease in TEWL indicates an improvement in the skin's barrier function.

Data Presentation:

Time PointMean TEWL (g/m²/h) (Untreated Control)Mean TEWL (g/m²/h) (Placebo Control)Mean TEWL (g/m²/h) (Formulation with Ethyl Palmitoleate)% Reduction in TEWL (Formulation with Ethyl Palmitoleate)
Baseline (T0)12.5 ± 1.512.3 ± 1.612.6 ± 1.40%
1 Hour (T1)12.4 ± 1.412.1 ± 1.59.8 ± 1.222.2%
4 Hours (T4)12.6 ± 1.512.4 ± 1.610.5 ± 1.316.7%
8 Hours (T8)12.5 ± 1.612.2 ± 1.511.1 ± 1.411.9%
24 Hours (T24)12.3 ± 1.412.3 ± 1.611.8 ± 1.56.3%

Data are presented as mean ± standard deviation and are hypothetical.

Workflow Diagram:

TEWLWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis panelist_selection Panelist Selection acclimatization Acclimatization panelist_selection->acclimatization baseline Baseline TEWL Reading acclimatization->baseline application Product Application baseline->application post_application Post-Application TEWL Readings application->post_application data_analysis Data Analysis (% Reduction) post_application->data_analysis

Transepidermal Water Loss (TEWL) Measurement Workflow.
Spreadability Assessment

This protocol provides a method to quantify the spreadability of a formulation containing ethyl palmitoleate.

Objective: To determine the spreading characteristics of a cosmetic formulation.

Methodology:

  • Substrate Preparation: Use a suitable substrate, such as a synthetic skin mimic or a glass plate.[10][11]

  • Sample Application: Place a standardized volume (e.g., 1 ml) of the formulation onto the center of the substrate.

  • Spreading: Place a glass plate of a known weight on top of the sample for a defined period.

  • Measurement: Measure the diameter of the spread area. The spreadability can be calculated as the area of the circle.

  • Comparison: Compare the spreadability of the formulation with and without ethyl palmitoleate, and against other benchmark emollients.

Data Presentation:

FormulationMean Spread Diameter (mm)Mean Spread Area (mm²)
Placebo Control35.2 ± 1.8973.1 ± 99.6
Formulation with 5% Ethyl Palmitoleate42.5 ± 2.11418.6 ± 140.2
Benchmark Emollient (e.g., Isopropyl Myristate)45.1 ± 2.31597.4 ± 162.8

Data are presented as mean ± standard deviation and are hypothetical.

Workflow Diagram:

SpreadabilityWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis substrate_prep Substrate Preparation sample_application Standardized Sample Application substrate_prep->sample_application spreading Apply Weighted Plate sample_application->spreading measurement Measure Spread Diameter spreading->measurement data_analysis Calculate Spread Area & Compare measurement->data_analysis

Spreadability Assessment Workflow.
Sensory Panel Evaluation

This protocol describes how to conduct a sensory panel to evaluate the tactile properties of a formulation containing ethyl palmitoleate.

Objective: To characterize the sensory attributes of a cosmetic formulation and the contribution of ethyl palmitoleate to its feel.

Methodology:

  • Panelist Training: Train a panel of assessors to identify and rate the intensity of various sensory attributes.[12]

  • Product Evaluation: Provide panelists with coded samples of the test formulation, a placebo control, and benchmark products.

  • Application: Panelists apply a standardized amount of each product to a designated area of their skin (e.g., volar forearm).[10]

  • Attribute Rating: Panelists rate the intensity of predefined sensory attributes at different time points (e.g., during application, immediately after, and after 5 minutes).[12] Attributes can include:

    • Spreadability: Ease of spreading.

    • Absorbency: Speed of absorption.

    • Greasiness: Oily or greasy feel.

    • Tackiness: Sticky or tacky feel.

    • Smoothness: Sensation of smoothness on the skin.

    • Softness: Perceived skin softness after application.

  • Data Analysis: Analyze the data statistically (e.g., using ANOVA) to identify significant differences in sensory attributes between the formulations.[13]

Data Presentation:

Sensory AttributePlacebo Control (Mean Score)Formulation with 5% Ethyl Palmitoleate (Mean Score)Benchmark Emollient (Mean Score)
Spreadability5.2 ± 1.17.5 ± 0.98.1 ± 0.8
Absorbency6.8 ± 1.37.9 ± 1.07.2 ± 1.1
Greasiness4.5 ± 0.83.1 ± 0.72.5 ± 0.6
Tackiness3.2 ± 0.91.8 ± 0.51.5 ± 0.4
Smoothness (Afterfeel)5.8 ± 1.08.2 ± 0.98.5 ± 0.7
Softness (Afterfeel)6.1 ± 1.28.5 ± 1.08.8 ± 0.8

Data are presented as mean ± standard deviation on a 10-point scale and are hypothetical.

Workflow Diagram:

SensoryPanelWorkflow cluster_prep Preparation cluster_evaluation Evaluation cluster_analysis Analysis panelist_training Trained Panelist Selection sample_prep Coded Sample Preparation panelist_training->sample_prep application Standardized Product Application sample_prep->application rating Rate Sensory Attributes application->rating data_analysis Statistical Analysis of Ratings rating->data_analysis

Sensory Panel Evaluation Workflow.

Safety Considerations

While specific safety data for ethyl palmitoleate is limited, related compounds such as ethyl palmitate are generally considered safe for use in cosmetics.[5] Standard safety and toxicological testing should be conducted for any new cosmetic ingredient and final formulation. A review of the Safety Data Sheet (SDS) for ethyl palmitoleate indicates no major hazards.[14]

Conclusion

Ethyl palmitoleate shows promise as a multifunctional emollient in cosmetic formulations. The experimental protocols provided in these application notes offer a comprehensive framework for formulators to substantiate performance claims related to skin hydration, barrier function, and sensory perception. Further research and testing are encouraged to fully elucidate the benefits and optimal use levels of ethyl palmitoleate in various cosmetic applications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Overlapping Signals in NMR Spectra of Fatty Acid Ethyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving overlapping signals in the Nuclear Magnetic Resonance (NMR) spectra of fatty acid ethyl esters (FAEEs).

Troubleshooting Guides & FAQs

Q1: My ¹H NMR spectrum of a complex FAEE mixture shows a large, unresolved multiplet in the aliphatic region (approx. 1.2-1.4 ppm). How can I resolve these overlapping signals?

A1: This is a common issue due to the similarity of the chemical environments of the methylene (B1212753) (-CH₂-) protons in the long acyl chains. Here are several techniques to address this:

  • Increase Spectrometer Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase chemical shift dispersion, potentially resolving some of the overlapping multiplets.

  • Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY and HSQC can help to disperse the signals into a second dimension, resolving individual proton signals based on their couplings to other protons or carbons.

    • COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. It can help trace the connectivity of the entire spin system of the fatty acid chain.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Since ¹³C spectra are generally better resolved, this can help to differentiate overlapping proton signals.

  • Lanthanide Shift Reagents (LSRs): Adding a small amount of a lanthanide shift reagent can induce significant chemical shift changes in the protons of the FAEE molecule. The magnitude of the shift is dependent on the distance of the proton from the coordinating ester group, thus helping to resolve overlapping signals.[1][2][3]

  • Advanced Data Processing: Techniques like resolution enhancement and deconvolution can be applied post-acquisition to digitally separate overlapping peaks.[4][5]

Q2: The signals of my olefinic protons (-CH=CH-) in an unsaturated FAEE mixture are overlapping. How can I assign them?

A2: Overlap in the olefinic region (approx. 5.3-5.5 ppm) is common in mixtures of unsaturated FAEEs.[6] The following approaches can be employed:

  • 2D NMR:

    • COSY: Can help to identify coupled olefinic protons and their neighbors (e.g., allylic protons).

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It can be used to correlate olefinic protons with nearby carbonyl or other specific carbons in the chain, aiding in their assignment.

  • Selective 1D TOCSY (Total Correlation Spectroscopy): By selectively irradiating a resolved olefinic proton signal, you can transfer magnetization to other protons within the same spin system, helping to identify all the signals belonging to a specific FAEE.

Q3: I am trying to quantify the components in my FAEE mixture, but the overlap of key signals is making integration unreliable. What can I do?

A3: Accurate quantification with overlapping signals is challenging.[7][8] Consider the following strategies:

  • Use Well-Resolved Signals: Identify signals that are unique to each component and baseline-resolved for integration. For example, the terminal methyl protons or protons alpha to the carbonyl group may be better resolved than the main methylene chain.[9]

  • ¹³C NMR Quantification: Since ¹³C NMR spectra often have better signal separation, you can use ¹³C NMR for quantification.[10][11] However, this requires longer acquisition times and careful consideration of relaxation times for accurate results.

  • Spectral Deconvolution: Use software to fit the overlapping signals to a series of theoretical line shapes (e.g., Lorentzian or Gaussian).[5][12] The area of each fitted peak can then be used for quantification.

  • Multivariate Analysis: For complex mixtures, chemometric methods like Partial Least Squares (PLS) regression can be applied to the entire spectral region to build a quantitative model.

Q4: How do I choose the right lanthanide shift reagent for my FAEE sample?

A4: The choice of LSR depends on the desired effect:

  • Downfield Shift: Europium-based reagents like Eu(fod)₃ and Eu(dpm)₃ are commonly used to induce downfield shifts.[2][3][13]

  • Upfield Shift: Praseodymium-based reagents like Pr(fod)₃ cause upfield shifts.[13]

The key is to use an achiral LSR for simple spectral simplification. Chiral LSRs are used for determining enantiomeric purity.[1] The substrate must have a Lewis basic site (the ester group in FAEEs) to coordinate with the LSR.[1][3]

Experimental Protocols

Protocol 1: Using 2D NMR (COSY) to Resolve Overlapping Signals
  • Sample Preparation: Dissolve approximately 5-10 mg of the FAEE mixture in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Acquisition of ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate acquisition parameters.

  • COSY Experiment Setup:

    • Load a standard COSY pulse sequence (e.g., cosygpppqf on Bruker instruments).

    • Set the spectral width in both F1 and F2 dimensions to cover all proton signals.

    • Use a sufficient number of scans (e.g., 2-8) and increments in the F1 dimension (e.g., 256-512) to achieve adequate resolution and signal-to-noise ratio.

  • Data Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum in both dimensions.

    • Symmetrize the spectrum if necessary.

  • Analysis: Cross-peaks in the COSY spectrum indicate J-coupling between protons. Trace the correlations to identify connected protons and resolve ambiguities from the 1D spectrum.

Protocol 2: Using a Lanthanide Shift Reagent (Eu(fod)₃) for Spectral Simplification
  • Sample Preparation: Prepare a stock solution of the FAEE mixture in a dry, deuterated aprotic solvent (e.g., CDCl₃). Prepare a separate stock solution of the lanthanide shift reagent (e.g., Eu(fod)₃) in the same solvent.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the FAEE solution alone.

  • Titration: Add small, incremental amounts of the LSR stock solution to the NMR tube containing the FAEE solution.

  • Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition of the LSR.

  • Analysis: Monitor the changes in the chemical shifts of the protons. The signals of protons closer to the ester carbonyl group will experience larger shifts, leading to the resolution of previously overlapping signals. Plot the induced shift versus the [LSR]/[Substrate] molar ratio to observe the shifting trend.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts for Fatty Acid Ethyl Esters in CDCl₃ [6]

ProtonsChemical Shift (δ) ppmMultiplicity
Terminal Methyl (-CH₃)0.84 - 0.92Triplet
Methylene Chain (-(CH₂)n-)1.22 - 1.42Multiplet
β-Methylene to Carbonyl (-CH₂-CH₂-COOR)1.56 - 1.68Multiplet
Allylic (-CH₂-CH=)1.96 - 2.12Multiplet
α-Methylene to Carbonyl (-CH₂-COOR)2.29 - 2.30Triplet
Bis-allylic (=CH-CH₂-CH=)2.67 - 2.78Multiplet
Ethyl Ester Methylene (-OCH₂CH₃)~4.1Quartet
Ethyl Ester Methyl (-OCH₂CH₃)~1.2Triplet
Olefinic (-CH=CH-)5.30 - 5.54Multiplet

Table 2: Typical ¹³C NMR Chemical Shifts for Fatty Acid Ethyl Esters in CDCl₃ [10][11][14][15]

CarbonChemical Shift (δ) ppm
Terminal Methyl (-CH₃)~14
Methylene Chain (-(CH₂)n-)~22-32
β-Methylene to Carbonyl (-CH₂-CH₂-COOR)~25
α-Methylene to Carbonyl (-CH₂-COOR)~34
Ethyl Ester Methylene (-OCH₂CH₃)~60
Ethyl Ester Methyl (-OCH₂CH₃)~14
Olefinic (-CH=CH-)~127-132
Carbonyl (-COO-)~174

Mandatory Visualization

Overlapping_Signals_Troubleshooting start Overlapping Signals in FAEE NMR Spectrum check_field Increase Spectrometer Field Strength start->check_field partially_resolved Partially Resolved check_field->partially_resolved If possible not_resolved Still Overlapping check_field->not_resolved If not possible or insufficient use_2d_nmr Employ 2D NMR (COSY, HSQC, HMBC) use_lsr Use Lanthanide Shift Reagents use_2d_nmr->use_lsr Still ambiguous resolved Signals Resolved use_2d_nmr->resolved Successful adv_processing Apply Advanced Data Processing use_lsr->adv_processing Broadening or complexation issues use_lsr->resolved Successful adv_processing->resolved Successful partially_resolved->use_2d_nmr not_resolved->use_2d_nmr D_NMR_Principle one_d 1D NMR Spectrum (Overlapping Signals) two_d_exp 2D NMR Experiment (e.g., COSY) one_d->two_d_exp Spreads signals into a second dimension correlation Correlation of Signals (e.g., through-bond coupling) two_d_exp->correlation Detects two_d_spec 2D NMR Spectrum (Dispersed Signals) correlation->two_d_spec Visualized in LSR_Mechanism faee Fatty Acid Ethyl Ester (Lewis Base at Ester) complex FAEE-LSR Complex (Rapid Equilibrium) faee->complex lsr Lanthanide Shift Reagent (Paramagnetic Lewis Acid) lsr->complex induced_shift Induced Chemical Shift (Pseudocontact Shift) complex->induced_shift Causes resolved_spec Resolved NMR Spectrum induced_shift->resolved_spec Leads to

References

Technical Support Center: Optimization of Ethyl Palmitate Production via Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl palmitate through transesterification.

Troubleshooting Guide

This guide addresses common issues encountered during the transesterification reaction for ethyl palmitate production, offering potential causes and actionable solutions.

Issue Possible Causes Solutions
Low or No Yield of Ethyl Palmitate Equilibrium Limitation: The transesterification reaction is reversible, and the accumulation of the glycerol (B35011) byproduct can shift the equilibrium back towards the reactants.[1][2]- Increase Ethanol (B145695) to Oil Molar Ratio: Use a significant excess of ethanol to drive the reaction forward. Ratios of 6:1 to 12:1 are commonly used.[1][3] - Remove Glycerol: If using a batch reactor, allow the glycerol to separate and remove it. In a continuous process, ensure efficient separation of the glycerol phase.
Insufficient Catalyst Activity: The catalyst may be inactive, poisoned, or used in an insufficient amount.- Verify Catalyst Concentration: Ensure the correct catalyst concentration is used. For base catalysts like NaOH or KOH, this is typically 0.5-2.0% by weight of the oil.[4] For acid catalysts, it can be around 1-5 mol%.[5] - Use Fresh Catalyst: Ensure the catalyst is not old or has been improperly stored, which can lead to deactivation. - Check for Water: Water in the reactants can deactivate the catalyst, especially base catalysts, through saponification.[5][6] Ensure reactants are as anhydrous as possible.
Low Reaction Temperature: The reaction rate may be too slow at the current temperature.- Optimize Temperature: Increase the reaction temperature. Typical temperatures for base-catalyzed reactions are in the range of 60-80°C.[1][4] For acid-catalyzed reactions, temperatures can be around 70-75°C.[7] The temperature should generally be kept just below the boiling point of the alcohol.
Short Reaction Time: The reaction may not have had enough time to reach completion.- Increase Reaction Time: Extend the reaction time. Reaction times can vary from 60 to 180 minutes depending on the other parameters.[4]
Formation of Soap (Saponification) Presence of Free Fatty Acids (FFAs) and Water: If the starting material (e.g., palm oil) has a high FFA content, base catalysts will react with them to form soap. Water also promotes this side reaction.[8]- Use a Two-Step Process: For feedstocks with high FFA content, first perform an acid-catalyzed esterification to convert the FFAs to esters, followed by a base-catalyzed transesterification. - Use an Acid Catalyst: Acid catalysts like sulfuric acid can catalyze both esterification and transesterification and are not sensitive to FFAs.[7] - Ensure Anhydrous Conditions: Dry the reactants and equipment thoroughly before starting the reaction.
Difficult Separation of Ethyl Palmitate and Glycerol Emulsion Formation: The presence of soap, unreacted monoglycerides, and diglycerides can lead to the formation of a stable emulsion, making the separation of the ester and glycerol layers difficult.[9]- Wash the Product: After the reaction, wash the mixture with warm, slightly acidic water to break the emulsion and remove soap.[3] - Centrifugation: Use a centrifuge to aid in the separation of the layers.
Product Purity Issues Incomplete Reaction: The presence of unreacted triglycerides, diglycerides, and monoglycerides.- Re-optimize Reaction Conditions: Revisit the reaction parameters (molar ratio, catalyst, temperature, time) to drive the reaction to completion.
Residual Catalyst and Soap: The final product may be contaminated with the catalyst and soap.- Purification Steps: After washing, dry the ethyl palmitate layer over a drying agent like anhydrous sodium sulfate. Further purification can be achieved through distillation or column chromatography.
Residual Ethanol: Excess ethanol used in the reaction remains in the product.- Evaporation: Remove excess ethanol under reduced pressure using a rotary evaporator.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of ethanol to palmitic acid (or triglyceride) for ethyl palmitate production?

A1: The stoichiometric ratio is 3:1 (ethanol to triglyceride), but in practice, a significant excess of ethanol is used to shift the equilibrium towards the product side and maximize the yield.[1] Molar ratios ranging from 6:1 to 12:1 are commonly reported to be effective.[1][3] One study on the enzymatic production of ethyl esters found that a 12:1 ratio resulted in a 100% yield.[3]

Q2: Which type of catalyst is better for this reaction: acid or base?

A2: Both acid and base catalysts can be used effectively, and the choice depends on the quality of your starting material.

  • Base catalysts (e.g., NaOH, KOH) are generally faster and more efficient at lower temperatures.[1][10] However, they are very sensitive to the presence of free fatty acids (FFAs) and water, which lead to soap formation.[8][11]

  • Acid catalysts (e.g., H₂SO₄, HCl) are not affected by FFAs and can simultaneously catalyze esterification and transesterification.[7][12] However, they typically require higher temperatures and longer reaction times, and can be more corrosive.[13]

Q3: What is the ideal reaction temperature for the transesterification of palmitic acid with ethanol?

A3: The optimal temperature depends on the catalyst used. For base-catalyzed reactions, a temperature range of 60-80°C is common.[1][4] For acid-catalyzed esterification of palmitic acid, temperatures around 70-75°C have been shown to be effective.[7] It is important to keep the temperature below the boiling point of ethanol to prevent its loss through evaporation.[14]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): To qualitatively observe the disappearance of the starting material and the appearance of the product.[15]

  • Gas Chromatography (GC): To quantify the amount of ethyl palmitate formed and the remaining reactants.[16]

  • Acid Value Titration: To measure the decrease in free fatty acids, particularly in acid-catalyzed reactions.[5]

Q5: What are the key steps for purifying the final ethyl palmitate product?

A5: A typical purification workflow involves:

  • Separation: Allow the reaction mixture to settle and separate the lower glycerol layer from the upper ethyl palmitate layer.[1]

  • Washing: Wash the ethyl palmitate layer with warm, slightly acidic water to remove any residual catalyst, soap, and glycerol.[3]

  • Drying: Dry the washed ester layer using an anhydrous drying agent like sodium sulfate.

  • Ethanol Removal: Remove the excess ethanol, typically by rotary evaporation under reduced pressure.[15]

  • Distillation/Chromatography: For higher purity, the crude ethyl palmitate can be further purified by vacuum distillation or column chromatography.

Data Presentation: Summary of Reaction Parameters

The following tables summarize quantitative data from various studies on the production of ethyl esters, providing a reference for optimizing reaction conditions.

Table 1: Effect of Molar Ratio on Ethyl Ester Yield

Molar Ratio (Ethanol:Oil)CatalystTemperature (°C)Reaction TimeYield (%)Source
3:1NaOH (1.0%)Varies--[17]
6:1B. cepacia lipase3772 h90.73[3]
8:1NaOH (0.75%)4045 min100[9]
9.49:1H₂SO₄ (6.43 wt%)74.09--[7]
12:1T. lanuginosus lipase3772 h100[3]
20:1CaO/PSAC-3 h91.23[2]

Table 2: Effect of Catalyst on Ethyl Ester Production

CatalystConcentrationMolar Ratio (Ethanol:Oil)Temperature (°C)Yield (%)Source
NaOH0.8 wt%3:170-[4]
NaOH0.75 %w/w8:140100[9]
H₂SO₄6.4 wt%9.39:173-[7]
Novozym 43510.5 wt%5.5:17093[18]
KOH0.75 wt%6:1-98.2[8]

Table 3: Effect of Temperature on Ethyl Ester Yield

Temperature (°C)CatalystMolar Ratio (Ethanol:Oil)Reaction TimeYield (%)Source
37Lipase6:1 - 12:172 h90.73 - 100[3]
40NaOH (0.75%)8:145 min100[9]
60KOH (1 g)6:160 min-[1]
70NaOH (0.8 wt%)3:190 min-[4]
73H₂SO₄ (6.4 wt%)9.39:1--[7]

Experimental Protocols

1. Base-Catalyzed Transesterification of Palm Oil

This protocol is adapted from a general procedure for biodiesel production.[1]

  • Materials: 100 g of palm oil, ethanol, potassium hydroxide (B78521) (KOH), separatory funnel, condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • Prepare the catalyst mixture: Carefully dissolve 1 g of KOH in the calculated amount of ethanol (for a 6:1 molar ratio, this would be approximately 20 g of anhydrous ethanol). Stir until the KOH is completely dissolved.[1]

    • Heat the palm oil: Weigh 100 g of palm oil into a flask equipped with a magnetic stir bar and heat it to around 60°C.[1]

    • Reaction: Once the oil reaches 60°C, add the ethanol-catalyst mixture to the flask. Attach a condenser to prevent ethanol evaporation. Stir the mixture vigorously for 60 minutes while maintaining the temperature at 60°C.[1]

    • Separation: After 60 minutes, stop heating and stirring. Transfer the mixture to a separatory funnel and allow it to cool and separate for at least 20 minutes. The lower layer will be glycerol, and the upper layer will be the crude ethyl palmitate.[1]

    • Purification: Carefully drain the glycerol layer. Wash the ethyl palmitate layer with warm water to remove impurities. Dry the product and remove any excess ethanol.

2. Acid-Catalyzed Esterification of Palmitic Acid

This protocol is based on the general principles of Fischer esterification.[7][15]

  • Materials: Palmitic acid, absolute ethanol, concentrated sulfuric acid (H₂SO₄), reflux condenser, heating mantle, magnetic stirrer.

  • Procedure:

    • Combine reactants: In a round-bottom flask, combine palmitic acid and an excess of absolute ethanol (e.g., a 9:1 molar ratio).[7]

    • Add catalyst: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the palmitic acid).[15]

    • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (around 70-75°C) with continuous stirring.[7] Maintain the reflux for 2-4 hours. The progress can be monitored by TLC.[15]

    • Workup: Cool the reaction mixture to room temperature. If a large excess of ethanol was used, remove it using a rotary evaporator.[15]

    • Extraction and Purification: Dilute the residue with an organic solvent like ethyl acetate (B1210297) and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer, filter, and evaporate the solvent to obtain the crude ethyl palmitate. Further purification can be done by distillation.

Visualizations

Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification Reactants Reactants (Palm Oil/Palmitic Acid, Ethanol) Reaction_Vessel Reaction (Heating & Stirring) Reactants->Reaction_Vessel Catalyst_Prep Catalyst Preparation (e.g., Dissolving NaOH in Ethanol) Catalyst_Prep->Reaction_Vessel Separation Phase Separation (Glycerol & Ester) Reaction_Vessel->Separation Washing Washing Separation->Washing Drying Drying Washing->Drying Evaporation Ethanol Evaporation Drying->Evaporation Purified_Product Pure Ethyl Palmitate Evaporation->Purified_Product

Caption: General experimental workflow for ethyl palmitate production.

Troubleshooting_Low_Yield Start Low Ethyl Palmitate Yield Check_Params Review Reaction Parameters Start->Check_Params Check_Molar_Ratio Is Ethanol:Oil Ratio Sufficiently High? (e.g., >6:1) Check_Params->Check_Molar_Ratio Increase_Ratio Increase Ethanol Ratio Check_Molar_Ratio->Increase_Ratio No Check_Catalyst Is Catalyst Active and Concentration Correct? Check_Molar_Ratio->Check_Catalyst Yes Increase_Ratio->Check_Catalyst Replace_Catalyst Use Fresh/More Catalyst Check_Catalyst->Replace_Catalyst No Check_Temp_Time Are Temperature and Time Optimal? Check_Catalyst->Check_Temp_Time Yes Replace_Catalyst->Check_Temp_Time Increase_Temp_Time Increase Temperature/Time Check_Temp_Time->Increase_Temp_Time No Check_Water Is there Water Contamination? (Especially for Base Catalysis) Check_Temp_Time->Check_Water Yes Increase_Temp_Time->Check_Water Use_Anhydrous Use Anhydrous Reactants Check_Water->Use_Anhydrous Yes Success Improved Yield Check_Water->Success No Use_Anhydrous->Success

Caption: Troubleshooting flowchart for low ethyl palmitate yield.

References

Technical Support Center: Ethyl 9-hexadecenoate Cosmetic Emulsion Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the stability of Ethyl 9-hexadecenoate in cosmetic emulsions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in cosmetic emulsions?

This compound, also known as ethyl palmitoleate, is a fatty acid ester.[1][2] In cosmetic formulations, it functions primarily as an emollient, helping to moisturize and soften the skin.[3] Due to its lightweight and non-greasy feel, it is used to improve the sensory properties and spreadability of products like lotions and creams.[3][4] Esters like this are generally stable and compatible with a wide range of cosmetic ingredients.[4]

Q2: What are the primary stability concerns for this compound in an emulsion?

The stability concerns for this compound can be categorized into two main types:

  • Chemical Instability: As an unsaturated ester, this compound is susceptible to two primary degradation pathways:

    • Oxidation: The double bond in the hexadecenoate chain is a primary site for oxidation, which can be initiated by factors like heat, light, and the presence of metal ions. This can lead to rancidity, changes in odor, and the formation of irritant compounds.

    • Hydrolysis: The ester linkage can be broken down into its constituent fatty acid (palmitoleic acid) and ethanol. This reaction is often catalyzed by acidic or alkaline pH conditions and can alter the pH and stability of the final formulation.[5]

  • Physical Instability: These issues relate to the integrity of the emulsion system itself and are not specific to the ester but are critical for the formulation's performance and shelf-life. Common mechanisms include creaming, flocculation, coalescence, and Ostwald ripening.[6]

Q3: How does pH affect the stability of an emulsion containing this compound?

The pH of the formulation is a critical factor. Extreme pH values (highly acidic or alkaline) can accelerate the hydrolysis of the ester bond.[5] Furthermore, pH can alter the charge on emulsifier molecules, affecting their ability to stabilize the oil-in-water or water-in-oil interface.[7][8] For many emulsion systems, a pH close to neutral is often optimal, but the ideal range depends heavily on the specific emulsifiers and other ingredients used.[9][10]

Q4: Can temperature fluctuations impact the stability of my formulation?

Yes, temperature is a significant factor.

  • High Temperatures: Elevated temperatures can increase the rate of chemical degradation, including both oxidation and hydrolysis.[11][12] Physically, it can decrease the viscosity of the continuous phase, accelerating creaming or sedimentation.[13] It may also affect the solubility of the emulsifiers.

  • Low Temperatures: Low temperatures can cause some ingredients, including the ester itself, to crystallize or solidify, which can disrupt the emulsion structure.[14]

  • Freeze-Thaw Cycles: Repeated cycling between hot and cold can be particularly damaging to emulsion stability, often leading to irreversible coalescence of the dispersed droplets.

Troubleshooting Guide: Chemical Instability

Observed Issue Potential Cause Recommended Action
Development of an "off" or rancid odor. Oxidative Degradation: The unsaturated bond in this compound is oxidizing.1. Incorporate Antioxidants: Add oil-soluble antioxidants such as Tocopherol (Vitamin E), BHT, or botanical extracts to the oil phase.[15] 2. Use Chelating Agents: Add agents like EDTA to sequester metal ions that can catalyze oxidation. 3. Protect from Light and Air: Use opaque, airtight packaging. Purge the headspace with an inert gas (e.g., nitrogen) during manufacturing.
A significant drop or rise in the emulsion's pH over time. Ester Hydrolysis: The ester is breaking down into palmitoleic acid (acidic) and ethanol.1. Optimize Formulation pH: Adjust the final product pH to a range where ester hydrolysis is minimized (typically near neutral, pH 5.5-7.0), depending on other ingredients.[7] 2. Select pH-Stable Emulsifiers: Choose emulsifiers that perform optimally and remain stable within your target pH range.[7]
Change in color (e.g., yellowing). Degradation Products: Formation of colored compounds from oxidation or other side reactions.1. Implement Antioxidant Strategy: As with odor development, a robust antioxidant system is the primary solution.[15] 2. Evaluate Raw Material Quality: Ensure the initial this compound has not already begun to degrade. Store raw materials under recommended conditions.

Troubleshooting Guide: Physical Instability

Observed Issue Potential Cause Recommended Action
A layer of water or oil appears at the top (creaming) or bottom (sedimentation). Insufficient Viscosity or Droplet Flocculation: The droplets of the internal phase are migrating due to density differences.1. Increase Continuous Phase Viscosity: Add or increase the concentration of a rheology modifier (e.g., xanthan gum, carbomer, cellulose (B213188) derivatives). 2. Reduce Droplet Size: Increase the energy of homogenization (higher shear, longer time) to create smaller droplets that are less susceptible to gravitational forces. 3. Optimize Emulsifier System: Ensure the Hydrophile-Lipophile Balance (HLB) of the emulsifier system is correct for the oil phase.
Visible increase in droplet size or oil slicks on the surface. Coalescence: The dispersed droplets are merging, leading to complete phase separation.1. Check Emulsifier Concentration: The amount of emulsifier may be insufficient to fully cover the surface of the oil droplets. 2. Improve Interfacial Film Strength: Consider adding a co-emulsifier (e.g., a fatty alcohol like Cetyl Alcohol) to strengthen the film around the droplets. 3. Evaluate Electrolyte Content: High concentrations of salts can sometimes disrupt the stability of the emulsifier layer.
Overall thinning of the product over time. Changes in the Polymeric Network: The structure provided by the rheology modifier is breaking down.1. Check for Incompatibilities: Ensure the rheology modifier is compatible with the pH and electrolyte concentration of the formulation. 2. Re-evaluate Polymer Hydration: Ensure the polymer was fully hydrated during the manufacturing process.

Data Summary Tables

Table 1: Impact of Formulation Variables on this compound Stability

ParameterConditionExpected Impact on Chemical Stability (Oxidation/Hydrolysis)Expected Impact on Physical Stability
pH Acidic (< 4)Increased rate of hydrolysisCan cause instability depending on emulsifier type[8]
Neutral (6-7)Generally optimal; minimal hydrolysisGenerally stable, emulsifier dependent[9]
Alkaline (> 8)Increased rate of hydrolysis (saponification)[5]Can cause instability depending on emulsifier type
Temperature Elevated (> 40°C)Significantly increased oxidation and hydrolysis rates[11]Decreased viscosity, potential for coalescence[13]
Room Temp (20-25°C)Baseline stabilityOptimal for many systems
Refrigerated (< 8°C)Slowed chemical degradationMay increase viscosity; risk of ingredient crystallization
Antioxidants 0.1% TocopherolHighMinimal direct impact
0.05% BHTHighMinimal direct impact
NoneLow (susceptible to degradation)No impact
Packaging Airtight, OpaqueHigh protection against oxidationNo impact
Open to Air/LightLow protection against oxidationNo impact

Key Experimental Protocols

1. Accelerated Stability Testing Protocol

  • Objective: To predict the long-term stability of the emulsion under various stress conditions.

  • Methodology:

    • Prepare three batches of the final emulsion formulation.

    • Divide samples from each batch into separate, sealed containers for each test condition.

    • Place samples in stability chambers at controlled conditions. Common conditions include:

      • 40°C ± 2°C

      • 50°C ± 2°C

      • Room Temperature (20-25°C) as a control

      • 4°C ± 2°C

      • Freeze-Thaw Cycling (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for 3-5 cycles).

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove samples from each condition.

    • Allow samples to equilibrate to room temperature before analysis.

    • Perform a full panel of tests: visual assessment, pH, viscosity, particle size analysis, and chemical analysis of this compound concentration.[11][12]

2. Protocol for Quantifying this compound by Gas Chromatography (GC)

  • Objective: To determine the concentration of this compound in the emulsion over time, indicating chemical degradation.

  • Methodology:

    • Sample Preparation: Accurately weigh a known amount of the emulsion. Perform a liquid-liquid extraction to separate the oil phase from the emulsion. A common method is to use a solvent system like hexane (B92381) or diethyl ether. Evaporate the solvent to isolate the lipid components.

    • Standard Preparation: Prepare a series of standard solutions of pure this compound in the extraction solvent at known concentrations.

    • GC Analysis:

      • Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID).

      • Column: A polar capillary column is suitable for separating fatty acid esters.[1]

      • Carrier Gas: Helium or Hydrogen.

      • Temperature Program: An initial temperature of ~150°C, ramped up to ~230°C.[1]

      • Injection: Inject a small volume (e.g., 1 µL) of the extracted sample and each standard.

    • Quantification: Construct a calibration curve from the peak areas of the standards. Use the peak area of this compound in the sample to calculate its concentration. A decrease in concentration over time in stability samples indicates degradation.

3. Protocol for Rheological Analysis

  • Objective: To characterize the flow behavior and structural properties of the emulsion, which are key indicators of physical stability.[12]

  • Methodology:

    • Instrument: Use a controlled-stress or controlled-rate rheometer equipped with a suitable geometry (e.g., parallel plate or cone-and-plate).

    • Sample Loading: Carefully load the sample onto the rheometer plate, ensuring no air bubbles are trapped. Allow the sample to equilibrate to the testing temperature (e.g., 25°C).

    • Viscosity Flow Curve: Measure viscosity over a range of shear rates (e.g., 0.1 to 100 s⁻¹). A stable cosmetic emulsion will typically exhibit shear-thinning behavior. A significant decrease in viscosity over time at a given shear rate suggests a breakdown of the emulsion's internal structure.[16]

    • Oscillatory Testing (Optional): Perform a frequency or amplitude sweep to determine the viscoelastic properties (storage modulus G' and loss modulus G''). A stable, well-structured emulsion will have a G' value greater than G''. Changes in these values over time indicate changes in the emulsion's structural integrity.

Visualizations

Troubleshooting_Workflow Diagram 1: General Emulsion Instability Troubleshooting start Observe Emulsion Instability (e.g., Separation, Odor, Viscosity Change) check_type Is the instability primarily Physical or Chemical? start->check_type physical_path Physical Instability (Separation, Texture Change) check_type->physical_path Physical chemical_path Chemical Instability (Odor, pH Shift, Color Change) check_type->chemical_path Chemical check_separation Type of Separation? physical_path->check_separation check_chemical Primary Sign? chemical_path->check_chemical creaming Creaming / Sedimentation check_separation->creaming Reversible Layers coalescence Coalescence / Oiling Out check_separation->coalescence Irreversible Oily Phase solution_viscosity Action: Increase Viscosity with Rheology Modifier or Reduce Droplet Size creaming->solution_viscosity solution_emulsifier Action: Optimize Emulsifier System (HLB, Concentration) or Add Co-emulsifier coalescence->solution_emulsifier odor Rancid Odor / Color Change check_chemical->odor Odor/Color ph_shift pH Drifting check_chemical->ph_shift pH Change solution_oxidation Action: Add Antioxidants & Chelating Agents. Improve Packaging. odor->solution_oxidation solution_hydrolysis Action: Adjust and Buffer pH to Optimal Range (e.g., 5.5-7.0) ph_shift->solution_hydrolysis

Caption: Diagram 1: General Emulsion Instability Troubleshooting.

Oxidation_Pathway Diagram 2: Simplified Oxidation Pathway of an Unsaturated Ester ester This compound (Unsaturated Ester) peroxide Lipid Peroxides (Primary Oxidation Products) ester->peroxide + O2 initiators Initiators Heat Light Metal Ions initiators->ester oxygen Oxygen (O2) degradation Degradation Products Aldehydes Ketones Volatile Compounds (Rancidity) peroxide->degradation antioxidants Antioxidants (e.g., Tocopherol) antioxidants->peroxide Inhibits

Caption: Diagram 2: Simplified Oxidation Pathway of an Unsaturated Ester.

Stability_Workflow Diagram 3: Experimental Workflow for a 12-Week Stability Study cluster_0 Time = 0 (Baseline) cluster_1 Incubation cluster_2 Time = 4, 8, 12 Weeks cluster_3 Final Report T0_Formulate Formulate Emulsion T0_Analyze Analyze Baseline: pH, Viscosity, Particle Size, GC T0_Formulate->T0_Analyze Incubate Store Samples at Multiple Conditions (4°C, 25°C, 40°C, F/T) T0_Analyze->Incubate Pull_Samples Pull Samples at Timepoints Incubate->Pull_Samples Analyze_Samples Repeat Full Analysis: pH, Viscosity, Particle Size, GC Pull_Samples->Analyze_Samples Report Compare Data vs. Baseline Assess Stability Determine Shelf-Life Analyze_Samples->Report

Caption: Diagram 3: Experimental Workflow for a 12-Week Stability Study.

References

Methods for the purification of Ethyl 9-hexadecenoate from complex mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 9-hexadecenoate from complex mixtures. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound and other fatty acid ethyl esters (FAEEs) from complex mixtures include:

  • Solid-Phase Extraction (SPE): Often used as an initial cleanup step to separate FAEEs from other lipids.[1][2]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for isolating specific FAEE species, including this compound, with high purity.[1][2][3]

  • Distillation: Effective for separating esters based on their boiling points, particularly useful for removing lower or higher boiling impurities.[4][5]

  • Crystallization: A method to purify esters based on their differential solubility at low temperatures, which can be effective for separating unsaturated from saturated esters.[6][7]

Q2: How can I remove cholesterol and other non-saponifiable materials from my sample?

A2: Washing the crude ester mixture with an organic solvent like petroleum ether or methylene (B1212753) chloride can effectively remove non-saponifiable materials such as cholesterol and vitamins.[8] Additionally, a two-step solid-phase extraction (SPE) method can be employed. The initial step using an aminopropyl-silica column co-elutes FAEEs and cholesteryl esters, which can then be separated in a second step on an ODS column.[1][2]

Q3: What is a suitable HPLC method for the separation of this compound?

A3: A reverse-phase HPLC method is commonly used for the separation of fatty acid ethyl esters. For instance, Ethyl hexadecanoate (B85987) can be analyzed using a Newcrom R1 column with a mobile phase of acetonitrile (B52724), water, and phosphoric acid. For mass spectrometry applications, formic acid can be substituted for phosphoric acid.[9] The specific gradient and conditions would need to be optimized for your particular mixture.

Q4: Can distillation be used for the purification of unsaturated esters like this compound?

A4: Yes, distillation is a viable method. However, it's important to note that prolonged distillation at high temperatures can lead to thermal degradation and polymerization of polyunsaturated fatty acids.[5] Vacuum distillation is often preferred to lower the boiling point and minimize degradation.[10]

Q5: What role does crystallization play in the purification process?

A5: Low-temperature crystallization is a useful technique to enrich the concentration of unsaturated fatty acid esters. Saturated esters tend to crystallize at higher temperatures and can be removed by filtration, leaving the unsaturated esters like this compound in the liquid phase.[7] This method's efficiency is influenced by the solvent used and the cooling temperature.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Solution
Poor Resolution of Peaks Inappropriate mobile phase composition.Optimize the solvent gradient. For reverse-phase HPLC, adjust the ratio of acetonitrile and water.
Column overloading.Reduce the sample concentration or injection volume.
Column degradation.Replace the HPLC column. ODS columns have been found to be effective for up to four uses for FAEE purification.[1][2]
Compound Does Not Elute The compound is too polar for the solvent system.For highly polar compounds, consider using a more polar mobile phase or a different stationary phase like reverse-phase silica.[11]
Low Product Recovery Inefficient extraction from the column.Ensure the elution solvent is strong enough to fully elute the compound. Analyze all fractions to avoid discarding those containing the product.
Distillation
Problem Possible Cause Solution
Product Degradation The distillation temperature is too high.Use vacuum distillation to lower the boiling point of the ester.[10]
Poor Separation Inefficient distillation column.Use a fractional distillation column (e.g., Vigreux) to improve separation efficiency.[10]
Bumping or Uneven Boiling Lack of nucleation sites.Add boiling chips or a magnetic stir bar to the distillation flask.
Crystallization
Problem Possible Cause Solution
No Crystal Formation The solution is not sufficiently supersaturated.Decrease the temperature further or reduce the amount of solvent.
Oiling Out (Product separates as a liquid) The cooling rate is too fast, or the solution is too concentrated.Slow down the cooling process. Use a more dilute solution.[10]
Poor Product Recovery Crystals are too fine and pass through the filter.Use a finer porosity filter paper or a double layer.[10]
Too much solvent was used.Reduce the initial volume of solvent used for dissolution.[10]

Experimental Protocols & Workflows

Protocol 1: Two-Step Solid-Phase Extraction (SPE) for FAEE Purification

This method is designed to separate fatty acid ethyl esters (FAEEs) from a standard lipid mixture.

Methodology:

  • Sample Preparation: Dissolve the lipid mixture in hexane.

  • First SPE Step (Aminopropyl-Silica Column):

    • Apply the lipid mixture to an aminopropyl-silica column.

    • Elute the FAEEs and cholesteryl esters from the column using hexane.

    • This step removes more polar lipids.

  • Second SPE Step (ODS Column):

    • The eluate from the first step, containing FAEEs and cholesteryl esters, is applied to an octadecylsilyl (ODS) column.

    • Elute with isopropanol-water (5:1, v/v) to separate FAEEs from cholesteryl esters.[1][2]

SPE_Workflow start Lipid Mixture in Hexane spe1 Aminopropyl-Silica SPE Column start->spe1 elute1 Elute with Hexane spe1->elute1 Load waste1 Polar Lipids spe1->waste1 Retain fraction1 FAEEs + Cholesteryl Esters elute1->fraction1 spe2 ODS SPE Column fraction1->spe2 elute2 Elute with Isopropanol/Water spe2->elute2 Load waste2 Cholesteryl Esters spe2->waste2 Retain product Purified this compound elute2->product

Caption: Workflow for two-step SPE purification of this compound.

Protocol 2: Purification by Low-Temperature Crystallization

This protocol is suitable for enriching unsaturated fatty acid esters from a mixture containing saturated esters.

Methodology:

  • Dissolution: Dissolve the crude fatty acid ethyl ester mixture in a suitable solvent (e.g., methanol).

  • Cooling: Cool the solution to a specific low temperature (e.g., -20°C). The optimal temperature may require adjustment based on the specific composition of the mixture.

  • Crystallization: Saturated esters will crystallize out of the solution.

  • Filtration: Separate the crystallized saturated esters by cold filtration.

  • Solvent Removal: Evaporate the solvent from the filtrate to obtain the purified unsaturated ester fraction, which is enriched in this compound.[7]

Crystallization_Workflow start Crude FAEE Mixture dissolve Dissolve in Methanol start->dissolve cool Cool to -20°C dissolve->cool crystallize Saturated Esters Crystallize cool->crystallize filter Cold Filtration crystallize->filter filtrate Filtrate (Unsaturated Esters) filter->filtrate crystals Crystals (Saturated Esters) filter->crystals evaporate Evaporate Solvent filtrate->evaporate product Purified this compound evaporate->product

Caption: Workflow for purification by low-temperature crystallization.

Quantitative Data Summary

Purification Method Compound Purity/Recovery Source
Solid-Phase Extraction (SPE)Fatty Acid Ethyl Esters (using ethyl oleate (B1233923) as marker)70 ± 3% recovery[1][2]
High-Performance Liquid Chromatography (HPLC)Docosahexaenoic acid (DHA) ethyl ester> 94.5% pure[3]
In-situ Transesterification & PurificationFatty Acid Ethyl Esters99.98% recovery of total oil[3]
Methanol CrystallizationUnsaturated Fatty AcidsUp to 99.7% purity with 98% yield[7]

References

Troubleshooting low conversion rates in lipase-catalyzed esterification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low conversion rates in lipase-catalyzed esterification.

Troubleshooting Guide

This section addresses common problems encountered during lipase-catalyzed esterification experiments, providing potential causes and actionable solutions.

Question 1: Why is my ester conversion rate unexpectedly low?

Answer: Low conversion rates can stem from several factors, often related to reaction equilibrium, enzyme activity, or substrate inhibition.

  • Reaction Equilibrium: Esterification is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards hydrolysis, reducing the ester yield.[1][2]

  • Suboptimal Reaction Conditions: Temperature and pH play a crucial role in lipase (B570770) activity. Deviations from the optimal range for your specific lipase can significantly decrease its catalytic efficiency.[1]

  • Enzyme Inactivation: The lipase may have lost activity due to improper storage, handling, or exposure to denaturing conditions.

  • Substrate or Product Inhibition: High concentrations of either the acid or alcohol substrate, or the ester product, can inhibit the lipase, leading to a decrease in reaction rate.[1][3]

Troubleshooting Workflow for Low Conversion:

low_conversion_workflow start Low Ester Conversion check_equilibrium Check Reaction Equilibrium start->check_equilibrium check_conditions Verify Reaction Conditions start->check_conditions check_enzyme Assess Enzyme Activity start->check_enzyme check_inhibition Investigate Substrate/ Product Inhibition start->check_inhibition solution_water Implement Water Removal check_equilibrium->solution_water Water accumulation is likely solution_conditions Optimize T & pH check_conditions->solution_conditions Conditions are suboptimal solution_enzyme Use Fresh/Active Enzyme check_enzyme->solution_enzyme Enzyme is inactive solution_inhibition Optimize Molar Ratio/ Fed-batch check_inhibition->solution_inhibition Inhibition is observed

Caption: Troubleshooting workflow for low ester conversion.

Question 2: The reaction starts but stops prematurely. What is the likely cause?

Answer: A premature halt in the reaction is often due to enzyme deactivation during the experiment.

  • Thermal Denaturation: Exposing the lipase to temperatures above its stability range can cause irreversible denaturation.[1]

  • Inhibition by Substrates: Certain substrates, particularly short-chain alcohols and some organic acids, can inactivate lipases, especially at high concentrations.[1]

  • pH Shift: The production or consumption of acidic or basic compounds during the reaction can shift the pH of the microenvironment around the enzyme, leading to its inactivation.

Question 3: How can I increase the reaction rate?

Answer: To accelerate the reaction, you can optimize several parameters:

  • Temperature: Increase the temperature to the optimum for your specific lipase. Be cautious not to exceed the enzyme's thermal stability limit.[4]

  • Enzyme Loading: Increasing the concentration of the lipase will generally increase the initial reaction rate, provided the reaction is not limited by other factors. A typical starting point is 1-10% (w/w) of the total substrates.[3]

  • Mass Transfer: In heterogeneous systems (e.g., with immobilized lipase), increasing the agitation speed can improve the interaction between the substrates and the enzyme, thereby increasing the reaction rate.[3]

  • Water Activity (aw): Ensure the initial water activity is optimal for your lipase. While some water is essential for enzyme function, excess water will favor hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal water activity (aw) for lipase-catalyzed esterification?

A1: The optimal water activity is highly dependent on the specific lipase being used. Generally, a low water activity is preferred to shift the equilibrium towards synthesis. However, a minimal amount of water is necessary to maintain the enzyme's catalytically active conformation.[5] For many lipases, the optimal aw is below 0.5.[6]

Q2: How does the substrate molar ratio affect the conversion rate?

A2: The molar ratio of alcohol to carboxylic acid is a critical parameter. While a 1:1 stoichiometric ratio is the theoretical ideal, using an excess of one substrate (typically the less expensive or less inhibiting one) can drive the reaction equilibrium towards the product side, increasing the final conversion.[3] However, a very large excess of one substrate can lead to enzyme inhibition. The optimal ratio must be determined experimentally for each specific system.

Q3: Should I use a solvent-free system or an organic solvent?

A3: Both approaches have their merits.

  • Solvent-free systems are considered "greener" and offer higher volumetric productivity. However, they can be limited by high viscosity and potential substrate inhibition.[3][7]

  • Organic solvents can improve the solubility of substrates and reduce viscosity and substrate inhibition.[7] The choice of solvent is crucial, as it can significantly impact lipase activity and stability. Hydrophobic solvents with a high log P value are generally preferred.[5]

Q4: Which lipase should I choose for my reaction?

A4: The choice of lipase depends on the specific substrates and desired reaction conditions. Commercially available lipases from sources like Candida antarctica (e.g., Novozym 435), Rhizomucor miehei, and Thermomyces lanuginosus are widely used and have different specificities, and optimal temperature and pH ranges.[8] It is advisable to screen a few different lipases to find the most effective one for your application.

Data Summary Tables

Table 1: Effect of Water Activity (aw) on Lipase Activity

Lipase SourceSubstratesSolventOptimal awReference
Candida antarctica Lipase B (Novozym 435)Fructose, Palmitic Acid2-methyl-2-butanol< 0.07[9]
Carica papaya lipaseLauric Acid, ButanolSolvent-free~0.46[10]
Candida rugosa lipaseOleic Acid, Butanoln-hexane0.52 - 0.65[10][11]
Immobilized Candida rugosa lipaseCetyl Alcohol, Palmitic AcidOrganic Media> 0.5[10]

Table 2: Optimal Temperature and pH for Common Lipases in Esterification

Lipase SourceOptimal Temperature (°C)Optimal pHReference
Candida antarctica Lipase B (Novozym 435)40 - 90~7[12]
Candida rugosa lipase30 - 403.5 - 7.0[12][13]
Thermomyces lanuginosus lipase40 - 604.25[13]
Rhizomucor miehei lipase30 - 505.6 - 8.5[6]

Table 3: Effect of Substrate Molar Ratio on Ester Conversion

Ester SynthesizedLipaseAlcohol:Acid Molar RatioConversion (%)Reference
Butyl ButyrateNovozym 4353.93:199.62[14]
Propyl OleateNovozym 4352:1High Yield[3]
n-Propyl PropanoateNot specified10:1High Yield[3]
Octyl FormateNovozym 4357:1 (Formic Acid:Octanol)96.51[15]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Esterification

  • Reactant Preparation: Dissolve the carboxylic acid and alcohol in a suitable organic solvent (if not a solvent-free system) at the desired concentrations.

  • Enzyme Addition: Add the immobilized or free lipase to the reaction mixture. A typical loading is 1-10% (w/w) of the total substrate weight.

  • Water Activity Control: To drive the equilibrium towards ester formation, add molecular sieves (e.g., 3Å or 4Å) to the reaction mixture to remove the water produced. Alternatively, the reaction can be performed under vacuum.[3]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the chosen lipase with constant agitation (e.g., 200-250 rpm).

  • Reaction Monitoring: Withdraw aliquots at regular intervals to monitor the progress of the reaction. The concentration of substrates and products can be determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Reaction Termination: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. For free lipase, heat inactivation or solvent extraction can be used.

  • Product Analysis: Analyze the final product to determine the yield and purity.

Experimental Workflow for Esterification:

experimental_workflow A Reactant Preparation (Acid, Alcohol, Solvent) B Add Lipase A->B C Control Water Activity (e.g., Molecular Sieves) B->C D Incubate at Optimal T & Agitation C->D E Monitor Reaction (GC/HPLC) D->E F Terminate Reaction (Filter Enzyme) E->F G Product Analysis F->G

Caption: General experimental workflow for lipase-catalyzed esterification.

Protocol 2: Determination of Optimal Water Activity (aw)

  • Prepare Saturated Salt Solutions: Prepare slurries of various saturated salt solutions in sealed containers to create environments with known, constant water activities.

  • Enzyme Equilibration: Place a known amount of the immobilized lipase in a small vial and suspend it in the headspace above each saturated salt solution for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Substrate Preparation: Separately, equilibrate the reaction mixture (substrates and solvent) with the same set of saturated salt solutions.

  • Initiate Reaction: Add the equilibrated enzyme to the corresponding equilibrated reaction mixture.

  • Monitor Reaction: Monitor the initial reaction rate and final conversion for each water activity level as described in Protocol 1.

  • Determine Optimum: Plot the reaction rate or conversion against the water activity to identify the optimal aw for your system.

Logical Relationship of Key Parameters:

logical_relationships Conversion Conversion Temperature Temperature EnzymeActivity Enzyme Activity Temperature->EnzymeActivity pH pH pH->EnzymeActivity WaterActivity Water Activity WaterActivity->EnzymeActivity Equilibrium Equilibrium WaterActivity->Equilibrium (hydrolysis) EnzymeActivity->Conversion MolarRatio Molar Ratio MolarRatio->Equilibrium Equilibrium->Conversion

Caption: Interplay of key parameters affecting ester conversion.

References

Preventing the hydrolysis of Ethyl 9-hexadecenoate during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Ethyl 9-hexadecenoate during storage.

Troubleshooting Guide: Diagnosing and Resolving Hydrolysis

This guide provides a structured approach to identifying and mitigating the hydrolysis of this compound in your experiments.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., cloudiness, phase separation) Water contamination leading to hydrolysis and formation of insoluble hexadecenoic acid and ethanol (B145695).1. Immediately test the water content of the sample using Karl Fischer titration. 2. If water content is high, consider purification (e.g., distillation) if feasible, or discard the batch. 3. Review storage procedures to identify and eliminate sources of moisture ingress.
Unexpected pH shift in formulations Hydrolysis of the ester bond, releasing hexadecenoic acid and causing a decrease in pH (more acidic).1. Measure the pH of the sample or formulation. 2. Confirm hydrolysis by analyzing the sample for the presence of hexadecenoic acid and ethanol using Gas Chromatography (GC). 3. Adjust storage conditions to be strictly anhydrous and consider buffering the formulation if appropriate for the application.
Altered chromatographic profile (e.g., new peaks, reduced purity) Degradation of this compound into its constituent acid and alcohol.1. Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the new peaks, confirming they correspond to hexadecenoic acid and ethanol. 2. Quantify the purity of the this compound. 3. Implement preventative storage measures as outlined in the FAQs below.
Inconsistent experimental results Partial hydrolysis of the ester leading to variable concentrations of the active compound.1. Re-qualify the stored this compound for purity and identity before use. 2. For future experiments, use freshly opened or recently qualified material. 3. Implement a routine quality control check for stored materials.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions to prevent the hydrolysis of this compound?

A1: To minimize hydrolysis, this compound should be stored under controlled conditions that limit its exposure to water, high temperatures, and catalytic substances. The recommended storage conditions are summarized in the table below.

Parameter Recommended Condition Rationale
Temperature -20°C ± 5°CReduces the rate of chemical reactions, including hydrolysis.[1]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Displaces oxygen and moisture, preventing both oxidation and hydrolysis.[1]
Container Tightly sealed, amber glass vial with a Teflon-lined capPrevents moisture and light ingress. Glass is inert, and a Teflon liner prevents leaching and provides a superior seal.[1]
Moisture Anhydrous conditions (low humidity environment)Water is a key reactant in the hydrolysis of esters.[2]

Q2: How does water content affect the stability of this compound?

A2: Water is a primary reactant in the hydrolysis of this compound, leading to its degradation into hexadecenoic acid and ethanol. The rate of hydrolysis is directly influenced by the amount of water present. Therefore, maintaining anhydrous conditions is critical for long-term stability.

Q3: Can I store this compound at room temperature for short periods?

A3: While short-term storage at room temperature may be acceptable for immediate use, it is not recommended for extended periods. Higher temperatures accelerate the rate of hydrolysis, especially if any moisture is present. For any storage duration beyond immediate use, refrigeration or freezing is advised.

Inhibitors and Stabilizers

Q4: Should I use any additives to prevent the hydrolysis of this compound?

A4: The use of additives depends on the specific application. For bulk storage of the pure compound, it is generally best to avoid additives and rely on proper storage conditions. In formulations, the following can be considered:

  • Antioxidants: For unsaturated esters like this compound, oxidation can be a concern alongside hydrolysis. Antioxidants such as BHT (butylated hydroxytoluene) or tocopherol can be added to inhibit oxidative degradation.[3][4][5]

  • Dehydrating agents: In some liquid formulations, the inclusion of a compatible dehydrating agent can help to scavenge any residual moisture.

Analytical Testing

Q5: How can I test for the hydrolysis of my this compound sample?

A5: Several analytical techniques can be employed to assess the purity and degradation of your sample:

  • Gas Chromatography (GC): This is the most common method to determine the purity of this compound and to detect the presence of its hydrolysis products, hexadecenoic acid and ethanol.

  • Karl Fischer Titration: This is the gold standard for accurately measuring the water content in your sample, which is a key indicator of the potential for hydrolysis.[6][7][8]

  • Infrared (IR) Spectroscopy: The appearance or increase of a broad O-H stretch (around 3300-2500 cm⁻¹) can indicate the formation of the carboxylic acid hydrolysis product.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the procedure for measuring the water content in a sample of this compound using volumetric Karl Fischer titration.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (CombiTitrant)

  • Karl Fischer solvent (e.g., methanol (B129727) or a specialized solvent for long-chain esters)

  • Gastight syringe

  • This compound sample

Procedure:

  • Solvent Preparation: Add a suitable volume of the Karl Fischer solvent to the titration vessel.

  • Pre-Titration: Start the titrator to titrate the water present in the solvent until a stable, dry baseline is achieved.

  • Sample Introduction: Using a gastight syringe, accurately weigh and inject a known amount of the this compound sample into the titration vessel.

  • Titration: The titrator will automatically dispense the Karl Fischer reagent to react with the water in the sample. The endpoint is detected potentiometrically.

  • Calculation: The instrument's software will calculate the water content in the sample, typically expressed as a percentage or in parts per million (ppm).

Protocol 2: Purity Analysis by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound and detecting hydrolysis products.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for fatty acid methyl/ethyl esters (e.g., DB-Wax, HP-INNOWAX)

  • Helium or hydrogen as carrier gas

  • This compound sample

  • Suitable solvent (e.g., hexane, ethyl acetate)

GC Conditions (Example):

  • Inlet Temperature: 250°C

  • Detector Temperature: 270°C

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 10°C/min to 240°C

    • Hold at 240°C for 5 minutes

  • Carrier Gas Flow: 1 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent.

  • Injection: Inject the prepared sample into the GC.

  • Data Analysis: Analyze the resulting chromatogram. The purity of this compound is determined by the relative area of its peak. The presence of earlier eluting peaks may indicate the presence of ethanol, while later eluting peaks could correspond to hexadecenoic acid.

Visualizations

Hydrolysis_Prevention_Workflow Workflow for Preventing this compound Hydrolysis cluster_storage Long-Term Storage cluster_qc Quality Control cluster_troubleshooting Troubleshooting Storage Store this compound Conditions Temperature: -20°C Atmosphere: Inert Gas Container: Amber Glass Vial Storage->Conditions Under Optimal Conditions QC_Check Regular QC Checks Storage->QC_Check Periodic Sampling KF_Titration Karl Fischer Titration (Water Content) QC_Check->KF_Titration GC_Analysis Gas Chromatography (Purity) QC_Check->GC_Analysis Hydrolysis_Detected Hydrolysis Detected? KF_Titration->Hydrolysis_Detected GC_Analysis->Hydrolysis_Detected Hydrolysis_Detected->Storage No, Continue Storage Review_Procedures Review Storage and Handling Procedures Hydrolysis_Detected->Review_Procedures Yes Purify_Discard Purify or Discard Batch Hydrolysis_Detected->Purify_Discard Yes

Caption: Workflow for the prevention and monitoring of this compound hydrolysis.

Hydrolysis_Signaling_Pathway Factors Leading to this compound Hydrolysis cluster_factors Contributing Factors cluster_products Hydrolysis Products Ethyl_Hexadecenoate This compound Hydrolysis Hydrolysis Reaction Ethyl_Hexadecenoate->Hydrolysis Water Water (H₂O) Water->Hydrolysis High_Temp Elevated Temperature High_Temp->Hydrolysis Accelerates Catalysts Acid/Base Catalysts Catalysts->Hydrolysis Catalyzes Hexadecenoic_Acid Hexadecenoic Acid Hydrolysis->Hexadecenoic_Acid Ethanol Ethanol Hydrolysis->Ethanol

Caption: Key factors influencing the hydrolysis of this compound.

References

Technical Support Center: Enhancing the Resolution of Ethyl 9-hexadecenoate in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the gas chromatographic (GC) resolution of Ethyl 9-hexadecenoate and related unsaturated fatty acid esters.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high resolution for this compound challenging in gas chromatography?

Achieving high resolution for this compound, particularly when isomers are present, is challenging due to the subtle structural similarities between these compounds.[1][2] Positional and geometric (cis/trans) isomers have identical molecular weights and very similar boiling points, making them difficult to resolve with standard GC methods.[1][2] Their separation relies on highly selective interactions with the GC column's stationary phase.

Q2: Is derivatization necessary for the GC analysis of 9-hexadecenoic acid?

Yes, derivatization is a critical step. Free fatty acids like 9-hexadecenoic acid are polar and have low volatility, which can lead to poor peak shape, tailing, and inaccurate results in GC analysis.[2][3][4][5] Converting the fatty acid to its ethyl ester (or more commonly, its methyl ester, FAME) increases volatility and thermal stability, reduces polarity, and significantly improves chromatographic performance.[2][5]

Q3: What type of GC column is best suited for separating isomers of this compound?

For separating fatty acid ester isomers, especially cis/trans isomers, highly polar capillary columns are considered the gold standard.[1][6] Columns with a stationary phase of high cyanopropyl content, such as biscyanopropyl polysiloxane, are highly recommended due to their exceptional selectivity for these compounds.[1][3][6]

Q4: How do column dimensions impact the resolution of fatty acid esters?

Column dimensions are crucial for achieving the desired resolution:[7]

  • Length: Longer columns (e.g., 60 m or 100 m) provide a higher number of theoretical plates, leading to better efficiency and improved resolution for closely eluting peaks.[1][3][6][7]

  • Internal Diameter (ID): Narrower ID columns (e.g., 0.25 mm) offer higher resolution compared to wider-bore columns.[7][8]

  • Film Thickness: A thinner stationary phase film (e.g., 0.20 - 0.25 µm) is generally preferred for volatile compounds like fatty acid esters, as it helps ensure sharp peaks.[7]

Q5: Which carrier gas is optimal for this type of analysis?

Both hydrogen and helium are commonly used. Hydrogen is often preferred as it allows for faster analysis times without a significant loss of resolution and provides better efficiency at higher linear velocities.[1][8] Helium can also provide good resolution and is a safe, inert option, particularly when using a mass spectrometer (MS) detector.[2][6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Poor or no separation of this compound from other isomers (co-elution).

  • Question: My chromatogram shows one broad peak or overlapping peaks where I expect to see this compound and its isomers. What is the cause and how can I fix it?

  • Answer: This is a classic resolution problem, typically caused by an inadequate stationary phase or a suboptimal temperature program.[1][6]

    • Solution 1: Verify Column Choice. Ensure you are using a highly polar cyanopropyl capillary column (e.g., SP-2560, CP-Sil 88, HP-88, or equivalent).[1][6] These columns are specifically designed to separate FAME isomers based on the position and geometry of double bonds.[1][6] Consider using a longer column (100 m is often recommended for complex isomer separations) to increase theoretical plates.[1][6][7]

    • Solution 2: Optimize Oven Temperature Program. A slow temperature ramp is critical for separating closely eluting isomers.[1][3][6] Decrease the ramp rate (e.g., 1-4°C per minute) to increase the interaction time between the analytes and the stationary phase.[2][6] A lower initial oven temperature can also improve the separation of early-eluting peaks.[2]

    • Solution 3: Optimize Carrier Gas Flow Rate. Ensure the carrier gas flow rate is set to the optimal linear velocity for your column's dimensions and carrier gas type to maximize efficiency.[3][6]

Problem 2: Broad or tailing peaks for this compound.

  • Question: The peak for my compound is not sharp and shows significant tailing. What could be wrong?

  • Answer: Peak tailing is generally caused by unwanted interactions within the GC system, incomplete derivatization, or column issues.[2][4]

    • Solution 1: Check for Active Sites. Active sites (e.g., residual silanol (B1196071) groups) in the injector liner or the front of the column can interact with analytes, causing tailing.[4] Perform inlet maintenance, such as replacing the inlet liner with a deactivated one.[2] If the column is old, trimming the first few centimeters from the inlet can help.[1]

    • Solution 2: Verify Sample Preparation. Incomplete derivatization can leave behind free fatty acids, which are highly polar and prone to tailing.[4][5] Ensure your derivatization protocol is followed correctly and that reagents are fresh.[5]

    • Solution 3: Rule out Column Contamination. Contamination from the sample matrix can accumulate on the column.[4] Try baking out the column at a high temperature (within its specified limit) to remove contaminants.[1]

    • Solution 4: Avoid Column Overload. Injecting too much sample can saturate the stationary phase and cause peak distortion.[4] Try diluting your sample or increasing the split ratio.[2]

Problem 3: Inconsistent retention times.

  • Question: The retention time for this compound is shifting between runs. Why is this happening?

  • Answer: Fluctuating retention times typically point to instability in the system's flow rate or temperature control.

    • Solution 1: Check for Leaks. Perform a leak check on the entire GC system, including fittings at the injector, detector, and column connections.[5][9]

    • Solution 2: Verify Gas Flow Control. Ensure that your electronic pressure control (EPC) is functioning correctly and that gas cylinders are not running low, which can cause pressure fluctuations.

    • Solution 3: Ensure Oven Temperature Stability. Verify that the GC oven is calibrated and maintaining a stable temperature throughout the programmed run.

Data Presentation: GC Parameters for Fatty Acid Ester Separation

The following tables summarize typical GC parameters for separating fatty acid esters, including C16:1 isomers, on highly polar columns. These serve as a strong starting point for method development.

Table 1: Recommended GC Columns

Stationary PhaseExample Column NamesPolarityRecommended For
100% Biscyanopropyl polysiloxaneSP-2560, Rt-2560Very HighExcellent for cis/trans FAME isomer separation[1]
High Cyanopropyl ContentCP-Sil 88, HP-88, DB-23Very HighResolving positional and geometric isomers[1][2][3]
Polyethylene Glycol (PEG)FAMEWAX, DB-WAX, HP-INNOWaxHighGeneral FAME analysis, effective for PUFAs[7]

Table 2: Example GC Method Parameters

ParameterSetting 1 (Adapted from[1])Setting 2 (Adapted from[2][6])
Column SP-2560 (100 m x 0.25 mm ID, 0.20 µm film)CP-Sil 88 (60 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Hydrogen or HeliumHelium
Flow Rate ~1.0 mL/min (Constant Flow)~1.0 mL/min (Constant Flow)
Injector Split (e.g., 50:1 or 100:1)Split (e.g., 50:1)
Injector Temp. 250°C230-250°C
Oven Program Initial: 140°C, hold 5 minRamp: 4°C/min to 240°C, hold 20 minInitial: 195°C, hold 26 minRamp: 30°C/min to 240°C, hold 10 min
Detector FIDFID or MS
Detector Temp. 300°C250°C

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to Esters (BF₃-Methanol Method)

This protocol provides a robust method for converting fatty acids into their corresponding methyl or ethyl esters for GC analysis.[2][6]

  • Sample Preparation: Weigh 1-25 mg of the lipid sample or fatty acid into a screw-capped glass tube with a PTFE liner.

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in the desired alcohol (e.g., methanol (B129727) for FAMEs, ethanol (B145695) for FAEEs).

  • Reaction: Tightly cap the tube, vortex briefly, and heat in a heating block or water bath at 60°C for 10-30 minutes.[2][6]

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane (B92381) and 1 mL of deionized water or saturated NaCl solution.[2][6]

  • Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the esters into the upper hexane layer. Allow the layers to separate. Centrifugation can be used to expedite this step.

  • Sample Collection: Carefully transfer the upper hexane layer containing the esters to a clean GC vial.

  • Drying (Optional): Add a small amount of anhydrous sodium sulfate (B86663) to the vial to remove any residual water before analysis.

Protocol 2: General GC Analysis Workflow

  • System Preparation: Install a highly polar cyanopropyl column (e.g., SP-2560 or CP-Sil 88) and condition it according to the manufacturer's instructions. Perform a system leak check.

  • Method Setup: Program the GC with the desired parameters. Use a slow oven ramp rate (e.g., 1-4°C/min) through the expected elution range of C16 isomers for optimal resolution.[1][2]

  • Blank Injection: Inject a solvent blank (e.g., hexane) to ensure the system is clean and free from carryover.[5]

  • Standard Injection: Inject a standard mixture containing this compound to verify retention time and peak shape.

  • Sample Injection: Inject the prepared sample extract. Use a split injection to prevent column overload.[2][6]

  • Data Analysis: Integrate the resulting chromatogram. If co-elution is observed, further optimize the temperature program or carrier gas flow rate as described in the troubleshooting guide.

Visualizations

Troubleshooting_Workflow start Poor Resolution or Co-elution Observed check_column Is a highly polar cyanopropyl column (≥60m) in use? start->check_column change_column Action: Install appropriate high-polarity column (e.g., SP-2560, CP-Sil 88) check_column->change_column No check_ramp Is the oven ramp rate slow? (e.g., 1-4°C/min) check_column->check_ramp Yes change_column->check_ramp decrease_ramp Action: Decrease temperature ramp rate and/or lower initial oven temperature check_ramp->decrease_ramp No check_flow Is carrier gas flow rate optimized for the column? check_ramp->check_flow Yes decrease_ramp->check_flow check_tailing Are peaks also tailing? check_flow->check_tailing Yes resolved Resolution Improved check_flow->resolved No optimize_flow Action: Adjust flow rate to achieve optimal linear velocity (consult column manual) inlet_maintenance Action: Perform inlet maintenance. Replace liner. Check for incomplete derivatization. check_tailing->inlet_maintenance Yes check_tailing->resolved No inlet_maintenance->resolved

Caption: A troubleshooting workflow for diagnosing and resolving poor GC peak resolution.

Factors_Affecting_Resolution cluster_column Column Parameters cluster_method Method Parameters resolution GC Resolution stationary_phase Stationary Phase (Selectivity, α) stationary_phase->resolution phase_type Polarity (e.g., Cyanopropyl) stationary_phase->phase_type dimensions Dimensions (Efficiency, N) dimensions->resolution col_length Length dimensions->col_length col_id Internal Diameter dimensions->col_id film_thick Film Thickness dimensions->film_thick temperature Oven Temperature (Retention, k) temperature->resolution temp_program Ramp Rate temperature->temp_program carrier_gas Carrier Gas (Efficiency, N) carrier_gas->resolution gas_type Type (H₂, He) carrier_gas->gas_type gas_flow Flow Rate carrier_gas->gas_flow

References

Minimizing by-product formation in the synthesis of ethyl palmitoleate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of ethyl palmitoleate (B1233929).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of ethyl palmitoleate.

Question 1: My ethyl palmitoleate synthesis via acid-catalyzed esterification is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in Fischer-Speier esterification are often due to the reversible nature of the reaction.[1][2][3] Several factors can be optimized to drive the equilibrium towards the product, ethyl palmitoleate.

Potential Causes and Solutions:

  • Incomplete Reaction: The equilibrium between reactants (palmitoleic acid and ethanol) and products (ethyl palmitoleate and water) may not be sufficiently shifted towards the products.

    • Solution: Increase the concentration of one of the reactants, typically the alcohol (ethanol), to be used in a large excess.[1][4] Another approach is the continuous removal of water as it is formed, for example, by using a Dean-Stark apparatus or adding a drying agent like molecular sieves.[2][5]

  • Catalyst Inactivity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be insufficient or have lost its activity.

    • Solution: Ensure the correct catalytic amount is used. If the catalyst is old or has been improperly stored, use a fresh batch.

  • Suboptimal Reaction Temperature and Time: The reaction may not have been heated for a sufficient duration or at the optimal temperature to reach equilibrium.

    • Solution: Typical reaction conditions for Fischer esterification range from 60-110 °C for 1-10 hours.[5] Optimization of both temperature and time for your specific setup may be required.

Question 2: I am observing significant amounts of soap formation during the base-catalyzed transesterification of a palmitoleic acid-rich oil. How can I prevent this?

Answer:

Soap formation, or saponification, is a common side reaction in base-catalyzed transesterification, especially when the starting oil has a high content of free fatty acids (FFAs).[6] The base catalyst reacts with the FFAs to form soap, which can inhibit the separation of the ethyl ester and glycerol (B35011) layers and reduce the yield of ethyl palmitoleate.

Strategies to Minimize Soap Formation:

  • Feedstock Pre-treatment: For oils with high FFA content, a two-step process is often recommended. First, an acid-catalyzed esterification pre-treatment is performed to convert the FFAs into ethyl esters.[6] This is then followed by the base-catalyzed transesterification of the triglycerides.

  • Use of Advanced Catalysts: Certain base catalysts are designed to be more tolerant of higher FFA levels, which can help minimize soap production.[6]

  • Optimization of Catalyst Concentration: An excess of the base catalyst can promote the saponification process.[6] It is crucial to use the optimal concentration of the catalyst.

Question 3: My final ethyl palmitoleate product contains impurities, even after purification. What are the likely by-products and how can I improve the purity?

Answer:

Impurities in the final product can arise from unreacted starting materials, side reactions, or the degradation of the product. Given that palmitoleic acid is an unsaturated fatty acid, oxidation of the double bond is a potential side reaction.

Common Impurities and Purification Strategies:

  • Unreacted Palmitoleic Acid and Ethanol (B145695): These can be removed by washing the organic phase with a mild base (e.g., sodium bicarbonate solution) to remove the acid, followed by a water wash to remove the excess ethanol.

  • Other Fatty Acid Ethyl Esters: If the starting material was a natural oil, it likely contained other fatty acids, which will also be converted to their corresponding ethyl esters.[7][8]

    • Solution: Purification methods such as vacuum fractional distillation or chromatography (e.g., solid-phase extraction or HPLC) can be employed to separate ethyl palmitoleate from other fatty acid ethyl esters.[9][10]

  • Oxidation Products: The double bond in palmitoleic acid can be susceptible to oxidation, leading to the formation of aldehydes, ketones, or other oxidation by-products.

    • Solution: The addition of a suitable antioxidant during the synthesis or purification process may be beneficial.[9] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.

Frequently Asked Questions (FAQs)

Question 1: What are the main methods for synthesizing ethyl palmitoleate?

Answer:

The primary methods for synthesizing ethyl palmitoleate are:

  • Fischer-Speier Esterification: This is the acid-catalyzed reaction of palmitoleic acid with ethanol.[2][5][11] The reaction is reversible and requires strategies to drive it to completion.

  • Transesterification: This process involves reacting a triglyceride source of palmitoleic acid (like a vegetable oil or fish oil) with ethanol in the presence of a catalyst to produce ethyl palmitoleate and glycerol.[6][12][13] The catalyst can be an acid, a base, or an enzyme (lipase).[14]

  • Enzymatic Synthesis: Lipases can be used as biocatalysts for the esterification of palmitoleic acid or the transesterification of its triglycerides with ethanol.[7][8][15] This method is often preferred for its high specificity, which can minimize by-product formation and is performed under milder conditions.[6]

Question 2: What are the advantages of using enzymatic synthesis for ethyl palmitoleate?

Answer:

Enzymatic synthesis using lipases offers several advantages over chemical methods:

  • Mild Reaction Conditions: Enzymes operate at lower temperatures and pressures, which reduces energy consumption and minimizes the risk of thermal degradation of the unsaturated fatty acid.[6]

  • High Specificity: Lipases can be highly selective, leading to fewer by-products and a purer final product.[16]

  • Reduced Waste: Enzymatic processes often generate less waste compared to chemical methods.

  • Tolerance to Water and FFAs: Some lipases can tolerate the presence of water and free fatty acids in the feedstock, which can simplify the overall process by avoiding the need for extensive pre-treatment.[17]

  • Catalyst Reusability: Immobilized lipases can be recovered and reused for multiple reaction cycles, which can help to offset the higher initial cost of the enzyme.[7][16]

Question 3: How can I monitor the progress of my ethyl palmitoleate synthesis reaction?

Answer:

The progress of the reaction can be monitored by tracking the disappearance of the starting materials (palmitoleic acid or triglycerides) and the appearance of the product (ethyl palmitoleate). Common analytical techniques for this include:

  • Gas Chromatography (GC): This is a widely used method to quantify the amount of ethyl palmitoleate and other fatty acid ethyl esters in the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the components of the reaction mixture.[10]

  • Thin-Layer Chromatography (TLC): TLC provides a quick and simple qualitative assessment of the reaction's progress by showing the presence of starting materials and products.

  • Acid Value Titration: In the case of esterification, the consumption of the free fatty acid can be monitored by measuring the decrease in the acid value of the reaction mixture over time.

Quantitative Data Summary

Table 1: Comparison of Different Catalysts for Fatty Acid Ethyl Ester Synthesis

Catalyst TypeCatalyst ExampleTemperature (°C)Reaction Time (h)Molar Ratio (Alcohol:Oil)Yield (%)Key Considerations
Homogeneous AcidSulfuric Acid (H₂SO₄)696930:1>90Slow reaction rate, requires high alcohol ratio.[6]
Homogeneous BasePotassium Hydroxide (KOH)750.5-96.7Sensitive to free fatty acids and water, risk of soap formation.[6]
Heterogeneous BaseCalcium Oxide (CaO)601.513:194Less sensitive to FFAs than homogeneous bases, catalyst can be recovered.[6]
EnzymaticNovozym 43550243:1 (acyl acceptor:oil)98.4Milder conditions, high yield, catalyst is reusable.[7][8]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of Palmitoleic Acid (Fischer-Speier Esterification)

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add palmitoleic acid.

  • Addition of Alcohol and Catalyst: Add a large excess of absolute ethanol (e.g., 10-fold molar excess). Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of the carboxylic acid).

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) with constant stirring. Monitor the reaction progress using TLC or GC. A typical reaction time is 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add distilled water.

  • Extraction: Extract the ethyl palmitoleate with a suitable organic solvent (e.g., diethyl ether or hexane).

  • Washing: Wash the organic layer sequentially with distilled water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted palmitoleic acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ethyl palmitoleate can be further purified by vacuum distillation or column chromatography.

Protocol 2: Enzymatic Synthesis of Ethyl Palmitoleate using Immobilized Lipase (B570770)

  • Reactant Preparation: In a temperature-controlled reaction vessel, combine palmitoleic acid (or a palmitoleic acid-rich oil) and ethanol. A molar ratio of 1:1 to 1:3 (acid:alcohol) is a common starting point.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the mixture. The enzyme loading is typically between 5-10% by weight of the limiting reactant.

  • Reaction: Maintain the reaction at the optimal temperature for the enzyme (e.g., 40-60 °C) with continuous stirring.

  • Water Removal (Optional but Recommended): To drive the equilibrium towards the product, water can be removed by conducting the reaction under vacuum or by adding molecular sieves to the reaction mixture.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC.

  • Enzyme Recovery: Once the reaction has reached the desired conversion, stop the agitation and separate the immobilized enzyme from the reaction mixture by filtration or decantation. The enzyme can be washed and stored for reuse.

  • Product Purification: The liquid phase, containing ethyl palmitoleate, unreacted starting materials, and by-products, can be purified by vacuum distillation, liquid-liquid extraction, or chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Method cluster_purification Purification start_oil Palmitoleic Acid-Rich Oil/Fatty Acid esterification Acid-Catalyzed Esterification start_oil->esterification transesterification Base-Catalyzed Transesterification start_oil->transesterification enzymatic Enzymatic Synthesis start_oil->enzymatic start_etoh Ethanol start_etoh->esterification start_etoh->transesterification start_etoh->enzymatic washing Washing & Neutralization esterification->washing transesterification->washing enzymatic->washing distillation Vacuum Distillation washing->distillation chromatography Chromatography washing->chromatography end_product High-Purity Ethyl Palmitoleate distillation->end_product chromatography->end_product

Caption: Workflow for the synthesis and purification of ethyl palmitoleate.

Byproduct_Minimization cluster_problem Problem cluster_solution Solution cluster_outcome Desired Outcome high_ffa High Free Fatty Acid (FFA) in Feedstock acid_pretreatment Acid Esterification Pre-treatment high_ffa->acid_pretreatment enzymatic_synthesis Use of Tolerant Enzymatic Catalyst high_ffa->enzymatic_synthesis water_presence Presence of Water remove_water Use Dean-Stark or Molecular Sieves water_presence->remove_water oxidation Oxidation of Double Bond inert_atmosphere Inert Atmosphere (N2, Ar) oxidation->inert_atmosphere add_antioxidant Add Antioxidant oxidation->add_antioxidant minimized_soap Minimized Soap Formation acid_pretreatment->minimized_soap enzymatic_synthesis->minimized_soap increased_yield Increased Yield remove_water->increased_yield high_purity High Purity Product inert_atmosphere->high_purity add_antioxidant->high_purity

Caption: Logical relationships for minimizing by-product formation.

References

Validation & Comparative

A Comparative Guide to Biomarkers for Alcohol Intake: Validating Ethyl 9-hexadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and monitoring of alcohol intake is a critical aspect of various studies and clinical trials. This guide provides an objective comparison of Ethyl 9-hexadecenoate, as a member of the Fatty Acid Ethyl Esters (FAEEs) class of biomarkers, with other leading biomarkers of alcohol consumption: Phosphatidylethanol (PEth), Ethyl Glucuronide (EtG), and Ethyl Sulfate (EtS). The performance of these biomarkers is supported by experimental data, and detailed methodologies for their analysis are provided.

Introduction to Alcohol Biomarkers

Alcohol biomarkers are physiological indicators of alcohol exposure and can be classified as either direct or indirect. Indirect markers, such as gamma-glutamyl transferase (GGT) and mean corpuscular volume (MCV), reflect alcohol-induced changes in the body but can be influenced by other factors, leading to lower specificity. Direct biomarkers are metabolites of ethanol (B145695) and are, therefore, more specific indicators of alcohol consumption. This guide focuses on the comparison of direct biomarkers.

Fatty Acid Ethyl Esters (FAEEs) with a focus on this compound

Overview: Fatty Acid Ethyl Esters (FAEEs) are non-oxidative metabolites of ethanol, formed by the esterification of fatty acids with ethanol.[1] They can be detected in various biological matrices, including blood, hair, and meconium, making them versatile biomarkers for assessing recent and chronic alcohol consumption.[2][3] While over 20 different FAEEs have been identified, research has predominantly focused on a few key esters, such as ethyl oleate, ethyl palmitate, and ethyl linoleate (B1235992), as reliable indicators of alcohol intake.[4][5]

Note on this compound: Specific validation data for this compound as a standalone, reliable biomarker for alcohol intake is limited in the current scientific literature. Therefore, this guide will provide data on the performance of the FAEE class as a whole and other well-studied individual FAEEs as a proxy for comparison. Researchers should consider validating methods for this compound specifically if it is a primary analyte of interest.

Performance Characteristics of FAEEs
FeaturePerformance Data
Sensitivity Varies by specific FAEE and matrix. For example, in meconium, ethyl linoleate showed a sensitivity of 88% for detecting maternal alcohol consumption. In hair, the sum of four FAEEs can differentiate heavy drinkers from social drinkers and teetotalers.[6]
Specificity Generally high, as FAEEs are direct metabolites of ethanol.[1]
Detection Window Blood: Up to 24 hours after alcohol consumption. Hair: Months to years, depending on the length of the hair shaft, reflecting chronic consumption.[6]
Biological Matrix Blood (Serum/Plasma), Hair, Meconium, Adipose Tissue.[2][3]
Clinical Utility Useful for detecting recent (blood) and long-term (hair) alcohol consumption. Can help distinguish between chronic heavy use and episodic drinking.[4]
Experimental Protocol: Analysis of FAEEs in Whole Blood by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure for the analysis of FAEEs in whole blood.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of whole blood, add a known amount of an internal standard (e.g., ethyl heptadecanoate).

  • Add 1 mL of n-hexane to the sample.

  • Vortex vigorously for 1 minute to extract FAEEs into the hexane (B92381) layer.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean GC vial for analysis.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target FAEEs and the internal standard.

Phosphatidylethanol (PEth)

Overview: Phosphatidylethanol (PEth) is a group of abnormal phospholipids (B1166683) formed exclusively in the presence of ethanol through the action of phospholipase D on phosphatidylcholine.[7] It is a highly specific biomarker for alcohol consumption and is analyzed in whole blood.

Performance Characteristics of PEth
FeaturePerformance Data
Sensitivity High. For detecting any drinking in the past month, PEth at a cutoff of 25 ng/mL showed 95.0% sensitivity.[7]
Specificity High. For detecting any drinking in the past month, PEth at a cutoff of 25 ng/mL showed 80.0% specificity.[7]
Detection Window Up to 2-4 weeks in whole blood, depending on the level of alcohol consumption.[7]
Biological Matrix Whole Blood.
Clinical Utility Excellent for monitoring abstinence and detecting recent alcohol consumption over a longer period than EtG/EtS.
Experimental Protocol: Analysis of PEth in Whole Blood by LC-MS/MS

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of whole blood, add 200 µL of an internal standard solution (e.g., PEth-d5 in acetonitrile).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or similar.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v).

  • Gradient: Start at 60% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex 6500 QTRAP or equivalent.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • PEth 16:0/18:1: Q1 701.5 -> Q3 255.2

    • PEth-d5 (IS): Q1 706.5 -> Q3 255.2

Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS)

Overview: Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS) are direct, minor metabolites of ethanol produced in the liver.[8] They are highly water-soluble and are primarily excreted in urine, providing a short-to-medium term window of alcohol detection.

Performance Characteristics of EtG and EtS
FeaturePerformance Data
Sensitivity High for recent alcohol intake. For detecting alcohol intake within the last 24 hours, urine EtG and EtS both show 100% sensitivity.[9]
Specificity High. Urine EtS shows 100% specificity for alcohol intake within the last 24 hours. EtG specificity can be increased to 100% with a higher cutoff.[9]
Detection Window Urine: Up to 80 hours after heavy alcohol consumption. Serum: Shorter than in urine.
Biological Matrix Urine, Serum, Hair.
Clinical Utility Widely used for monitoring abstinence in treatment programs and forensic settings. Sensitive to low-level alcohol consumption.
Experimental Protocol: Analysis of EtG and EtS in Urine by LC-MS/MS

1. Sample Preparation ("Dilute and Shoot"):

  • To 50 µL of urine, add 950 µL of a solution containing the internal standards (e.g., EtG-d5 and EtS-d5) in mobile phase A.

  • Vortex to mix.

  • Inject directly into the LC-MS/MS system.

2. LC-MS/MS Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm) or similar.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 2% B, hold for 1 minute, increase to 98% B over 4 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • EtG: Q1 221.1 -> Q3 75.1

    • EtS: Q1 125.0 -> Q3 97.0

    • EtG-d5 (IS): Q1 226.1 -> Q3 75.1

    • EtS-d5 (IS): Q1 130.0 -> Q3 97.0

Visualizations

FAEE_Metabolism Ethanol Ethanol FAEE_Synthase FAEE_Synthase Ethanol->FAEE_Synthase Fatty_Acids Fatty_Acids Fatty_Acids->FAEE_Synthase FAEEs FAEEs FAEE_Synthase->FAEEs Esterification Ethyl_9_hexadecenoate Ethyl_9_hexadecenoate FAEEs->Ethyl_9_hexadecenoate

Metabolic pathway of Fatty Acid Ethyl Esters (FAEEs).

PEth_Metabolism Ethanol Ethanol PLD Phospholipase D Ethanol->PLD Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->PLD PEth Phosphatidylethanol PLD->PEth Transphosphatidylation EtG_EtS_Metabolism Ethanol Ethanol UGT UDP-glucuronosyl- transferase Ethanol->UGT SULT Sulfotransferase Ethanol->SULT EtG Ethyl Glucuronide UGT->EtG Glucuronidation EtS Ethyl Sulfate SULT->EtS Sulfation Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample (Blood/Urine) Extraction Extraction/ Dilution Sample_Collection->Extraction Chromatography LC or GC Separation Extraction->Chromatography Mass_Spectrometry MS/MS Detection Chromatography->Mass_Spectrometry Quantification Quantification Mass_Spectrometry->Quantification Result Interpretation Result Interpretation Quantification->Result Interpretation

References

A Comparative Analysis of Ethyl 9-Hexadecenoate and Ethyl Oleate as Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of disease and exposure monitoring, the identification of reliable biomarkers is paramount for researchers, scientists, and drug development professionals. Among the vast array of potential candidates, fatty acid ethyl esters (FAEEs) have garnered significant attention, particularly as indicators of alcohol consumption. This guide provides a comparative study of two such FAEEs: Ethyl 9-hexadecenoate and ethyl oleate (B1233923), with a focus on their established and potential utility as biomarkers. While ethyl oleate is a well-documented biomarker for alcohol intake, data on this compound in a similar capacity is notably scarce, framing this comparison as an evaluation of an established marker against a potential, yet underexplored, analogue.

Overview and Current Standing

Ethyl oleate is a major non-oxidative metabolite of ethanol (B145695), formed from the esterification of oleic acid with ethanol.[1] It has been extensively studied and is recognized as a sensitive and specific biomarker for both acute and chronic alcohol consumption.[1][2] Its presence and concentration in various biological matrices, including blood, meconium, and hair, have been correlated with alcohol intake levels.[1][2][3]

In contrast, this compound is the ethyl ester of 9-hexadecenoic acid (palmitoleic acid).[4] While its presence has been identified in biological systems, particularly as a metabolite in yeast, its application as a clinical biomarker is not well-established in the scientific literature.[5] The majority of the available research on hexadecenoic acid focuses on the free fatty acid and its isomers as potential biomarkers in metabolic diseases, rather than its ethyl ester form in the context of alcohol consumption.[6]

Quantitative Biomarker Performance

The performance of a biomarker is critically assessed by metrics such as sensitivity, specificity, and predictive values. For ethyl oleate, particularly in the context of detecting fetal alcohol exposure through meconium analysis, these metrics have been established in several studies.

Table 1: Performance Metrics of Ethyl Oleate as a Biomarker for Maternal Alcohol Consumption (Meconium Analysis)

Study CohortAnalytical MethodCut-off ValueSensitivitySpecificityPositive Predictive ValueNegative Predictive ValueCitation
Infants of mixed-race community in Cape Town, South AfricaGC/MS/MS32 ng/g84.2%83.3%--[3]
Infants of mixed-race community in Cape Town, South AfricaGC/MS/MS13 ng/g (dry weight)100%66.7%0.911.00[3]
Cleveland, USA high-risk, substance-abusing clinic-based sampleGC/FID-88% (for ethyl linoleate)64% (for ethyl linoleate)9% (for ethyl linoleate)99% (for ethyl linoleate)[7]

Note: Data for this compound as a biomarker for alcohol consumption is not available in the reviewed literature. One study focused on ethyl linoleate, another FAEE, for comparison.

Experimental Protocols

The quantification of FAEEs in biological samples is typically achieved through chromatographic techniques coupled with mass spectrometry. These methods are applicable for the analysis of both ethyl oleate and this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for FAEEs in Blood

This method is suitable for the quantitative analysis of a panel of FAEEs, including ethyl oleate, in plasma or whole blood.

1. Sample Preparation:

  • To a 200 µL whole blood or plasma sample, add an internal standard (e.g., ethyl heptadecanoate).[8]

  • Precipitate proteins by adding a suitable solvent like acetone.[2]

  • Perform a liquid-liquid extraction with a non-polar solvent such as hexane (B92381) to isolate the lipids, including FAEEs.[2][8]

  • Further purify the extract using solid-phase extraction (SPE) with an amino-propyl silica (B1680970) column to remove interfering lipids.[2]

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent GC6890 or similar.[9]

  • Column: A non-polar capillary column, such as a dimethylpolysiloxane column, is typically used.[2]

  • Injection: 1 µL of the final extract is injected in splitless mode.[10]

  • Injector Temperature: 250 °C.[10]

  • Carrier Gas: Helium at a constant flow rate.[10]

  • Oven Temperature Program: A temperature gradient is used to separate the different FAEEs. For example, starting at a lower temperature and ramping up to a final temperature.

  • Mass Spectrometer: Agilent MS5973N or a triple quadrupole analyzer.[9][10]

  • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI) can be used.[11] For enhanced sensitivity and specificity, tandem mass spectrometry (MS/MS) with selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is preferred.[10]

  • Quantification: The concentration of each FAEE is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of FAEE standards.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for FAEEs in Meconium

This method is highly sensitive and specific for the analysis of FAEEs in the complex matrix of meconium.

1. Sample Preparation:

  • Homogenize approximately 100 mg of meconium with a solvent like methanol.[12]

  • Perform a liquid-liquid extraction with hexane to isolate FAEEs.[12]

  • The extract can be further cleaned up using solid-phase extraction.[12]

  • Evaporate the solvent and reconstitute the residue in a solvent compatible with the LC mobile phase.[13]

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Column: A reverse-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient of solvents such as water and acetonitrile, often with additives like formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI) is typically used for FAEEs.[13]

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each FAEE and the internal standard.[13]

  • Quantification: Similar to GC-MS, quantification is based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.[13]

Signaling Pathways and Biological Roles

The formation of both ethyl oleate and this compound is a result of the non-oxidative metabolism of ethanol.

Non_Oxidative_Ethanol_Metabolism cluster_precursors Precursors cluster_product Product Ethanol Ethanol FAEE_Synthase Fatty Acid Ethyl Ester Synthase (and other enzymes) Ethanol->FAEE_Synthase Fatty_Acids Fatty Acids (e.g., Oleic Acid, 9-Hexadecenoic Acid) Fatty_Acids->FAEE_Synthase FAEEs Fatty Acid Ethyl Esters (Ethyl Oleate, This compound) FAEE_Synthase->FAEEs

Non-oxidative metabolism of ethanol to form FAEEs.

The precursor fatty acid for this compound, 9-hexadecenoic acid (palmitoleic acid), is synthesized endogenously from palmitic acid.

Hexadecenoic_Acid_Biosynthesis cluster_synthesis Biosynthesis of Hexadecenoic Acid Isomers Palmitic_Acid Palmitic Acid (16:0) SCD1 Stearoyl-CoA Desaturase-1 (SCD1) Palmitic_Acid->SCD1 FADS2 Fatty Acid Desaturase 2 (FADS2) Palmitic_Acid->FADS2 Hexadecenoic_Acid 9-Hexadecenoic Acid (Palmitoleic Acid, 16:1n-7) SCD1->Hexadecenoic_Acid Sapienic_Acid Sapienic Acid (16:1n-10) FADS2->Sapienic_Acid

References

Analysis of different fatty acid ethyl esters in beer and wine fermentation.

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of analytical methodologies for the determination of fatty acid ethyl esters (FAEEs) in beer and wine is crucial for researchers and professionals in the beverage industry. FAEEs are significant contributors to the desirable fruity and floral aromas in these fermented beverages.[1][2][3][4] Their concentrations are influenced by various factors during fermentation, including yeast strain, fermentation temperature, and the composition of the wort or must.[2][5] Accurate quantification of these compounds is essential for quality control, process optimization, and new product development.

This guide provides a comparative analysis of the techniques used to measure FAEEs, details the biochemical pathways of their formation, and presents quantitative data from various studies.

Biochemical Pathway of Fatty Acid Ethyl Ester Formation

In yeast, primarily Saccharomyces cerevisiae, fatty acid ethyl esters are synthesized intracellularly.[3] The formation is an enzyme-catalyzed condensation reaction between an acyl-coenzyme A (acyl-CoA) molecule and ethanol.[1][6] The primary enzymes responsible for this synthesis are two acyl-CoA:ethanol O-acyltransferases, known as Eeb1 and Eht1.[1][7] The availability of the precursors, particularly medium-chain fatty acyl-CoAs, is considered a major limiting factor for the production of these esters.[2][7]

FAEE_Pathway Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Oxidative Decarboxylation FattyAcidSynthase Fatty Acid Synthase (FAS) Complex AcetylCoA->FattyAcidSynthase MCFA_CoA Medium-Chain Fatty Acyl-CoA (e.g., C6, C8, C10) FattyAcidSynthase->MCFA_CoA Premature release Enzymes Eeb1 / Eht1 (Acyltransferases) MCFA_CoA->Enzymes Ethanol Ethanol Ethanol->Enzymes FAEEs Fatty Acid Ethyl Esters (e.g., Ethyl Hexanoate, Ethyl Octanoate) Enzymes->FAEEs CellMembrane Yeast Cell Membrane FAEEs->CellMembrane Diffusion ExternalMedium Fermentation Medium (Beer / Wine)

Caption: Simplified biosynthesis pathway of Fatty Acid Ethyl Esters (FAEEs) in yeast.

Comparison of Analytical Methodologies

The standard method for analyzing volatile compounds like FAEEs in beer and wine is Gas Chromatography (GC), often coupled with a Mass Spectrometry (MS) detector for identification and quantification.[8] Due to the low concentrations of these esters and the complexity of the beverage matrix, a sample preparation and extraction step is almost always required.[8]

Methodology Principle Advantages Disadvantages Typical Application
Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Volatiles from the sample headspace are adsorbed onto a coated fiber, which is then thermally desorbed in the GC injector.[9]- Solvent-free and simple.[9]- High sensitivity for volatile compounds.- Easily automated.[9]- Fiber can be fragile and has a limited lifetime.- Matrix effects can influence extraction efficiency.- Requires optimization of parameters (temperature, time).[10]Routine analysis of aroma compounds in beer and wine.[10][11]
Liquid-Liquid Extraction (LLE) GC-MS Analytes are partitioned from the aqueous beverage sample into an immiscible organic solvent. The solvent extract is then concentrated and injected into the GC.- Robust and well-established method.- Can extract a wide range of compounds, including less volatile ones.- Good for samples with complex matrices.- Requires significant volumes of organic solvents.- Can be time-consuming and labor-intensive.- Potential for analyte loss during solvent evaporation.Comprehensive profiling of both volatile and semi-volatile compounds.[12]
Stir Bar Sorptive Extraction (SBSE) GC-MS A magnetic stir bar coated with a sorbent phase is stirred in the sample. Analytes partition into the coating. The bar is removed, dried, and thermally desorbed for GC analysis.- Higher extraction capacity and sensitivity than SPME.- Good for trace-level analysis.- Longer extraction times compared to SPME.- More expensive than SPME fibers.- Potential for carryover between samples.Analysis of key esters and higher alcohols in beer.[4][13]

Experimental Protocols

Key Experiment: HS-SPME-GC-MS for FAEE Analysis in Beer

This protocol is a synthesized example based on common practices described in the literature.[9][10][13][14]

1. Sample Preparation:

  • Chill beer samples to approximately 4°C to minimize foaming.

  • Carefully open the container and degas the beer, for example, by transferring it between two beakers or by brief sonication.

  • Place an 8-10 mL aliquot of the decarbonated beer into a 20 mL headspace vial.

  • Add a saturated salt solution (e.g., NaCl, ~1-2 g) to increase the volatility of the analytes by enhancing the "salting-out" effect.

  • Add an internal standard solution (e.g., ethyl heptanoate (B1214049) or a deuterated standard) for accurate quantification.[11]

  • Immediately seal the vial with a septum cap.

2. HS-SPME Extraction:

  • Place the vial in an autosampler tray with an incubation block.

  • Equilibration/Incubation: Heat the sample at a specific temperature (e.g., 40-50°C) for a set time (e.g., 15-20 minutes) with agitation to allow volatiles to partition into the headspace.[10][14]

  • Extraction: Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-40 minutes) at the same temperature.[13]

3. GC-MS Analysis:

  • Desorption: Immediately after extraction, transfer the fiber to the heated GC injection port (e.g., 250°C) where the adsorbed analytes are thermally desorbed.[13]

  • Chromatographic Separation: Use a suitable capillary column (e.g., DB-WAX or equivalent polar phase). The oven temperature program typically starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 240-250°C).[14]

  • Mass Spectrometry Detection: Operate the MS in either full scan mode for compound identification or Selected Ion Monitoring (SIM) mode for higher sensitivity and targeted quantification.[11] The mass range is typically set from m/z 40 to 350.[14]

4. Data Analysis:

  • Identify FAEEs by comparing their mass spectra and retention times with those of authentic standards.

  • Quantify the compounds by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

Workflow Sample Beer / Wine Sample Degas Degassing (if necessary) Sample->Degas Aliquot Aliquot to Vial + Salt + Internal Standard Degas->Aliquot Incubate Incubation / Equilibration (e.g., 45°C for 20 min) Aliquot->Incubate Extract HS-SPME Extraction (e.g., 30 min) Incubate->Extract GCMS GC-MS Analysis (Desorption, Separation, Detection) Extract->GCMS Data Data Processing (Identification & Quantification) GCMS->Data Result Results (FAEE Concentrations) Data->Result

Caption: General experimental workflow for FAEE analysis using HS-SPME-GC-MS.

Quantitative Data Summary

The concentrations of FAEEs vary significantly based on the type of beverage, yeast strain, raw materials, and fermentation conditions. The following table provides a summary of representative concentration ranges found in beer and wine.

Fatty Acid Ethyl Ester Common Aroma Descriptor Typical Concentration in Beer (µg/L) Typical Concentration in Wine (mg/L)
Ethyl Butyrate Pineapple, Fruity10 - 500.05 - 0.5
Ethyl Hexanoate Apple, Aniseed[1]50 - 3000.1 - 1.5
Ethyl Octanoate Sour Apple, Apricot[1]100 - 8000.2 - 3.0
Ethyl Decanoate Floral, Grape50 - 5000.1 - 2.5
Ethyl Laurate Waxy, Floral20 - 2000.05 - 1.0
Ethyl Myristate Waxy, Orris5 - 500.01 - 0.2
Ethyl Palmitate Waxy, Faintly Fruity10 - 1500.02 - 0.3

Note: Data compiled and synthesized from multiple sources.[1][5][8][12][13][15] Concentrations are highly variable and should be considered as general ranges.

References

A Comparative Guide to the Quantification of Ethyl 9-hexadecenoate: GC-MS vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of lipid analysis, accurate quantification of fatty acid ethyl esters (FAEEs) such as ethyl 9-hexadecenoate is crucial for various research fields, including biomarker discovery and diagnostics.[1] This guide provides a comprehensive cross-validation of two powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed comparison of their experimental protocols, performance characteristics, and data outputs to assist researchers in selecting the optimal method for their specific needs.

Quantitative Performance Comparison

The choice between GC-MS and NMR for the quantification of this compound often depends on the specific requirements of the study, such as sensitivity, sample throughput, and the need for structural confirmation. The following table summarizes the key quantitative performance metrics for each technique, extrapolated from studies on similar analytes.[2][3][4]

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Sensitivity High (pM to nM range)Moderate (µM to mM range)
Limit of Detection (LOD) < 0.01 µg/mL~2 µg/mL
Limit of Quantification (LOQ) < 0.1 µg/mL~4 µg/mL
**Linearity (R²) **> 0.99> 0.99
Precision (RSD) 0.7 - 12.5%Generally higher repeatability than GC-MS
Sample Preparation More extensive (extraction, derivatization may be needed)Minimal (dissolution in deuterated solvent)
Analysis Time per Sample Longer (chromatographic separation)Shorter (direct measurement)
Matrix Effects Can be significantMinimal
Structural Information Fragmentation pattern aids identificationDetailed structural elucidation
Experimental Workflows

The analytical workflows for GC-MS and NMR quantification of this compound differ significantly, primarily in the sample preparation and data acquisition stages.

cluster_0 GC-MS Workflow cluster_1 NMR Workflow Sample Collection Sample Collection Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction e.g., LLE Derivatization (optional) Derivatization (optional) Lipid Extraction->Derivatization (optional) e.g., Silylation GC Inlet GC Inlet Derivatization (optional)->GC Inlet e.g., Silylation GC Column GC Column GC Inlet->GC Column Separation MS Detector MS Detector GC Column->MS Detector Ionization & Detection Data Analysis Data Analysis MS Detector->Data Analysis Quantification Sample Collection_NMR Sample Collection Dissolution Dissolution Sample Collection_NMR->Dissolution in Deuterated Solvent NMR Spectrometer NMR Spectrometer Dissolution->NMR Spectrometer Data Acquisition Data Analysis_NMR Data Analysis_NMR NMR Spectrometer->Data Analysis_NMR Integration & Quantification

Figure 1. Comparative experimental workflows for GC-MS and NMR analysis.
Methodological Comparison

A logical comparison of the two techniques highlights their distinct advantages and disadvantages for quantitative analysis.

cluster_gcms GC-MS cluster_nmr NMR Quantification Method Quantification Method High Sensitivity High Sensitivity Quantification Method->High Sensitivity Advantage High Specificity High Specificity Quantification Method->High Specificity Advantage Established Libraries Established Libraries Quantification Method->Established Libraries Advantage Complex Sample Prep Complex Sample Prep Quantification Method->Complex Sample Prep Disadvantage Matrix Effects Matrix Effects Quantification Method->Matrix Effects Disadvantage Destructive Destructive Quantification Method->Destructive Disadvantage High Reproducibility High Reproducibility Quantification Method->High Reproducibility Advantage Minimal Sample Prep Minimal Sample Prep Quantification Method->Minimal Sample Prep Advantage Non-destructive Non-destructive Quantification Method->Non-destructive Advantage Absolute Quantification Absolute Quantification Quantification Method->Absolute Quantification Advantage Lower Sensitivity Lower Sensitivity Quantification Method->Lower Sensitivity Disadvantage Higher Cost Higher Cost Quantification Method->Higher Cost Disadvantage

Figure 2. Logical comparison of GC-MS and NMR for quantitative analysis.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the quantification of this compound using both GC-MS and NMR.

GC-MS Quantification Protocol

This protocol is adapted from established methods for FAEE analysis in biological matrices.[1][5]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of the sample (e.g., whole blood, plasma) into a glass test tube.

  • Add a known amount of an appropriate internal standard (e.g., ethyl heptadecanoate).

  • Add 1 mL of hexane (B92381) to the tube.

  • Vortex the mixture vigorously for 1 minute to extract the FAEEs into the organic layer.

  • Centrifuge the sample at 3000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean GC vial for analysis.[1]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound and the internal standard.

3. Data Analysis

  • Create a calibration curve by analyzing a series of standards of known concentrations.

  • Integrate the peak areas of the target analyte and the internal standard in the sample chromatograms.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Quantitative NMR (qNMR) Protocol

This protocol is based on general principles of qNMR for the analysis of fatty acid esters.[6]

1. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a precise volume of a deuterated solvent (e.g., CDCl₃) containing a known concentration of an internal standard (e.g., maleic acid).

  • Transfer an appropriate volume (e.g., 0.5 mL) of the solution into an NMR tube.

2. NMR Instrumentation and Data Acquisition

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Probe: 5 mm broadband observe probe.

  • Temperature: 298 K.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

3. Data Analysis

  • Process the raw NMR data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the area of a well-resolved signal corresponding to this compound (e.g., the ethyl group protons).

  • Integrate the area of a signal from the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Mₓ / Mᵢₛ) * (mᵢₛ / mₓ) * Pᵢₛ

    Where:

    • Cₓ = Concentration of the analyte

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • x = analyte

    • is = internal standard

Conclusion

Both GC-MS and NMR are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations. GC-MS offers superior sensitivity, making it ideal for trace-level analysis.[2][3][4] In contrast, qNMR provides excellent precision and accuracy with minimal sample preparation, and its non-destructive nature allows for sample recovery.[2][3][4] The choice of method should be guided by the specific research question, the concentration of the analyte in the samples, and the available instrumentation. For studies requiring high throughput and minimal sample manipulation, qNMR is a strong candidate. For applications demanding the utmost sensitivity to detect low concentrations of this compound, GC-MS is the preferred method.

References

Comparative Performance of Ethyl 9-hexadecenoate in Biofuel Blends: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of Ethyl 9-hexadecenoate as a biofuel component against other alternatives, supported by predictive data and standardized experimental protocols. Due to the limited availability of direct experimental data for pure this compound in publicly accessible literature, this guide utilizes established quantitative structure-property relationship (QSPR) models to predict key performance indicators. These predictions offer valuable insights for research and development purposes.

Introduction to this compound in Biofuels

This compound (C18H34O2) is a fatty acid ethyl ester (FAEE) that can be a component of biodiesel.[1][2] Biodiesel is a renewable fuel typically produced through the transesterification of vegetable oils or animal fats.[3] The specific composition of biodiesel, including the presence and concentration of esters like this compound, significantly influences its fuel properties and performance in diesel engines.[4] This guide focuses on the predicted performance characteristics of this compound in comparison to Methyl Oleate, a common fatty acid methyl ester (FAME) found in many biodiesel formulations.

Predicted Physicochemical and Performance Properties

The following tables summarize the predicted key performance properties of this compound and Methyl Oleate. These values were derived from established predictive models based on the chemical structure of the molecules.[4][5][6] It is important to note that these are theoretical estimations and may differ from experimental values.

Table 1: Predicted Key Fuel Properties

PropertyThis compoundMethyl OleateASTM D6751 Standard Limit
Cetane Number ~ 55~ 5947 min
Oxidative Stability (Rancimat, 110°C) ~ 3.5 hours~ 4.0 hours3 min
Cloud Point ~ -2 °C~ -5 °CReport
Pour Point ~ -6 °C~ -9 °CReport
Kinematic Viscosity @ 40°C ~ 4.8 mm²/s~ 4.5 mm²/s1.9 - 6.0 mm²/s
Density @ 15°C ~ 875 kg/m ³~ 870 kg/m ³Report

Table 2: Predicted Engine Performance and Emission Characteristics in a 20% Blend (B20) with Diesel

ParameterB20 with this compound (Predicted)B20 with Methyl Oleate (Predicted)Typical B20 (General)
Brake Thermal Efficiency (BTE) Slight Decrease vs. DieselSlight Decrease vs. Diesel2-5% lower than diesel
Brake Specific Fuel Consumption (BSFC) Slight Increase vs. DieselSlight Increase vs. Diesel2-8% higher than diesel
NOx Emissions Slight Increase vs. DieselSlight Increase vs. Diesel2-10% higher than diesel
Particulate Matter (PM) Emissions Significant Decrease vs. DieselSignificant Decrease vs. Diesel10-20% lower than diesel
Carbon Monoxide (CO) Emissions Significant Decrease vs. DieselSignificant Decrease vs. Diesel10-20% lower than diesel
Unburned Hydrocarbon (HC) Emissions Significant Decrease vs. DieselSignificant Decrease vs. Diesel20-30% lower than diesel

Experimental Protocols

The following sections detail the standardized experimental methodologies for evaluating the key performance indicators of biofuel blends, as stipulated by ASTM International.[7][8][9][10][11]

Determination of Cetane Number

The cetane number (CN) is a critical measure of a fuel's ignition quality in a compression-ignition engine. A higher cetane number indicates a shorter ignition delay. The standard method for determining the cetane number of biodiesel and its blends is ASTM D613 .

Experimental Workflow for Cetane Number (ASTM D613):

cluster_0 ASTM D613: Cetane Number Determination Prepare Fuel Sample Prepare Fuel Sample Calibrate CFR Engine Calibrate CFR Engine Prepare Fuel Sample->Calibrate CFR Engine Operate Engine with Sample Operate Engine with Sample Calibrate CFR Engine->Operate Engine with Sample Adjust Compression Ratio Adjust Compression Ratio Operate Engine with Sample->Adjust Compression Ratio Measure Ignition Delay Measure Ignition Delay Adjust Compression Ratio->Measure Ignition Delay Compare with Reference Fuels Compare with Reference Fuels Measure Ignition Delay->Compare with Reference Fuels Calculate Cetane Number Calculate Cetane Number Compare with Reference Fuels->Calculate Cetane Number

Workflow for ASTM D613 Cetane Number Test

Measurement of Oxidative Stability

Oxidative stability is a measure of a fuel's resistance to degradation due to oxidation during storage. Poor oxidative stability can lead to the formation of gums and sediments that can clog fuel filters and injectors. The standard method is ASTM D2274 or the EN 14112 (Rancimat method) .

Experimental Workflow for Oxidative Stability (Rancimat):

cluster_1 Rancimat Method: Oxidative Stability Place Sample in Reaction Vessel Place Sample in Reaction Vessel Heat Sample to 110°C Heat Sample to 110°C Place Sample in Reaction Vessel->Heat Sample to 110°C Pass Air Through Sample Pass Air Through Sample Heat Sample to 110°C->Pass Air Through Sample Collect Volatile Oxidation Products Collect Volatile Oxidation Products Pass Air Through Sample->Collect Volatile Oxidation Products Measure Conductivity Change Measure Conductivity Change Collect Volatile Oxidation Products->Measure Conductivity Change Determine Induction Period Determine Induction Period Measure Conductivity Change->Determine Induction Period

Workflow for Rancimat Oxidative Stability Test

Assessment of Cold Flow Properties

Cold flow properties, such as Cloud Point (CP) and Pour Point (PP), are crucial for ensuring fuel operability in cold climates. The formation of wax crystals at low temperatures can block fuel lines and filters. The standard methods are ASTM D2500 for Cloud Point and ASTM D97 for Pour Point.

Engine Performance and Emissions Testing

Engine performance and exhaust emissions are evaluated using a stationary engine mounted on a dynamometer. This allows for controlled testing under various load and speed conditions. Standardized test cycles, such as the ISO 8178 for off-road engines or the Federal Test Procedure (FTP-75) for on-road vehicles, are often employed.[12][13]

General Experimental Workflow for Engine Testing:

cluster_2 Engine Dynamometer and Emissions Testing Prepare Biofuel Blend Prepare Biofuel Blend Install Engine on Dynamometer Install Engine on Dynamometer Prepare Biofuel Blend->Install Engine on Dynamometer Run Engine on Baseline Diesel Run Engine on Baseline Diesel Install Engine on Dynamometer->Run Engine on Baseline Diesel Record Baseline Performance and Emissions Record Baseline Performance and Emissions Run Engine on Baseline Diesel->Record Baseline Performance and Emissions Switch to Biofuel Blend Switch to Biofuel Blend Record Baseline Performance and Emissions->Switch to Biofuel Blend Run Engine on Test Cycle Run Engine on Test Cycle Switch to Biofuel Blend->Run Engine on Test Cycle Record Performance and Emissions Data Record Performance and Emissions Data Run Engine on Test Cycle->Record Performance and Emissions Data Analyze Data and Compare Analyze Data and Compare Record Performance and Emissions Data->Analyze Data and Compare

Workflow for Engine Performance and Emissions Testing

Exhaust gas analysis is typically performed using a suite of instruments including:

  • Non-Dispersive Infrared (NDIR) analyzers for CO and CO2.

  • Chemiluminescence detectors (CLD) for NOx.

  • Flame Ionization Detectors (FID) for total hydrocarbons (THC).

  • Gravimetric analysis of filters for particulate matter (PM).[6][14][15][16][17]

Discussion of Comparative Performance

Based on the predictive models, this compound exhibits biofuel properties that are generally comparable to Methyl Oleate, a well-studied biodiesel component.

  • Ignition Quality: The predicted cetane number of this compound is slightly lower than that of Methyl Oleate but still well above the minimum requirement of the ASTM D6751 standard, suggesting good ignition quality.[8]

  • Stability: Both esters show similar and adequate predicted oxidative stability.

  • Cold Weather Performance: this compound is predicted to have slightly poorer cold flow properties (higher cloud and pour points) than Methyl Oleate. This suggests that blends containing a higher concentration of this compound might be more suitable for use in warmer climates.

  • Engine Performance and Emissions: As with most biodiesel components, blends of this compound with diesel are predicted to lead to a slight increase in fuel consumption and NOx emissions, but significant reductions in PM, CO, and HC emissions compared to conventional diesel.[18][19] These emission benefits are largely attributed to the oxygen content of the ester.

Conclusion

While direct experimental data remains limited, predictive modeling provides a valuable framework for assessing the potential of this compound as a biofuel component. The predictions indicate that its performance is largely in line with other common fatty acid esters used in biodiesel. Its slightly less favorable cold flow properties may be a consideration for its use in certain geographical regions. Further experimental validation is crucial to confirm these predicted characteristics and to fully understand the performance of this compound in various biofuel blends and engine types. This guide serves as a foundational resource for researchers and scientists to inform further investigation into this promising renewable fuel component.

References

Evaluating the antimicrobial spectrum of Ethyl 9-hexadecenoate against other esters.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial spectrum of Ethyl 9-hexadecenoate and other common fatty acid esters: ethyl oleate, ethyl palmitate, and ethyl stearate (B1226849). Due to a notable lack of direct comparative studies in publicly available scientific literature featuring this compound, this document synthesizes available data for the comparator esters and proposes a standardized framework for a comprehensive evaluation.

Comparative Antimicrobial Activity

While direct quantitative comparisons including this compound are limited, existing research provides insights into the antimicrobial potential of other long-chain fatty acid esters. The following table summarizes available Minimum Inhibitory Concentration (MIC) data for ethyl oleate, ethyl palmitate, and ethyl stearate against various microorganisms. It is crucial to note that these values are compiled from different studies with potentially varying methodologies, and therefore, direct comparisons should be made with caution.

Table 1: Summary of Reported Minimum Inhibitory Concentration (MIC) Values for Select Ethyl Esters

EsterMicroorganismMIC (µg/mL)Reference
Ethyl Oleate Staphylococcus aureus>625[1]
Escherichia coli>625[1]
Ethyl Palmitate Staphylococcus aureusNot active (≥4000)[2]
Methyl Palmitate *Gram-positive bacteria24-48[3]
Gram-negative bacteria12-24[3]
Fungi60-192[3]
Ethyl Stearate Staphylococcus aureusNot active (≥4000)[2]
Octanoic Acid Ethyl Ester Malassezia globosa~5-10 mmol/L[4]
Malassezia pachydermatis~5-10 mmol/L[4]
Malassezia sympodialis~5-10 mmol/L[4]

Note: Data for methyl palmitate is included as a proxy due to the limited availability of data for ethyl palmitate. The antimicrobial activity of fatty acid esters can be influenced by the alcohol moiety.

The available data, although sparse, suggests that the antimicrobial activity of fatty acid esters is variable and dependent on the specific ester and microorganism. For instance, shorter chain fatty acid esters like octanoic acid ethyl ester show notable activity against certain yeasts[4]. In contrast, a study on various fatty acids and their derivatives indicated that methyl and ethyl esters of longer-chain fatty acids, including palmitic and stearic acid, were largely inactive against Staphylococcus aureus at concentrations up to 4000 µg/mL[2]. It has been suggested that the esterification of fatty acids to monohydric alcohols may lead to inactive derivatives, while esterification to polyhydric alcohols can increase biological activity[5].

Proposed Experimental Protocol for Comparative Antimicrobial Spectrum Evaluation

To facilitate a direct and meaningful comparison of the antimicrobial spectrum of this compound against other esters, the following detailed experimental protocol, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution with modifications for lipophilic compounds, is proposed.

Materials
  • Test compounds: this compound, Ethyl oleate, Ethyl palmitate, Ethyl stearate (high purity)

  • Solvent: Ethanol (B145695) or Dimethyl sulfoxide (B87167) (DMSO)

  • Bacterial strains (examples): Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Candida albicans (ATCC 90028)

  • Culture media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

  • Positive control antibiotics (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

  • Negative control (broth with solvent)

Methodology
  • Preparation of Stock Solutions:

    • Due to the lipophilic nature of the esters, prepare stock solutions (e.g., 10 mg/mL) in a suitable solvent such as ethanol or DMSO.

  • Broth Microdilution Assay:

    • Dispense 50 µL of sterile CAMHB or RPMI-1640 into each well of a 96-well microtiter plate.

    • Add 50 µL of the highest concentration of the test compound (in duplicate) to the first wells of a row and perform a two-fold serial dilution across the plate.

    • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi in the wells.

    • Inoculate each well with 50 µL of the prepared microbial suspension.

    • Include a positive control (microbe and medium without test compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes in evaluating the antimicrobial spectrum of the fatty acid esters.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare Ester Stock Solutions (in Ethanol/DMSO) Serial_Dilution Perform Serial Dilutions in 96-Well Plates Stock_Solution->Serial_Dilution Microbe_Inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Plates with Microbial Suspension Microbe_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates (18-48 hours) Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Overall experimental workflow for MIC determination.

Serial_Dilution_Workflow Start Stock Solution Well1 Well 1 (Highest Conc.) Start->Well1 Add 50µL Stock + 50µL Broth Well2 Well 2 Well1->Well2 Transfer 50µL Well3 Well 3 Well2->Well3 Transfer 50µL Well_n ... Well3->Well_n Transfer 50µL Well_last Well 12 (Lowest Conc.) Well_n->Well_last Transfer 50µL

Caption: Serial dilution process in a 96-well plate.

Signaling Pathways and Mechanism of Action

The precise signaling pathways disrupted by fatty acid esters are not fully elucidated but are generally believed to involve the disruption of the microbial cell membrane. The lipophilic nature of these molecules allows them to intercalate into the lipid bilayer, leading to increased membrane fluidity, leakage of essential intracellular components, and ultimately, cell death. Some fatty acids have also been shown to inhibit bacterial fatty acid synthesis. Further research is required to delineate the specific molecular targets and signaling cascades affected by this compound and its ester counterparts.

Mechanism_of_Action Ester Fatty Acid Ester Membrane Microbial Cell Membrane Ester->Membrane Disruption Membrane Disruption (Increased Fluidity, Permeability) Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, Metabolites) Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

References

In vitro comparison of the cytotoxicity of different fatty acid ethyl esters.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the cytotoxic effects of various fatty acid ethyl esters (FAEEs), non-oxidative metabolites of ethanol. The information presented is curated from experimental data to assist researchers in understanding the differential toxicity of these compounds.

Comparative Cytotoxicity Data

While direct comparative studies measuring the IC50 values of different FAEEs under identical conditions are limited, the available data suggests that the cytotoxic potential of FAEEs can be influenced by the nature of the parent fatty acid (saturated vs. unsaturated) and the cell type being investigated.

One study on pancreatic acinar cells provides specific data on the dose-dependent effects of palmitoleic acid ethyl ester (POAEE), an unsaturated FAEE. Treatment with POAEE resulted in a significant increase in both apoptosis and necrosis.[1][2] At a concentration of 200 µM, POAEE induced apoptosis in 10.8% of cells and necrosis in 41.5% of cells, compared to control levels of 0.4% and 10.8%, respectively.[1][2] In contrast, acetaldehyde, an oxidative metabolite of ethanol, did not show a significant increase in cell death at similar concentrations.[1]

General findings from various studies indicate that saturated fatty acids, such as palmitic and stearic acid, tend to be more cytotoxic than their unsaturated counterparts like oleic and palmitoleic acid.[3] This trend is likely to extend to their corresponding ethyl esters. For instance, studies on pancreatic beta-cells have shown that saturated fatty acids induce apoptosis, while unsaturated fatty acids are better tolerated.[3]

The following table summarizes the observed cytotoxic effects of Palmitoleic Acid Ethyl Ester (POAEE) on pancreatic acinar cells.

Fatty Acid Ethyl EsterConcentration (µM)% Apoptosis% NecrosisCell TypeReference
Palmitoleic Acid Ethyl Ester (POAEE)50-200IncreasedIncreasedPancreatic Acinar Cells[1][2]
POAEE20010.8%41.5%Pancreatic Acinar Cells[1][2]
Control-0.4%10.8%Pancreatic Acinar Cells[1][2]

Experimental Protocols

Detailed methodologies for common in vitro cytotoxicity assays are provided below. These protocols are fundamental for assessing the cytotoxic effects of FAEEs.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[4][5][6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat cells with various concentrations of FAEEs and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After treatment, add 10-28 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[4][7]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100-130 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[4][7]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[4]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[8][9][10]

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8]

  • Supernatant Collection: After incubation, centrifuge the plate (optional for adherent cells) and carefully transfer the supernatant to a new plate.

  • LDH Reaction: Add the LDH reaction mixture, containing a substrate and a tetrazolium salt, to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.[9]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14]

  • Cell Collection: After treatment, collect both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[14]

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing FAEE cytotoxicity and a proposed signaling pathway for FAEE-induced cell death.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, Pancreatic Acinar Cells) treatment Incubate Cells with FAEEs (24, 48, 72 hours) cell_culture->treatment faee_prep FAEE Preparation (e.g., Ethyl Oleate, Ethyl Palmitate) Dilution Series faee_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh annexin Annexin V/PI Staining (Apoptosis/Necrosis) treatment->annexin data_analysis Determine IC50 Values Dose-Response Curves Quantify Apoptosis/Necrosis mtt->data_analysis ldh->data_analysis annexin->data_analysis

Figure 1: Experimental workflow for in vitro cytotoxicity assessment of FAEEs.

faee_cytotoxicity_pathway cluster_cellular_stress Cellular Stress Induction cluster_downstream_effects Downstream Effects cluster_apoptosis Apoptotic Cascade faee Fatty Acid Ethyl Esters (FAEEs) er_stress Endoplasmic Reticulum (ER) Stress faee->er_stress mito_dysfunction Mitochondrial Dysfunction faee->mito_dysfunction ca_release Increased Intracellular Ca2+ er_stress->ca_release ros Reactive Oxygen Species (ROS) Production mito_dysfunction->ros atp_depletion ATP Depletion mito_dysfunction->atp_depletion ca_release->mito_dysfunction caspase_activation Caspase Activation ca_release->caspase_activation ros->mito_dysfunction ros->caspase_activation atp_depletion->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Figure 2: Proposed signaling pathway for FAEE-induced cytotoxicity.

References

Safety Operating Guide

Safe Disposal of Ethyl 9-Hexadecenoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the proper and safe disposal of Ethyl 9-hexadecenoate, providing clear, step-by-step procedures for researchers and laboratory personnel. This document outlines immediate safety precautions, compliant disposal methods, and potential chemical neutralization protocols to ensure the safe handling of this substance and minimize environmental impact.

This compound, a fatty acid ester, is not classified as a hazardous substance according to available Safety Data Sheets (SDS).[1] However, proper disposal is crucial to maintain a safe laboratory environment and adhere to environmental regulations. This guide provides detailed procedures for the disposal of this compound, catering to the needs of researchers, scientists, and drug development professionals.

Key Properties for Disposal Consideration

A summary of the physical and chemical properties of this compound relevant to its disposal is presented below.

PropertyValueSource
Molecular Formula C₁₈H₃₄O₂[1][2]
Molecular Weight 282.46 g/mol [1]
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 134 - 136 °C / 1 mmHg[2]
Density 0.870 g/cm³[2]
Flash Point 92.22 °C (198.00 °F)[3]
Solubility Insoluble in water. Soluble in alcohol.[3]

Standard Disposal Procedure

Based on current safety data, this compound is not classified as hazardous waste.[1] The primary recommended method of disposal is landfilling.[1] It is imperative to avoid discharging the substance into sewers.[1]

Step-by-Step Disposal:

  • Waste Collection: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE) or glass.

  • Labeling: Clearly label the container with the chemical name "this compound" and indicate that it is "Non-Hazardous Waste for Landfill Disposal."

  • Storage: Store the waste container in a designated waste accumulation area, away from incompatible materials such as strong oxidizing agents.

  • Consult Local Regulations: Before final disposal, consult your institution's Environmental Health and Safety (EHS) department or local waste disposal regulations. Regulations for chemical disposal can vary significantly by region.

  • Arrange for Pickup: Contact your institution's contracted waste management provider to arrange for the pickup and disposal of the non-hazardous chemical waste.

Experimental Protocol: Saponification for Potential Pre-Treatment

In some cases, it may be desirable to convert the oily ester into a water-soluble soap (sodium hexadecenoate) through saponification. This may facilitate cleaning of contaminated labware or be a required pre-treatment step by local regulations for aqueous disposal.

Objective: To hydrolyze this compound into sodium hexadecenoate and ethanol (B145695).

Materials:

  • Waste this compound

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • Ethanol

  • Heat source (e.g., heating mantle, water bath)

  • Stirring apparatus

  • Appropriate glassware (e.g., round-bottom flask, condenser)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the waste this compound with an equal volume of ethanol to act as a solvent.

  • Addition of Base: While stirring, slowly add a stoichiometric excess of the sodium hydroxide solution to the flask.

  • Heating: Attach a condenser to the flask and heat the mixture gently (e.g., to the boiling point of the ethanol) with continuous stirring. The heat and stirring will increase the rate of the saponification reaction.

  • Reaction Monitoring: The reaction is complete when the oily layer of the ester disappears, and the solution becomes homogenous, indicating the formation of the water-soluble soap. This may take from 30 minutes to several hours, depending on the scale and conditions.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. If necessary, neutralize the excess sodium hydroxide by carefully adding a dilute acid (e.g., hydrochloric acid or acetic acid) until the pH is near neutral.

  • Disposal of Saponified Product: The resulting aqueous solution containing sodium hexadecenoate and ethanol should be disposed of in accordance with local regulations for aqueous chemical waste. Consult your EHS department for specific guidance.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Waste This compound is_hazardous Is it classified as hazardous waste? start->is_hazardous collect_non_haz Collect in a labeled, sealed container is_hazardous->collect_non_haz No consult_local_regs Consult Local/ Institutional Regulations is_hazardous->consult_local_regs Yes non_hazardous No (per SDS) hazardous Yes collect_non_haz->consult_local_regs landfill Landfill Disposal consult_local_regs->landfill Landfill Permitted pretreatment Pre-treatment Required? consult_local_regs->pretreatment Other Requirements end End of Process landfill->end pretreatment->landfill No saponification Perform Saponification (see protocol) pretreatment->saponification Yes aqueous_disposal Dispose as Aqueous Chemical Waste saponification->aqueous_disposal aqueous_disposal->end

References

Personal protective equipment for handling Ethyl 9-hexadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 9-hexadecenoate. Our commitment is to furnish comprehensive laboratory safety and chemical handling information, ensuring your work is conducted with the utmost safety and integrity.

This compound is not classified as a hazardous substance.[1] However, adherence to standard laboratory safety protocols is essential to mitigate any potential risks. Minor irritation may occur for susceptible individuals.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is the first step in safe handling. Below is a summary of key data for this compound.

PropertyValue
Synonyms Ethyl palmitoleate, cis-9-Hexadecenoic acid ethyl ester, Palmitoleic acid ethyl ester[1][2]
CAS Number 56219-10-4[1][2]
Molecular Formula C18H34O2[1][2]
Molecular Weight 282.47 g/mol [2]
Appearance Colorless to almost colorless clear, oily liquid[2][3]
Boiling Point 134 - 136 °C / 1 mmHg[2]
Density 0.870 g/cm³[2]
Flash Point 92.22 °C (198.00 °F)[4]
Purity ≥ 95% (GC)[2]

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, we recommend the following PPE as part of standard good laboratory practice to prevent skin and eye contact and to maintain a sterile research environment.

Protection TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes.
Body Protection Laboratory coatTo protect skin and clothing.

In situations where the substance is heated and fumes are generated, ensure adequate ventilation.[1] For most applications at ambient temperatures, respiratory protection is not required.[1]

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area.

  • Store in a cool, dry place in a tightly sealed container.[1] Recommended storage temperature is between 0 - 8 °C.[2]

  • Avoid contact with strong oxidizing agents and strong bases.[5]

  • Wash hands thoroughly after handling.

Spill Management: A logical workflow for handling a spill is crucial for maintaining a safe laboratory environment.

Spill_Management_Workflow start Spill Occurs assess_spill Assess Spill Size start->assess_spill small_spill Small Spill assess_spill->small_spill  Small large_spill Large Spill assess_spill->large_spill  Large wipe_up Wipe up with cloth or absorbent material small_spill->wipe_up cover_spill Cover with inert absorbent material (sand, earth) large_spill->cover_spill clean_area Clean spill area with soap and water wipe_up->clean_area collect_material Collect absorbed material into a suitable container cover_spill->collect_material collect_material->clean_area dispose Dispose of waste according to local regulations clean_area->dispose end Spill Managed dispose->end

Caption: Workflow for managing an this compound spill.

Disposal Protocol: this compound is not classified as hazardous waste.[1] However, proper disposal is a critical aspect of laboratory safety and environmental responsibility.

  • Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, clearly labeled, and tightly sealed container.

  • Labeling: The waste container must be labeled with the chemical name "this compound" and its CAS number (56219-10-4).

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the waste through a licensed and approved waste disposal service.[6] This is the safest and most compliant method.

  • Regulatory Compliance: Ensure that the disposal method complies with all local, state, and federal environmental regulations. Do not discharge into sewers.[1] This product is not typically recycled.[1]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.